molecular formula C15H21NO4 B1598078 (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 51021-87-5

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Cat. No.: B1598078
CAS No.: 51021-87-5
M. Wt: 279.33 g/mol
InChI Key: TXGKPHCJHIILKF-ZDUSSCGKSA-N
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Description

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKPHCJHIILKF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366364
Record name (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51021-87-5
Record name (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of a robust and widely applicable synthesis pathway for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a crucial N-protected amino acid ester derivative. Commonly referred to as N-Cbz-L-leucine methyl ester (Z-Leu-OMe), this compound is a vital building block in peptide synthesis and the development of peptidomimetics and other pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also a causal explanation for experimental choices, ensuring scientific integrity and reproducibility. The guide details a two-step synthetic approach, commencing with the esterification of L-leucine to its corresponding methyl ester hydrochloride, followed by the N-protection of the amino group using benzyl chloroformate.

Introduction and Strategic Overview

This compound (N-Cbz-L-leucine methyl ester) is a derivative of the essential amino acid L-leucine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amine and a methyl ester on the carboxylic acid. This strategic protection is fundamental in peptide chemistry, allowing for the sequential and controlled formation of peptide bonds by preventing unwanted side reactions at the N-terminus and C-terminus.

The synthesis pathway detailed herein is predicated on a logical two-step sequence that prioritizes yield, purity, and operational simplicity:

  • Esterification of L-Leucine: The initial step involves the conversion of the carboxylic acid moiety of L-leucine into a methyl ester. This is a critical maneuver to prevent the carboxyl group from reacting in the subsequent N-protection step. The product of this stage is L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl).

  • N-protection with Benzyl Chloroformate: The second step introduces the benzyloxycarbonyl (Cbz) protecting group to the primary amine of L-leucine methyl ester. This is achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl).

This pathway is favored for its high efficiency and the relative stability of the intermediates and the final product.

Synthesis Pathway Visualization

The overall synthetic transformation can be visualized as a two-step process, starting from the readily available L-leucine.

Synthesis_Pathway Leucine L-Leucine Intermediate (S)-Methyl 2-amino-4-methylpentanoate Hydrochloride (H-Leu-OMe·HCl) Leucine->Intermediate SOCl₂, Methanol (Esterification) Product This compound (Z-Leu-OMe) Intermediate->Product Benzyl Chloroformate (Cbz-Cl), Base (e.g., Triethylamine) (N-protection)

An In-depth Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key building block in synthetic organic and medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, providing field-proven insights to support your research and development endeavors.

Introduction: A Versatile Tool in Synthesis

This compound, also known as N-Cbz-L-leucine methyl ester, is a derivative of the essential amino acid L-leucine. The strategic protection of the amine functionality with a benzyloxycarbonyl (Cbz or Z) group and the esterification of the carboxylic acid as a methyl ester render it a highly valuable intermediate in multi-step organic synthesis, particularly in peptide chemistry.[] The Cbz group provides robust protection under various reaction conditions and can be readily removed by catalytic hydrogenolysis, offering a clean and efficient deprotection step.[2] The methyl ester protects the carboxylic acid and can be hydrolyzed under basic conditions. This orthogonal protection scheme allows for selective manipulation of either terminus of the leucine scaffold, making it an indispensable tool for the controlled assembly of complex peptides and other bioactive molecules.[]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in the laboratory.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₁NO₄[4][5]
Molecular Weight 279.33 g/mol [4]
CAS Number 51021-87-5[4][6]
Appearance White to off-white solid or oil[7]
Purity Typically ≥97%[4]

Note: The physical state as a solid or oil can depend on the purity and the specific crystalline form.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristic signals in various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected chemical shifts (δ) are approximately:

    • 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

    • 5.10 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyloxycarbonyl group.

    • 4.30-4.40 ppm (m, 1H): The α-proton of the leucine backbone.

    • 3.70 ppm (s, 3H): Methyl protons (-OCH₃) of the ester group.

    • 1.50-1.70 ppm (m, 3H): Protons of the isobutyl side chain (-CH₂-CH-).

    • 0.90-1.00 ppm (d, 6H): Diastereotopic methyl protons of the isobutyl side chain.[8][9]

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Approximate chemical shifts (δ) are:

    • 173-174 ppm: Carbonyl carbon of the methyl ester.

    • 156-157 ppm: Carbonyl carbon of the carbamate (Cbz group).

    • 136-137 ppm: Quaternary aromatic carbon of the benzyl group.

    • 127-129 ppm: Aromatic carbons of the benzyl group.

    • 66-67 ppm: Methylene carbon of the benzyloxycarbonyl group.

    • 52-53 ppm: α-carbon of the leucine backbone.

    • 51-52 ppm: Methyl carbon of the ester group.

    • 40-42 ppm: Methylene carbon of the isobutyl side chain.

    • 24-25 ppm: Methine carbon of the isobutyl side chain.

    • 21-23 ppm: Methyl carbons of the isobutyl side chain.[10][11][12][13]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

  • ~3300 cm⁻¹ (N-H stretch): Amide N-H stretching.

  • ~3030 cm⁻¹ (C-H stretch, aromatic): Aromatic C-H stretching.

  • ~2960 cm⁻¹ (C-H stretch, aliphatic): Aliphatic C-H stretching.

  • ~1740 cm⁻¹ (C=O stretch, ester): Strong absorption from the ester carbonyl.

  • ~1715 cm⁻¹ (C=O stretch, carbamate): Strong absorption from the carbamate carbonyl.

  • ~1500-1600 cm⁻¹ (C=C stretch, aromatic): Aromatic ring skeletal vibrations.

  • ~1250 cm⁻¹ (C-O stretch): C-O stretching of the ester and carbamate groups.[14][15]

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ or, more commonly, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. Characteristic fragmentation patterns would involve the loss of the benzyl group, the methoxy group, and cleavage of the amino acid side chain.[16][17][18]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of L-leucine followed by esterification.

Synthetic Protocol

A common and reliable method for the synthesis involves a two-step process starting from L-leucine.

Step 1: N-Protection of L-Leucine

  • Dissolve L-leucine in an aqueous solution of sodium carbonate or sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 8 and 10.[19]

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the N-Cbz-L-leucine.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Esterification of N-Cbz-L-Leucine

  • Suspend the dried N-Cbz-L-leucine in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) or use another standard esterification method such as Fischer esterification with a catalytic amount of sulfuric acid.

  • Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification Workflow

Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are then combined and the solvent is evaporated to yield this compound as a clear oil or a white solid.

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis

This compound is a cornerstone in the solution-phase synthesis of peptides.[20][21][22] The protected nature of the molecule allows for its coupling with other amino acids or peptide fragments in a controlled manner. A typical peptide coupling reaction would involve the activation of the carboxylic acid of another N-protected amino acid, followed by reaction with the free amine of deprotected this compound (after removal of the Cbz group).

Caption: A simplified diagram illustrating the role of the deprotected leucine ester in a peptide coupling reaction.

Intermediate in Drug Synthesis

This compound and its derivatives are key intermediates in the synthesis of several therapeutic agents. For instance, it has been utilized in the synthesis of intermediates for antiviral drugs and other complex bioactive molecules.[23] The chirality of the molecule is often crucial for the biological activity of the final drug product, making this enantiomerically pure building block highly valuable.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and to ensure laboratory safety.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[24][25]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to prevent degradation.

  • Safety: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, it should be handled with the care afforded to all laboratory chemicals. In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[24][25]

Conclusion

This compound is a fundamentally important molecule for chemists engaged in the synthesis of peptides and pharmaceuticals. Its well-defined chemical properties and the versatility of its protecting groups make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, will empower researchers to utilize this compound to its full potential in their scientific pursuits.

References

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  • PrepChem.com. Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester. [Link]

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  • PrepChem.com. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. [Link]

  • NIST. l-Leucine, N-caproyl-, methyl ester. [Link]

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  • PMC. N-methyl-l-leucyl}-N-methyl-l-leucine benzyl ester. [Link]

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  • Biocompare. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid from MedChemExpress. [Link]

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  • RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • J&K Scientific. L-Leucine benzyl ester toluene-4-sulfonate, 98%. [Link]

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(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Introduction

This compound, also known as Cbz-L-Leucine methyl ester, is a pivotal intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, serves as a crucial amine protecting group, preventing the undesired polymerization of amino acids during peptide bond formation.[1] The methyl ester protects the carboxylic acid functionality. Given its role as a fundamental building block, rigorous verification of its structural integrity—including chemical structure, purity, and stereochemistry—is paramount to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This technical guide provides a comprehensive framework for the structural analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) to create a self-validating system for complete structural characterization.

Physicochemical Properties

A foundational step in any analysis is understanding the basic physicochemical properties of the target molecule. These parameters are essential for sample handling, solvent selection, and interpretation of analytical data.

PropertyValueSource
CAS Number 51021-87-5[2]
Molecular Formula C₁₅H₂₁NO₄[2]
Molecular Weight 279.33 g/mol [2]
Appearance White to light yellow solid[3]
Purity Typically ≥97%[2]

Core Analytical Techniques for Structural Elucidation

A single analytical technique is rarely sufficient for unambiguous structural confirmation. The following sections detail an integrated approach where each method provides a unique and complementary piece of the structural puzzle.

Analytical_Workflow cluster_0 Primary Structure & Purity cluster_1 Stereochemical Integrity NMR NMR Spectroscopy (¹H, ¹³C) Report Comprehensive Certificate of Analysis NMR->Report MS Mass Spectrometry (ESI-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC Chiral HPLC HPLC->Report Sample Test Sample: (S)-Methyl 2-(((benzyloxy)carbonyl)amino) -4-methylpentanoate Sample->NMR Confirms connectivity & proton/carbon environment Sample->MS Confirms molecular weight & fragmentation Sample->FTIR Confirms functional groups Sample->HPLC Confirms enantiomeric purity

Caption: Chemical structure of the target compound.

Predicted Mass Spectrometry Data (ESI+)

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺280.1543~280.15Protonated molecule
[M+Na]⁺302.1363~302.14Sodium adduct
Characteristic Fragments
[M-OCH₃+H]⁺248.1281~248.13Loss of methoxy group
[M-COOCH₃+H]⁺220.1332~220.13Loss of methyl ester group
[C₈H₉O₂]⁺137.0597~137.06Benzyloxycarbonyl fragment
[C₇H₇]⁺91.0542~91.05Tropylium ion (from benzyl group)

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500.

  • MS/MS Analysis (Optional): Select the [M+H]⁺ ion (m/z ~280.15) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the presence of key structural motifs like the Cbz group and methyl ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

Expertise & Rationale: The key functional groups in Cbz-L-Leucine methyl ester are the carbamate and the ester. The ester C=O stretch typically appears at a higher wavenumber (~1740 cm⁻¹) than the carbamate C=O stretch (~1700 cm⁻¹). [4]The N-H stretch of the carbamate and the C-O stretches of both the ester and carbamate moieties are also expected to be prominent. [5][6] Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3300MediumN-HStretch (Carbamate)
3030-3100Medium-WeakC-HAromatic Stretch
2850-2960MediumC-HAliphatic Stretch
~1740StrongC=OEster Stretch
~1700StrongC=OCarbamate Stretch (Amide I)
~1520StrongN-HBend (Amide II)
1200-1250StrongC-OEster/Carbamate Stretch
~1100StrongC-OEster/Carbamate Stretch

Experimental Protocol: FTIR

  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Place the KBr pellet holder (or nothing for an attenuated total reflectance (ATR) setup) in the spectrometer and run a background scan.

  • Sample Scan: Place the sample pellet (or apply the solid sample to the ATR crystal) in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR, MS, and FTIR confirm the chemical structure, they do not distinguish between enantiomers. Chiral HPLC is the gold standard for confirming the stereochemical purity of the compound, ensuring that it is the desired (S)-enantiomer and quantifying any (R)-enantiomer present as an impurity.

Expertise & Rationale: The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are highly effective for the separation of N-protected amino acid derivatives. [7][8]A mobile phase of hexane and isopropanol is common for normal-phase chiral separations, offering good selectivity. The ratio is optimized to achieve baseline separation with reasonable retention times. UV detection is suitable due to the aromatic Cbz group.

Experimental Protocol: Chiral HPLC

  • System: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Prepare a standard of the racemic mixture if available to confirm the elution order.

  • Injection & Analysis: Inject 10 µL of the sample solution. Record the chromatogram and determine the retention times for the (S) and any potential (R) enantiomers.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. The purity should be >99% ee for high-quality material.

Conclusion

The structural analysis of this compound requires a multi-faceted, orthogonal approach. NMR spectroscopy serves as the primary tool for elucidating the molecular framework and connectivity. Mass spectrometry validates the molecular weight and elemental composition while providing corroborating structural data through fragmentation analysis. FTIR spectroscopy offers a rapid confirmation of the requisite functional groups. Finally, chiral HPLC provides the critical, non-negotiable confirmation of enantiomeric purity. By integrating these techniques, researchers and quality control professionals can establish a robust, self-validating system to ensure the identity, purity, and stereochemical integrity of this essential synthetic building block, thereby guaranteeing the reliability of downstream applications in research and drug development.

References

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An In-Depth Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate: A Key Intermediate in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a critical building block in synthetic organic chemistry. Rather than possessing a direct pharmacological mechanism of action, the significance of this molecule lies in its instrumental role as a protected amino acid derivative for the controlled, stepwise synthesis of peptides. We will explore the strategic importance of its constituent protecting groups, its synthesis, and its application in the construction of peptide chains that are foundational to numerous therapeutic agents.

Introduction: The Architectural Logic of a Protected Amino Acid

This compound is a derivative of the natural amino acid L-leucine.[1][2][3][4][5] Its structure is strategically modified with two key protecting groups: the benzyloxycarbonyl (Cbz or Z) group at the amino terminus and a methyl ester at the carboxy terminus. This dual protection is fundamental to its function in peptide synthesis, preventing the uncontrolled polymerization and side reactions that would otherwise occur with unprotected amino acids.[6][7][8] The precise stereochemistry, denoted by the "(S)" configuration, is crucial for synthesizing biologically active peptides.

The primary utility of this compound is not as a bioactive agent itself, but as a stable, versatile intermediate for the assembly of complex peptide structures.[9][10] These peptides, in turn, are investigated for a wide range of therapeutic applications, including as antiviral agents.[11]

Physicochemical Properties
PropertyValue
CAS Number 51021-87-5[12][13]
Molecular Formula C₁₅H₂₁NO₄[12]
Molecular Weight 279.33 g/mol [12]
Appearance Typically a solid[14]
Purity Commonly available at ≥97%[12]

The Core Mechanism: The Role of Protecting Groups in Peptide Synthesis

The "mechanism of action" of this compound is its function within a synthetic chemical workflow. To form a specific peptide sequence, such as Leucyl-Alanine, the reactive amino and carboxyl groups must be selectively masked and unmasked to direct the formation of the desired amide bond.[15]

  • Amino Group Protection (N-terminus): The amino group of L-leucine is protected by the benzyloxycarbonyl (Cbz) group. This group is introduced by reacting the amino acid with benzyl chloroformate. The Cbz group is stable under a variety of reaction conditions but can be selectively removed under mild conditions by catalytic hydrogenolysis, which preserves other sensitive functionalities within the peptide.[16]

  • Carboxyl Group Protection (C-terminus): The carboxyl group is protected as a methyl ester . This is typically achieved through esterification with methanol in the presence of an acid catalyst. The methyl ester is stable during the coupling of the N-terminus but can be cleaved by saponification (hydrolysis with a base like NaOH) to reveal the free carboxylic acid for subsequent coupling reactions.[15][17]

The strategic use of these orthogonal protecting groups—one removed by reduction, the other by hydrolysis—is a cornerstone of solution-phase peptide synthesis, allowing for the controlled, directional elongation of the peptide chain.[7][16]

Diagram of the Protected Amino Acid

Protected_Amino_Acid cluster_leucine L-Leucine Core cluster_protected This compound C_alpha H H C_alpha->H NH2 NH₂ C_alpha->NH2 COOH COOH C_alpha->COOH R R (isobutyl) C_alpha->R C_alpha_p H_p H C_alpha_p->H_p NH_Cbz N-Cbz C_alpha_p->NH_Cbz COOMe COOMe C_alpha_p->COOMe R_p R (isobutyl) C_alpha_p->R_p Cbz_group Cbz Group NH_Cbz->Cbz_group Me_ester Methyl Ester COOMe->Me_ester Leucine Native L-Leucine Protected_Leucine Protected Intermediate Peptide_Synthesis_Workflow cluster_step1 Step 1: C-Terminus Deprotection cluster_step2 Step 2: Activation and Coupling cluster_step3 Step 3: N-Terminus Deprotection (for further elongation) start Start with Protected Leucine This compound deprotection Saponification (e.g., LiOH or NaOH) Hydrolyzes the methyl ester start->deprotection Base intermediate1 Intermediate 1: Cbz-L-Leucine (Free Carboxyl) deprotection->intermediate1 activation Activate Carboxyl Group (e.g., with DCC/HOBt or EDC) intermediate1->activation coupling Couple with another protected amino acid (e.g., H-Ala-OMe) activation->coupling Activated Cbz-Leu intermediate2 Intermediate 2: Protected Dipeptide (Cbz-L-Leu-L-Ala-OMe) coupling->intermediate2 n_deprotection Hydrogenolysis (H₂, Pd/C) Removes Cbz group intermediate2->n_deprotection Catalyst final_product Final Product (for this step): H-L-Leu-L-Ala-OMe n_deprotection->final_product

Sources

A Comprehensive Spectroscopic Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key intermediate in synthetic organic chemistry and drug discovery. The structural elucidation of this N-protected amino acid ester is paramount for quality control and reaction monitoring. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the underlying principles that govern the experimental outcomes.

Introduction

This compound, also known as N-Cbz-L-leucine methyl ester, is a derivative of the amino acid L-leucine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine and the esterification of the carboxylic acid are common strategies in peptide synthesis to control reactivity during coupling reactions. Accurate and comprehensive spectroscopic characterization is essential to confirm the identity and purity of the compound. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound in a non-polar solvent like CDCl₃ are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H (Phenyl)
~5.10s2H-O-CH₂ -Ph
~5.05d1HNH
~4.35m1Hα-CH
~3.70s3H-OCH₃
~1.65m1Hγ-CH
~1.50m2Hβ-CH₂
~0.90d6Hδ-CH₃

Interpretation and Experimental Considerations:

  • Aromatic Protons (7.35 ppm): The five protons of the phenyl ring of the Cbz group are expected to appear as a complex multiplet in the aromatic region.

  • Benzylic Protons (5.10 ppm): The two benzylic protons are diastereotopic due to the chiral center at the α-carbon. However, they often appear as a singlet, especially at lower field strengths. At higher field strengths, they may resolve into a pair of doublets.

  • Amide Proton (5.05 ppm): The amide proton typically appears as a doublet due to coupling with the α-proton. Its chemical shift can be concentration-dependent and it can be exchanged with D₂O.

  • α-Proton (4.35 ppm): This proton is coupled to the amide proton and the β-protons, resulting in a multiplet.

  • Methyl Ester Protons (3.70 ppm): The three protons of the methyl ester group appear as a sharp singlet.

  • Leucine Side Chain Protons (1.65 - 0.90 ppm): The protons of the isobutyl side chain appear in the aliphatic region. The two diastereotopic methyl groups (δ-protons) often appear as a doublet of doublets or two distinct doublets.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~173.0C =O (Ester)
~156.0C =O (Carbamate)
~136.5Ar-C (ipso-Phenyl)
~128.5Ar-C H (Phenyl)
~128.0Ar-C H (Phenyl)
~127.8Ar-C H (Phenyl)
~67.0-O-C H₂-Ph
~53.0α-C H
~52.0-OC H₃
~41.5β-C H₂
~25.0γ-C H
~22.5δ-C H₃
~22.0δ-C H₃

Interpretation and Experimental Considerations:

  • Carbonyl Carbons: The ester and carbamate carbonyl carbons are the most downfield signals.

  • Aromatic Carbons: The aromatic carbons of the phenyl ring appear in the 127-137 ppm region. The ipso-carbon (attached to the benzylic group) is typically less intense.

  • Aliphatic Carbons: The carbons of the leucine and methyl ester moieties appear in the upfield region. The two diastereotopic δ-methyl carbons may have slightly different chemical shifts.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3330Medium, SharpN-H Stretch (Amide)
~3030MediumC-H Stretch (Aromatic)
~2960-2870StrongC-H Stretch (Aliphatic)
~1745Strong, SharpC=O Stretch (Ester)
~1715Strong, SharpC=O Stretch (Carbamate)
~1520StrongN-H Bend (Amide II)
~1250StrongC-O Stretch (Ester and Carbamate)
~740 and ~700StrongC-H Bend (Monosubstituted Benzene)

Interpretation and Experimental Considerations:

  • N-H Stretch: The presence of a sharp band around 3330 cm⁻¹ is characteristic of a secondary amide N-H bond.

  • C=O Stretches: Two distinct and strong carbonyl absorption bands are expected for the ester and the carbamate functional groups. The ester carbonyl typically appears at a slightly higher wavenumber.

  • Amide II Band: The strong band around 1520 cm⁻¹ is characteristic of the N-H bending and C-N stretching vibrations in a secondary amide.

  • Aromatic C-H Bends: The bands in the 700-750 cm⁻¹ region are indicative of a monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the neat oil or a thin film of the compound on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Perform a background correction and ATR correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion:

  • [M]⁺˙: m/z = 279.1471 (for C₁₅H₂₁NO₄)

  • [M+H]⁺: m/z = 280.1543

  • [M+Na]⁺: m/z = 302.1363

Predicted Fragmentation Pathway:

The fragmentation of this compound in an electron ionization (EI) or electrospray ionization (ESI) source is expected to proceed through several key pathways.

G M [M]+• m/z = 279 F1 [M - OCH3]+• m/z = 248 M->F1 - •OCH3 F2 [M - COOCH3]+• m/z = 220 M->F2 - •COOCH3 F3 [C7H7]+ (Tropylium ion) m/z = 91 M->F3 Benzylic cleavage F4 [M - C7H7]+• m/z = 188 M->F4 - •C7H7 F6 [Leucine methyl ester fragment] m/z = 144 M->F6 McLafferty-like rearrangement F5 [M - C8H8O2]+• m/z = 143 F4->F5 - CO2 F7 [Isobutyl fragment] m/z = 57 F6->F7 - •COOCH3

An In-depth Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (Z-L-Leu-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Z-L-Leu-OMe in Peptide Synthesis

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly referred to in scientific literature as Z-L-Leucine methyl ester (Z-L-Leu-OMe), is a pivotal amino acid derivative in the field of synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its unique structural features—a benzyloxycarbonyl (Z or Cbz) protecting group on the amine and a methyl ester on the carboxyl group of the L-leucine backbone—render it an invaluable building block for the controlled, stepwise assembly of complex peptide chains. This guide provides a comprehensive technical overview of Z-L-Leu-OMe, from its fundamental properties and synthesis to its practical applications and safety considerations, designed to equip researchers and drug development professionals with the critical knowledge for its effective utilization.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. Z-L-Leu-OMe is uniquely identified by its CAS number.

IdentifierValue
CAS Number 51021-87-5[1]
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
Synonyms Z-L-Leu-OMe, (S)-Z-2-amino-4-methyl-pentanoic acid methyl ester, N-Benzyloxycarbonyl-L-leucine methyl ester

Physicochemical Data:

PropertyValueSource
Purity Typically ≥97%[1]
Melting Point 80°-82° C[2]
Optical Rotation ([α]D) -5.3° (c=2.06 in methanol)[2]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.

Synthesis of Z-L-Leu-OMe: A Two-Step Strategic Approach

The synthesis of this compound is a well-established two-step process that involves the protection of the amino group of L-leucine followed by the esterification of the carboxylic acid. This sequence is crucial to prevent unwanted side reactions and ensure the desired product is obtained with high purity.

Step 1: N-Protection of L-Leucine with Benzyloxycarbonyl Chloride (Z-Cl)

The initial step focuses on the protection of the nucleophilic amino group of L-leucine to prevent its participation in the subsequent esterification reaction. The benzyloxycarbonyl (Z or Cbz) group is a classic and robust protecting group for amines, introduced by reacting L-leucine with benzyl chloroformate (also known as benzyloxycarbonyl chloride or Z-Cl) under basic conditions.

Reaction:

L-Leucine + Benzyl Chloroformate → N-Benzyloxycarbonyl-L-leucine (Z-L-Leu-OH)

Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-L-leucine

  • Dissolution: Dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) in a reaction vessel equipped with a stirrer and cooled in an ice bath. The basic conditions deprotonate the amino group, enhancing its nucleophilicity.

  • Addition of Z-Cl: Slowly and concurrently add benzyl chloroformate and an additional equivalent of sodium hydroxide solution to the reaction mixture while maintaining a low temperature (0-5 °C) and vigorous stirring. The simultaneous addition of base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine.

  • Reaction Monitoring: Allow the reaction to proceed for a few hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate. Subsequently, acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the N-protected amino acid to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude N-Benzyloxycarbonyl-L-leucine can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 2: Esterification of N-Benzyloxycarbonyl-L-leucine

With the amino group protected, the carboxylic acid of Z-L-Leu-OH is converted to its methyl ester. A common and efficient method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid.[3] Alternatively, reagents like trimethylchlorosilane in methanol can be employed for a milder esterification.[4]

Reaction:

N-Benzyloxycarbonyl-L-leucine + Methanol --(H⁺ catalyst)--> this compound

Experimental Protocol: Synthesis of Z-L-Leu-OMe

  • Reaction Setup: Suspend N-Benzyloxycarbonyl-L-leucine in an excess of dry methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution. Alternatively, add trimethylchlorosilane dropwise to the methanolic suspension at room temperature.[4]

  • Reaction Conditions: Reflux the reaction mixture for several hours.[3] The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as isopropyl ether to obtain pure this compound as a crystalline solid.[2]

Workflow of Z-L-Leu-OMe Synthesis

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification L-Leucine L-Leucine N-Protection N-Protection L-Leucine->N-Protection  + Benzyl Chloroformate  + NaOH Z-L-Leu-OH Z-L-Leu-OH N-Protection->Z-L-Leu-OH  Reaction & Work-up Esterification Esterification Z-L-Leu-OH->Esterification  + Methanol  + Acid Catalyst Z-L-Leu-OMe Z-L-Leu-OMe Esterification->Z-L-Leu-OMe  Reaction & Purification

Caption: Synthetic pathway for Z-L-Leu-OMe.

Applications in Peptide Synthesis and Drug Development

This compound is a cornerstone in solution-phase peptide synthesis and is also utilized in fragment condensation strategies for solid-phase peptide synthesis.[5] The methyl ester protection of the C-terminus allows for the selective activation of the N-terminal amino group of another amino acid for coupling, preventing self-polymerization.

Key Roles in Peptide Synthesis:

  • C-Terminal Protection: The methyl ester serves as a simple and effective protecting group for the carboxylic acid of leucine. This allows the free amino group of Z-L-Leu-OMe (after deprotection of the Z group) to act as a nucleophile in a peptide coupling reaction.

  • Dipeptide and Polypeptide Synthesis: It is a common starting material for the synthesis of dipeptides. For instance, after the removal of the Z group, the resulting L-leucine methyl ester can be coupled with another N-protected amino acid to form a dipeptide. This process can be iterated to build longer peptide chains.[6]

  • Increased Hydrophobicity: The presence of the methyl ester at the C-terminus increases the hydrophobicity of the peptide, which can enhance its membrane permeability, a desirable characteristic for certain therapeutic peptides.[7]

Illustrative Application: Synthesis of a Protected Dipeptide

A practical example is the synthesis of Nα-Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. In this case, Nα-benzyloxycarbonyl-D-leucine is coupled with L-leucine methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[2]

Logical Flow of Z-L-Leu-OMe in Dipeptide Synthesis

G Z-L-Leu-OMe Z-L-Leu-OMe Deprotection Deprotection Z-L-Leu-OMe->Deprotection Removal of Z-group (e.g., H₂/Pd) H-L-Leu-OMe H-L-Leu-OMe Deprotection->H-L-Leu-OMe Coupling Coupling H-L-Leu-OMe->Coupling Z-AA-Leu-OMe Protected Dipeptide Coupling->Z-AA-Leu-OMe Z-AA-OH Z-Protected Amino Acid Z-AA-OH->Coupling + Coupling Agent (e.g., DCC)

Caption: Role of Z-L-Leu-OMe in peptide coupling.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the five protons of the phenyl group in the benzyloxycarbonyl moiety.

  • Benzyl Protons: A singlet around 5.1 ppm for the two protons of the -CH₂- group in the benzyloxycarbonyl moiety.

  • Amide Proton: A doublet around 5.0-5.5 ppm for the NH proton, which will couple with the adjacent α-proton.

  • α-Proton: A multiplet around 4.2-4.4 ppm for the proton on the α-carbon of the leucine residue.

  • Methyl Ester Protons: A singlet around 3.7 ppm for the three protons of the -OCH₃ group.

  • Leucine Side Chain Protons: Multiplets in the range of 0.8-1.8 ppm for the protons of the isobutyl side chain.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • Carbonyl Carbons: Peaks around 173 ppm for the ester carbonyl and 156 ppm for the carbamate carbonyl.

  • Aromatic Carbons: Signals in the region of 127-136 ppm for the carbons of the phenyl ring.

  • Benzyl Carbon: A peak around 67 ppm for the -CH₂- carbon of the benzyloxycarbonyl group.

  • α-Carbon: A signal around 53 ppm for the α-carbon of the leucine residue.

  • Methyl Ester Carbon: A peak around 52 ppm for the -OCH₃ carbon.

  • Leucine Side Chain Carbons: Signals in the aliphatic region (around 22-41 ppm) for the carbons of the isobutyl group.

Expected IR (Infrared) Spectroscopy Data:

  • N-H Stretching: A peak around 3300 cm⁻¹.

  • C=O Stretching: Strong absorptions around 1740 cm⁻¹ (ester carbonyl) and 1690 cm⁻¹ (carbamate carbonyl).

  • C-O Stretching: Bands in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be expected at m/z = 279.33. Fragmentation patterns would likely show losses of the methyl ester group, the benzyloxycarbonyl group, and fragments of the leucine side chain.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, general guidelines for handling similar N-protected amino acid esters should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.[9]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

    • In case of skin contact: Wash off with soap and plenty of water.[8]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]

    • If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]

Conclusion

This compound (CAS No. 51021-87-5) is a fundamentally important and versatile building block in the synthesis of peptides. Its well-defined structure and the strategic placement of protecting groups allow for controlled and efficient peptide bond formation. A thorough understanding of its synthesis, physicochemical properties, and handling requirements, as outlined in this guide, is essential for its successful application in research and development, ultimately contributing to advancements in medicinal chemistry and the creation of novel peptide-based therapeutics.

References

  • PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester.
  • PrepChem. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.
  • Organic Syntheses Procedure. (n.d.).
  • 4 Synthesis of Peptides. (n.d.).
  • Molecules. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • SAFETY D
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • SpectraBase. (n.d.). L-leucine methyl ester hydrochloride.
  • J&K Scientific LLC. (n.d.). N-Cbz-L-leucine methyl ester | 51021-87-5.
  • BenchChem. (n.d.). Application Notes: The Role of Methyl (tert-butoxycarbonyl)
  • Google Patents. (n.d.).
  • SciRP.org. (n.d.).
  • PubChem. (n.d.). 2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid.
  • Google Patents. (n.d.).
  • ChemUniverse. (n.d.). (s)-methyl 2-(((benzyloxy)carbonyl)amino)
  • PubChem. (n.d.). (S)-Methyl 2-(((benzyloxy)carbonyl)amino)
  • MedchemExpress.com. (n.d.). (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid | Amino Acid.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
  • ResearchGate. (2022, September 22).
  • Castrol. (2023, September 6).
  • AAT Bioquest. (2023, March 27).
  • CymitQuimica. (2025, July 5).
  • BMRB. (n.d.). BMRB entry bmse000042 - L-Leucine.
  • ResearchGate. (n.d.). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2....
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
  • NIH. (2012, November 2). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring.
  • ChemicalBook. (n.d.). L-Leucine(61-90-5) 13C NMR spectrum.
  • Fisher Scientific. (n.d.). eMolecules​ (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid.

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A Comprehensive Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (N-Cbz-L-leucine Methyl Ester)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known in the scientific community as N-Cbz-L-leucine methyl ester or Z-Leu-OMe, is a pivotal amino acid derivative. Its strategic design, featuring a stable N-terminal benzyloxycarbonyl (Cbz) protecting group and a C-terminal methyl ester, makes it an indispensable building block in synthetic organic chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and core applications, with a particular focus on its role in solution-phase peptide synthesis. We delve into the rationale behind experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development. The methodologies described herein are presented as self-validating systems to ensure reproducibility and high fidelity in experimental outcomes.

Introduction & Compound Profile

The precise construction of peptides and complex organic molecules relies on the use of building blocks with orthogonally protected functional groups. N-Cbz-L-leucine methyl ester is a classic example of such a molecule, where the amine and carboxylic acid functionalities of the natural amino acid L-leucine are masked, allowing for selective chemical transformations.

Chemical Identity and Nomenclature

The compound is systematically named based on IUPAC conventions, but is more frequently referred to by its common abbreviations in laboratory settings.

Identifier Value
Systematic Name This compound
Common Names N-Cbz-L-leucine methyl ester, Z-Leu-OMe, N-Benzyloxycarbonyl-L-leucine methyl ester
CAS Number 51021-87-5[1][2]
Molecular Formula C₁₅H₂₁NO₄[1][2]
Molecular Weight 279.33 g/mol [1][2][3]
Appearance Colorless to light yellow viscous liquid[2]
The Strategic Role of Protecting Groups

The utility of Z-Leu-OMe is rooted in the distinct properties of its two protecting groups, which allows for selective deprotection and chain elongation—a cornerstone of modern peptide chemistry.[4]

  • N-terminal Cbz (Z) Group: The benzyloxycarbonyl group is a robust urethane-based protecting group. It is stable to the basic conditions of saponification and the mildly acidic conditions used for Boc-group removal, providing excellent orthogonality. Its primary mode of removal is through catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.

  • C-terminal Methyl Ester (OMe): The methyl ester provides a simple and effective protection for the carboxylic acid. It is stable under the neutral or basic conditions required for peptide coupling. It can be readily deprotected (hydrolyzed) to the free carboxylic acid via saponification, typically using a base like sodium hydroxide in an aqueous-organic solvent mixture.

This differential stability is the key to its function as a versatile synthetic intermediate.

Synthesis and Purification

The synthesis of N-Cbz-L-leucine methyl ester is a well-established, two-stage process that is readily achievable in a standard organic chemistry laboratory. The causality behind each step is critical for achieving high yield and purity.

Synthetic Workflow Overview

The overall transformation involves the sequential N-protection of L-leucine followed by the esterification of the resulting N-protected amino acid.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification Leucine L-Leucine CbzLeuOH N-Cbz-L-Leucine (Z-Leu-OH) Leucine->CbzLeuOH Schotten-Baumann Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzLeuOH Base Aqueous Base (e.g., Na₂CO₃) Base->CbzLeuOH CbzLeuOH_ref N-Cbz-L-Leucine FinalProduct This compound (Z-Leu-OMe) CbzLeuOH_ref->FinalProduct Fischer-Speier Esterification Methanol Methanol (Solvent/Reagent) Methanol->FinalProduct Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->FinalProduct

Fig. 1: Two-step synthesis of N-Cbz-L-leucine methyl ester.
Detailed Experimental Protocol

Step A: Synthesis of N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH)

This step employs the Schotten-Baumann reaction, a robust method for acylating amines in a biphasic aqueous-organic system.

  • Dissolution: Suspend L-leucine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). The carbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. Maintaining a low temperature is crucial to minimize hydrolysis of the benzyl chloroformate and prevent potential racemization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane) until the starting amino acid spot (visualized with ninhydrin) disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification & Isolation: Cool the aqueous layer again to 0 °C and carefully acidify with 1 M HCl to a pH of ~2. This protonates the carboxylate, causing the N-protected product to precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting N-Cbz-L-leucine is often pure enough for the next step.

Step B: Synthesis of N-Cbz-L-leucine Methyl Ester (Z-Leu-OMe)

This is a classic Fischer-Speier esterification, driven to completion by using a large excess of the alcohol reactant.

  • Reaction Setup: Dissolve the dried N-Cbz-L-leucine (1.0 eq) in anhydrous methanol (10-20 volumes). The use of anhydrous methanol is critical as water can hydrolyze the ester product, shifting the equilibrium back to the starting material.

  • Catalysis: Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid or thionyl chloride (0.1-0.2 eq) dropwise. This acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is monitored by TLC until the starting carboxylic acid is consumed.

  • Neutralization & Extraction: Cool the mixture and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, a viscous oil, is typically purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Cbz-L-leucine methyl ester.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and chiral integrity of the final product.

Spectroscopic and Physical Data Summary

The following table summarizes the expected analytical data based on the compound's structure and publicly available information.

Analysis Type Parameter Expected Result / Observation
¹H NMR Chemical Shifts (δ)Characteristic peaks for Cbz, L-Leucine, and methyl ester protons.[2][4]
Phenyl (Cbz)~7.3 ppm (m, 5H)
Benzyl CH₂ (Cbz)~5.1 ppm (s, 2H)
Leucine α-CH~4.3 ppm (m, 1H)
Methyl Ester (OCH₃)~3.7 ppm (s, 3H)
Leucine β-CH₂/γ-CH~1.5-1.7 ppm (m, 3H)
Leucine δ-CH₃~0.9 ppm (d, 6H)
IR Spectroscopy Key Absorptions (cm⁻¹)Expected absorptions for N-H (amide), C=O (urethane and ester), and aromatic C-H bonds.[4]
N-H Stretch (Amide)~3300 cm⁻¹
C=O Stretch (Urethane)~1715 cm⁻¹
C=O Stretch (Ester)~1740 cm⁻¹
HPLC PurityTypically ≥95%.[2]
Optical Rotation [α]DNegative value, consistent with the (S)-enantiomer. (e.g., -17º for the parent acid, c=2 in ethanol).[5][6]

Core Applications in Synthetic Chemistry

The primary application of N-Cbz-L-leucine methyl ester is as a versatile intermediate in solution-phase peptide synthesis.

Deprotection Strategies Workflow

The orthogonal nature of the protecting groups allows for selective deprotection at either the N- or C-terminus, enabling controlled peptide chain elongation.

G cluster_N N-Terminus Deprotection cluster_C C-Terminus Deprotection Start Z-Leu-OMe Product_N H-Leu-OMe (Leucine Methyl Ester) Start->Product_N Product_C Z-Leu-OH (N-Cbz-L-Leucine) Start->Product_C Reagent_N H₂, Pd/C (Hydrogenolysis) Reagent_N->Product_N Elongation_N Z-AA-Leu-OMe Product_N->Elongation_N Couple with Z-AA-OH Reagent_C NaOH (aq) (Saponification) Reagent_C->Product_C Elongation_C Z-Leu-AA-OMe Product_C->Elongation_C Couple with H-AA-OMe

Fig. 2: Orthogonal deprotection and chain elongation strategies.
Case Study: Dipeptide Synthesis

To illustrate its utility, consider the synthesis of the dipeptide N-Cbz-L-Leucyl-L-Alanine methyl ester (Z-Leu-Ala-OMe).

  • N-Deprotection: The Cbz group of Z-Leu-OMe is removed via hydrogenolysis to yield the free amine of Leucine methyl ester (H-Leu-OMe).

  • Activation: In a separate flask, N-Cbz-L-Alanine (Z-Ala-OH) is activated using a peptide coupling reagent such as Dicyclohexylcarbodiimide (DCC) with an additive like N-Hydroxysuccinimide (HOSu) to form an active ester. This activation step converts the hydroxyl of the carboxylic acid into a better leaving group, facilitating amide bond formation.

  • Coupling: The solution of H-Leu-OMe is added to the activated Z-Ala-OH. The nucleophilic free amine of leucine attacks the activated carbonyl carbon of alanine, forming the peptide bond and yielding the protected dipeptide Z-Leu-Ala-OMe.

This step-wise approach, enabled by the specific protecting groups of the starting material, ensures a controlled and high-yielding synthesis of the desired peptide sequence.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at refrigerator temperatures (2-8 °C) is recommended, protected from light.[2]

  • Safety: While not classified as acutely hazardous, standard precautions for handling laboratory chemicals should be observed. Avoid formation of aerosols.

Conclusion

This compound is more than just a chemical compound; it is a testament to the principles of strategic synthesis. Its design, leveraging the orthogonal stability of the Cbz and methyl ester protecting groups, provides chemists with a reliable and versatile tool for the intricate art of peptide and natural product synthesis. A thorough understanding of its synthesis, characterization, and reaction pathways, as detailed in this guide, is fundamental for any researcher aiming to construct complex molecular architectures with precision and efficiency.

References

  • ChemUniverse. This compound. Available from: [Link]

  • Adooq Bioscience. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Available from: [Link]

  • MCE. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Available from: [Link]

  • PubChem. (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. Available from: [Link]

  • ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Organic Syntheses Procedure. (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Available from: [Link]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. Available from: [Link]

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(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate as a Chiral Building Block

Abstract

This compound, commonly known as Cbz-L-leucine methyl ester, is a pivotal chiral building block in modern organic synthesis. Derived from the naturally occurring amino acid L-leucine, this compound offers a stable, well-defined stereocenter, making it an invaluable asset in the asymmetric synthesis of complex molecules. The strategic placement of the benzyloxycarbonyl (Cbz) protecting group on the amine and the methyl ester on the carboxyl terminus provides orthogonal handles for selective chemical manipulation. This guide provides an in-depth examination of its synthesis, physicochemical properties, and diverse applications, with a focus on peptide synthesis and the construction of pharmaceutical intermediates. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile molecule.

Introduction: The Strategic Advantage of a Protected Chiral Amino Acid

The quest for enantiomerically pure compounds is a cornerstone of pharmaceutical development and total synthesis. Chiral building blocks derived from the "chiral pool" offer an efficient and cost-effective strategy to introduce stereocenters with high fidelity. This compound is a prime example of such a synthon.

Its utility stems from three key structural features:

  • The (S)-Stereocenter: Inherited from natural L-leucine, this provides a reliable source of chirality.

  • The Benzyloxycarbonyl (Cbz) Group: A robust and well-established amine protecting group, stable to a wide range of reaction conditions but readily removable under specific, mild protocols. Its removal via hydrogenolysis is a classic and highly effective transformation.

  • The Methyl Ester: A simple and effective protecting group for the carboxylic acid, which can be selectively hydrolyzed when needed for subsequent amide bond formation.

This combination of features allows for the precise and sequential unmasking of reactive sites, making it a preferred choice in multi-step synthetic campaigns where control of reactivity and stereochemistry is paramount.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical properties is essential for its effective use in the laboratory.

PropertyValue
CAS Number 51021-87-5[1][2]
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
Appearance White to off-white solid or colorless oil
Purity Typically ≥97%[1]
Storage Store at 2-8°C, inert atmosphere

Synthesis of Cbz-L-leucine Methyl Ester

The preparation of this building block can be approached from two primary retrosynthetic pathways, each offering distinct advantages depending on the available starting materials.

Synthesis_Pathways cluster_0 Route A: Esterification cluster_1 Route B: Cbz Protection Cbz_Leu Cbz-L-leucine Target_A This compound Cbz_Leu->Target_A   MeOH, H+ cat. Leu_Me L-Leucine Methyl Ester Target_B This compound Leu_Me->Target_B   Cbz-Cl, Base

Caption: Synthetic routes to Cbz-L-leucine methyl ester.

Route A: Esterification of N-Cbz-L-leucine

This is the most common and direct method. The carboxylic acid of commercially available Cbz-L-leucine is converted to its methyl ester.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, TsOH): Fischer esterification requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess is present, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Removal of Water: The reaction produces water as a byproduct. While the excess of methanol is often sufficient to drive the reaction, in large-scale preparations, a Dean-Stark apparatus could be employed to remove water azeotropically and further improve the yield.

Route B: Cbz-Protection of L-Leucine Methyl Ester

In this alternative approach, the commercially available L-leucine methyl ester hydrochloride is N-protected.

Causality Behind Experimental Choices:

  • Benzyl Chloroformate (Cbz-Cl): This is a highly reactive acyl chloride that readily reacts with the nucleophilic amine.[3]

  • Base (e.g., NaHCO₃, Et₃N): The reaction liberates HCl, which would protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize the acid as it is formed, allowing the reaction to proceed to completion.[3] The choice between an inorganic base like sodium bicarbonate (Schotten-Baumann conditions) and an organic base like triethylamine depends on the solubility of the starting materials and desired workup procedure.

Experimental Protocol: Synthesis via Esterification (Route A)

Materials:

  • N-Cbz-L-leucine (1 equiv.)

  • Methanol (Anhydrous, as solvent)

  • Concentrated Sulfuric Acid (catalytic, ~0.05 equiv.)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Cbz-L-leucine.

  • Add anhydrous methanol to dissolve the starting material (approx. 5-10 mL per gram of amino acid derivative).

  • Cool the solution in an ice bath (0°C).

  • Slowly and carefully add the catalytic amount of concentrated sulfuric acid.

  • Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel if necessary, though the product is often of sufficient purity for subsequent steps.

Core Applications in Asymmetric Synthesis

The true value of Cbz-L-leucine methyl ester lies in its application as a versatile intermediate. It serves as a cornerstone for building larger, more complex chiral molecules.

Applications cluster_peptide Peptide Synthesis cluster_pharma Pharmaceutical Intermediates Start This compound Ester_Hydrolysis 1. Ester Hydrolysis (LiOH or NaOH) Start->Ester_Hydrolysis Reduction Reduction of Ester (e.g., LiBH₄, LiAlH₄) Start->Reduction Peptide_Coupling 2. Peptide Coupling (e.g., with another amino ester) Ester_Hydrolysis->Peptide_Coupling Cbz_Deprotection 3. Cbz Deprotection (H₂, Pd/C) Peptide_Coupling->Cbz_Deprotection Dipeptide Dipeptide Derivative Cbz_Deprotection->Dipeptide Chiral_Alcohol Chiral Amino Alcohol Reduction->Chiral_Alcohol Further_Func Further Functionalization Chiral_Alcohol->Further_Func API Active Pharmaceutical Ingredient (API) Further_Func->API

Sources

An In-depth Technical Guide to the Biological Activity Screening of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a Cbz-protected methyl ester derivative of L-leucine.[1][2] The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a structured yet flexible screening cascade. The guide moves from broad, high-throughput primary screens to targeted secondary and mechanistic studies, ensuring a thorough evaluation of the compound's therapeutic potential. Each section emphasizes the scientific rationale behind experimental choices, adherence to rigorous validation standards, and the integration of advanced biophysical and cellular techniques to elucidate the mechanism of action.

Introduction: Rationale and Strategic Overview

This compound is a structurally well-defined small molecule derived from the essential amino acid L-leucine. While commonly utilized as a building block in peptide synthesis, its intrinsic biological activities remain largely unexplored. The structural similarity of this compound to L-leucine, a known activator of the mTOR signaling pathway, provides a compelling rationale for investigating its potential as a modulator of cellular metabolism and growth.[3][4][5][6][7] Furthermore, derivatives of amino acids have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties, making this compound a candidate for broad biological screening.[8][9][10][11]

This guide outlines a multi-tiered screening strategy designed to efficiently identify and validate potential biological activities. The core philosophy is to employ a "funnel" approach, starting with broad screening paradigms and progressively narrowing the focus to specific, validated activities and their underlying mechanisms.

Molecular Profile
  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₂₁NO₄[1]

  • Molecular Weight: 279.33 g/mol [1]

  • CAS Number: 51021-87-5[1]

The Screening Cascade: A Strategic Workflow

The proposed screening cascade is designed to maximize the discovery potential while ensuring a high degree of scientific rigor. It is divided into three main phases:

  • Phase 1: Primary Screening. Broad, high-throughput assays to identify initial "hits." This phase will encompass both target-based and phenotypic approaches.

  • Phase 2: Hit Confirmation and Secondary Screening. More focused assays to confirm the activity of primary hits, establish dose-response relationships, and assess selectivity.

  • Phase 3: Mechanism of Action (MoA) Elucidation. In-depth biochemical, biophysical, and cell-based assays to identify the molecular target and characterize the biological pathways modulated by the compound.

The following diagram illustrates the logical flow of the screening cascade.

Screening_Cascade cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Hit Confirmation & Secondary Screening cluster_phase3 Phase 3: Mechanism of Action (MoA) Elucidation HTS High-Throughput Screening (HTS) (e.g., Enzyme Panels, Reporter Assays) DoseResponse Dose-Response & IC50/EC50 Determination HTS->DoseResponse Target-based Hits Phenotypic Phenotypic Screening (e.g., Cell Viability, Morphology) Phenotypic->DoseResponse Phenotypic Hits Orthogonal Orthogonal Assays DoseResponse->Orthogonal Selectivity Selectivity Profiling Orthogonal->Selectivity TargetID Target Identification (for Phenotypic Hits) Selectivity->TargetID Biophysical Biophysical Assays (SPR, ITC) Selectivity->Biophysical CellularTarget Cellular Target Engagement (CETSA) Biophysical->CellularTarget Pathway Pathway Analysis (Western Blot, qPCR) CellularTarget->Pathway

Caption: A logical workflow for the biological activity screening cascade.

Phase 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly assess the compound across a diverse range of biological assays to identify potential areas of activity. A dual-pronged approach, combining target-based and phenotypic screening, is recommended to maximize the chances of discovering novel activities.

Target-Based High-Throughput Screening (HTS)

Target-based HTS involves screening the compound against a panel of purified enzymes or receptors to identify direct molecular interactions.[12][13][14] Given the compound's structure, a focus on enzymes involved in amino acid metabolism, protein modification, and cancer-related signaling is a logical starting point.

Recommended Target Panels:

  • Kinases: A broad panel of kinases is recommended due to their central role in cellular signaling and their prominence as drug targets.

  • Proteases: The amino acid-like scaffold suggests potential interactions with proteases.

  • Metabolic Enzymes: Enzymes involved in amino acid and lipid metabolism.

Experimental Protocol: HTS for Kinase Inhibition

  • Assay Principle: A fluorescence-based assay measuring the phosphorylation of a generic substrate. Inhibition is detected by a decrease in the fluorescent signal.

  • Plate Preparation: Dispense 5 µL of kinase and substrate solution into a 384-well plate.

  • Compound Addition: Add 50 nL of this compound (10 mM stock in DMSO) for a final concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO) controls.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection reagent. Incubate for 30 minutes and read the fluorescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition. A hit is typically defined as >50% inhibition.

Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in a cellular or organismal phenotype without a preconceived target.[15][16][17][18] This unbiased approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action.[17]

Recommended Phenotypic Assays:

  • Anticancer Cell Viability Screen: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or anti-proliferative effects. Amino acid derivatives have shown promise as anticancer agents.[8][19]

  • Antimicrobial Screen: Test for activity against a panel of pathogenic bacteria and fungi.[20][21][22]

  • High-Content Imaging: Assess changes in cellular morphology, protein localization, or organelle health.

Experimental Protocol: Anticancer Cell Viability (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with the test compound at a single high concentration (e.g., 50 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Hit Identification: A significant decrease in absorbance compared to the vehicle control indicates a potential cytotoxic effect.

Phase 2: Hit Confirmation and Secondary Screening

The goal of this phase is to validate the hits from primary screening, eliminate false positives, and characterize the potency and selectivity of the compound.

Dose-Response and IC₅₀/EC₅₀ Determination

For each confirmed hit, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[23][24] This is a critical measure of the compound's potency.

Experimental Protocol: IC₅₀ Determination

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the relevant assay (e.g., kinase inhibition or cell viability) with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[25]

Data Presentation: Hypothetical IC₅₀ Values

Assay TypeTarget/Cell LineIC₅₀ (µM)
Target-BasedKinase X5.2
Target-BasedProtease Y> 100
PhenotypicA549 (Lung Cancer)12.8
PhenotypicHeLa (Cervical Cancer)15.1
PhenotypicS. aureus (Bacteria)> 100
Orthogonal Assays and Selectivity Profiling

To ensure the observed activity is not an artifact of the primary assay format, hits should be confirmed using an orthogonal assay with a different detection method. For target-based hits, selectivity should be assessed by screening against a panel of related targets. For instance, a confirmed kinase inhibitor should be tested against a broad panel of other kinases to determine its specificity.

Phase 3: Mechanism of Action (MoA) Elucidation

Once a hit has been validated and shown to have a desirable potency and selectivity profile, the next crucial step is to understand its mechanism of action.

Biophysical Assays for Direct Target Interaction

For target-based hits, biophysical methods are essential to confirm direct binding to the target protein and to characterize the binding kinetics and thermodynamics.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics (kₐ, kₔ) and affinity (K₋).[26][27][28][29][30] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface.[26][27]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine the binding affinity (K₋), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[31][32][33][34]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association (kₐ) and dissociation (kₔ) rates, and calculate the dissociation constant (K₋ = kₔ/kₐ).

Cellular Target Engagement

Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[35][36][37][38]

CETSA Principle: Ligand binding stabilizes a protein against thermal denaturation.[35][37] By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, one can infer target engagement.[38]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[39]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[39]

  • Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: A positive thermal shift (i.e., more protein remaining soluble at higher temperatures) in the compound-treated samples indicates target engagement.

Signaling Pathway Analysis

Given the structural similarity to leucine, a key area of investigation is the compound's effect on the mTOR signaling pathway.[3][4][5] Leucine is known to activate mTORC1, which promotes protein synthesis and cell growth.[6][7]

Hypothetical mTOR Pathway Modulation

mTOR_Pathway Leucine (S)-Methyl 2-(((benzyloxy) carbonyl)amino)-4-methylpentanoate mTORC1 mTORC1 Leucine->mTORC1 Activates? S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: Hypothetical modulation of the mTOR signaling pathway.

Experimental Protocol: Western Blot for mTOR Pathway

  • Cell Treatment and Lysis: Treat cells with the compound for various times and concentrations. Lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-S6K1, phospho-4E-BP1) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in protein phosphorylation levels, which indicate pathway activation or inhibition.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the comprehensive biological activity screening of this compound. By progressing from broad primary screens to detailed mechanistic studies, researchers can efficiently identify and validate novel biological activities. The multi-faceted approach, combining target-based, phenotypic, biophysical, and cellular methods, ensures a high degree of confidence in the results and provides a solid foundation for further preclinical development. Any confirmed "hit" from this cascade will have a well-defined potency, a preliminary selectivity profile, and a strong hypothesis for its mechanism of action, paving the way for lead optimization and potential therapeutic application.

References

  • The resurgence of phenotypic screening in drug discovery and development. (n.d.). Taylor & Francis. Retrieved from [Link]

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  • Phenotypic screening. (n.d.). Wikipedia. Retrieved from [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10). Housing Innovations. Retrieved from [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Retrieved from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

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  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]

  • Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. (n.d.). PubMed. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]

  • The limitations of small molecule and genetic screening in phenotypic drug discovery. (2025, November 12). Cell Chemical Biology. Retrieved from [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018, October 10). Frontiers. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (n.d.). Reichert Technologies. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • How to calculate ic50? (2018, June 2). ResearchGate. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). NIH. Retrieved from [Link]

  • How Is SPR Used To Study Various Biomolecular Interactions? (2025, July 22). Chemistry For Everyone. Retrieved from [Link]

  • Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press. Retrieved from [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved from [Link]

  • Anticancer activity of small amphipathic β²,²-amino acid derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. (n.d.). NIH. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (n.d.). Frontiers. Retrieved from [Link]

  • Leucine nutrition in animals and humans: MTOR signaling and beyond. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, October 8). PubMed. Retrieved from [Link]

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  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]

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(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Cbz-L-leucine methyl ester or Z-Leu-OMe, is a pivotal intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. A thorough understanding of its solubility characteristics in various laboratory solvents is fundamental for its effective use in reaction setups, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the molecular factors governing the solubility of Cbz-L-leucine methyl ester, offers a summary of expected solubility based on structurally related compounds, and presents detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource, empowering researchers to make informed decisions on solvent selection and handling of this compound.

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis. In peptide chemistry, the benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenation. This compound is a derivative of the amino acid L-leucine, featuring a Cbz-protected amine and a methyl-esterified carboxylic acid. These modifications mask the polar functional groups of the parent amino acid, significantly altering its physical properties, most notably its solubility.

An accurate knowledge of a compound's solubility is critical for:

  • Reaction Homogeneity: Ensuring that all reactants are in the same phase for optimal reaction kinetics.

  • Purification Strategies: Selecting appropriate solvents for crystallization, precipitation, or chromatographic separation.

  • Stock Solution Preparation: Accurately preparing solutions of known concentrations for assays and subsequent reactions.

  • Formulation Development: Understanding the dissolution properties for potential therapeutic applications.

This guide will delve into the theoretical underpinnings of Cbz-L-leucine methyl ester's solubility and provide actionable protocols for its empirical determination.

Theoretical Background: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[1]. The molecular structure of Cbz-L-leucine methyl ester is the primary determinant of its solubility profile.

Molecular Structure Analysis

The structure of this compound can be dissected into three key components:

  • The Benzyloxycarbonyl (Cbz) Group: This large, aromatic group is predominantly nonpolar and hydrophobic. It contributes significantly to the molecule's affinity for nonpolar organic solvents.

  • The Leucine Side Chain: The isobutyl side chain of leucine is aliphatic and hydrophobic, further enhancing the nonpolar character of the molecule.

  • The Methyl Ester: The esterification of the carboxylic acid removes the potential for it to act as a hydrogen bond donor and reduces its polarity compared to the free acid. The ester group can, however, act as a hydrogen bond acceptor.

Overall, the molecule possesses a largely nonpolar and hydrophobic character due to the Cbz group and the leucine side chain. The presence of the ester and the amide linkage in the Cbz group introduces some polar character, allowing for dipole-dipole interactions.

The "Like Dissolves Like" Principle in Action

Given its predominantly nonpolar structure, Cbz-L-leucine methyl ester is expected to be readily soluble in a range of organic solvents and poorly soluble in highly polar solvents like water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Strong van der Waals interactions between the nonpolar solvent and the large hydrophobic portions of the molecule should promote solubility.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO, DMF): These solvents can engage in dipole-dipole interactions with the polar functionalities (ester, amide) of the molecule, while their organic nature allows them to solvate the nonpolar regions. Therefore, good solubility is anticipated in these solvents. Qualitative data for similar Cbz-protected amino acids confirms solubility in dichloromethane, dimethyl sulfoxide, and other organic solvents[2].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond acceptors and donors. While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the carbonyl groups can act as acceptors. The alkyl portions of these alcohols can effectively solvate the nonpolar parts of the molecule. Good solubility is expected. Product information for related compounds indicates solubility in ethanol[3][4][5].

  • Water: As a highly polar, protic solvent that relies heavily on a strong hydrogen-bonding network, water is not expected to be a good solvent for this molecule. The large hydrophobic domains would disrupt water's hydrogen-bonding structure, making dissolution energetically unfavorable. Data for similar compounds confirms they are not miscible or are difficult to mix in water[6].

Expected Solubility Profile in Common Laboratory Solvents

Qualitative Solubility Predictions
Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterInsoluble/PoorPredominantly nonpolar structure disrupts water's H-bonding network.
MethanolSolubleGood balance of polar and nonpolar characteristics.
EthanolSolubleGood balance of polar and nonpolar characteristics.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleStrong dipole moment and ability to solvate both polar and nonpolar regions.
N,N-Dimethylformamide (DMF)SolubleStrong dipole moment and ability to solvate both polar and nonpolar regions.
AcetoneSolubleModerate polarity suitable for the molecule's mixed character.
Ethyl AcetateSolubleEster functionality is compatible with the solute's ester group.
Dichloromethane (DCM)SolubleEffective at solvating large, moderately polar organic molecules.
ChloroformSolubleSimilar to DCM in its solvating properties for this type of compound.
Nonpolar TolueneSolubleAromatic ring interacts favorably with the Cbz group.
HexaneSparingly Soluble to SolubleMay be less effective at solvating the polar regions of the molecule.
Diethyl EtherSolubleA common solvent for organic compounds of this nature.
Quantitative Solubility Estimates from Analogous Compounds

The following table presents quantitative solubility data for structurally related protected amino acids. It is crucial to note that these values are for different molecules and should be used as an estimation or a starting point for experimental determination for Cbz-L-leucine methyl ester.

Analogous CompoundSolventSolubility (approx.)Reference
L-Leucyl-L-Leucine methyl ester HClDMSO30 mg/mL[3][4]
L-Leucyl-L-Leucine methyl ester HClEthanol30 mg/mL[3][4]
L-Leucyl-L-Leucine methyl ester HClDMF10 mg/mL[3][4]
FMOC-L-LeucineDMSO30 mg/mL[5]
FMOC-L-LeucineEthanol30 mg/mL[5]
FMOC-L-LeucineDMF30 mg/mL[5]

Based on these analogs, it is reasonable to expect the solubility of Cbz-L-leucine methyl ester in solvents like DMSO and ethanol to be in the range of tens of mg/mL.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, empirical determination is necessary. The following protocols are designed to be self-validating and can be readily implemented in a standard laboratory setting.

Materials and Equipment
  • This compound

  • Selection of solvents to be tested (e.g., Water, Methanol, Ethanol, DMSO, DMF, Dichloromethane, Ethyl Acetate, Acetone)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis, optional)

  • Evaporating dish or pre-weighed vial for gravimetric analysis

Visual Workflow for Solubility Assessment

G cluster_qualitative Qualitative Assessment qual_start Add ~5-10 mg of solute to a vial qual_add_solvent Add 0.5 mL of solvent qual_start->qual_add_solvent qual_vortex Vortex for 30-60 seconds qual_add_solvent->qual_vortex qual_observe Observe for dissolution qual_vortex->qual_observe qual_decision Completely dissolved? qual_observe->qual_decision qual_soluble Soluble qual_decision->qual_soluble Yes qual_add_more Add another 0.5 mL of solvent qual_decision->qual_add_more No qual_add_more->qual_vortex qual_insoluble Insoluble/Poorly Soluble qual_add_more->qual_insoluble If solid remains after several additions

Caption: Workflow for qualitative solubility assessment.

Step-by-Step Protocol for Quantitative Measurement (Saturated Solution Method)

This method determines the concentration of a saturated solution, providing a precise solubility value.

  • Preparation: Add an excess amount of Cbz-L-leucine methyl ester to a glass vial (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For fine suspensions, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette. To ensure no solid particles are transferred, it is highly recommended to pass the supernatant through a syringe filter compatible with the solvent.

  • Quantification (Gravimetric Method):

    • Dispense the filtered aliquot into a pre-weighed, dry evaporating dish or glass vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

    • Calculate the solubility using the following formula:

      Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of aliquot (mL))

  • Documentation: Record the solvent, temperature, and the calculated solubility. Repeat the experiment for each solvent of interest.

G cluster_quantitative Quantitative Measurement (Saturated Solution) quant_start Add excess solute to vial quant_add_solvent Add known volume of solvent quant_start->quant_add_solvent quant_equilibrate Equilibrate with agitation (24-48h at constant T) quant_add_solvent->quant_equilibrate quant_separate Centrifuge to pellet undissolved solid quant_equilibrate->quant_separate quant_sample Withdraw known volume of clear supernatant (filter) quant_separate->quant_sample quant_evaporate Evaporate solvent from aliquot quant_sample->quant_evaporate quant_weigh Weigh dried solute quant_evaporate->quant_weigh quant_calculate Calculate Solubility (mg/mL) quant_weigh->quant_calculate

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known as Cbz-L-Leucine methyl ester (Cbz-Leu-OMe), is a pivotal building block in the strategic construction of complex peptides, particularly within solution-phase synthesis and fragment condensation methodologies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this derivative. We will explore the causality behind its application, detailing its protective group strategy, and provide validated, step-by-step protocols for its incorporation into a peptide chain, subsequent deprotection, and integration into larger synthetic workflows.

Introduction: The Strategic Value of Dual Protection

The synthesis of peptides with a defined sequence is a foundational technique in chemical biology and drug discovery. The challenge lies in directing the formation of amide bonds between specific amino acids while preventing unwanted side reactions and polymerization.[1] This is achieved through the use of protecting groups for the reactive N-terminal amine and C-terminal carboxyl functionalities.[2][3]

This compound is a derivative of the amino acid L-leucine where the α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxyl group is protected as a methyl ester (OMe) . This dual-protection scheme makes it an invaluable reagent for specific applications, primarily:

  • Solution-Phase Peptide Synthesis (SPPS): Where peptide chains are assembled in a homogenous solution.[4]

  • Peptide Fragment Synthesis: Creating smaller, protected peptide segments that are later combined (fragment condensation) to form a larger peptide or protein.

The Cbz group, introduced by Bergmann and Zervas in 1932, was the first reliable method for controlled, stepwise peptide synthesis and remains a staple in the field due to its unique stability and cleavage conditions.[1][] It is stable to the mildly acidic and basic conditions used to remove other common protecting groups like Boc and Fmoc, respectively, establishing an orthogonal protection strategy.[6][7][8]

Physicochemical Properties and Handling

A summary of the key properties of Cbz-L-Leucine methyl ester is provided below.

PropertyValueReference
CAS Number 51021-87-5[9]
Molecular Formula C₁₅H₂₁NO₄[9]
Molecular Weight 279.33 g/mol [9]
Appearance Typically an oil or low-melting solid[]
Storage Store at 2-8°C in a dry, well-ventilated area[10]

Handling Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[10]

Core Application: Solution-Phase Synthesis Workflow

The primary utility of Cbz-Leu-OMe is as a starting point for C-terminal elongation in solution-phase synthesis. A typical workflow involves two key transformations:

  • Selective Deprotection of the Methyl Ester: The C-terminal methyl ester is saponified (hydrolyzed under basic conditions) to reveal a free carboxylic acid, making it ready for coupling.

  • Coupling Reaction: The newly deprotected Cbz-L-Leucine is coupled with another amino acid ester.

  • Selective Deprotection of the Cbz Group: The N-terminal Cbz group is removed to allow for further chain elongation from the N-terminus.

This workflow is visualized in the diagram below.

G cluster_0 Step 1: C-Terminal Deprotection cluster_1 Step 2: Peptide Bond Formation cluster_2 Step 3: N-Terminal Deprotection A Cbz-Leu-OMe (this compound) B Cbz-Leu-OH (Free Carboxyl Group) A->B Saponification (e.g., LiOH or NaOH) A->B D Cbz-Leu-Xaa-OR (Protected Dipeptide) B->D Coupling Reagent (e.g., DCC, HATU) B->D C H-Xaa-OR (Amino Acid Ester) C->D C->D E H-Leu-Xaa-OR (Dipeptide Ester with Free Amine) D->E Cbz Removal (e.g., H₂/Pd/C) D->E caption Workflow for Cbz-Leu-OMe in Peptide Synthesis.

Caption: Workflow for Cbz-Leu-OMe in Peptide Synthesis.

Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 4.1: Saponification of Cbz-Leu-OMe to Cbz-Leu-OH

This protocol describes the hydrolysis of the methyl ester to yield the free carboxylic acid, which is necessary for subsequent coupling reactions.

Materials:

  • This compound (Cbz-Leu-OMe)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve Cbz-Leu-OMe (1.0 equivalent) in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio). The concentration should be approximately 0.1-0.5 M.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a 1 M aqueous solution of LiOH or NaOH (1.1-1.5 equivalents) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Remove the organic solvent (THF or MeOH) under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the product may form. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-L-Leucine (Cbz-Leu-OH) as a solid or viscous oil. The product can be used in the next step without further purification if purity is high.[1]

Protocol 4.2: Peptide Coupling of Cbz-Leu-OH with an Amino Acid Ester

This protocol details the formation of a dipeptide using a common carbodiimide coupling agent.

Materials:

  • Cbz-L-Leucine (Cbz-Leu-OH, from Protocol 4.1)

  • Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl, 1.0 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent like HATU.

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 equivalent, to neutralize the hydrochloride salt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) and Cbz-Leu-OH (1.05 eq) in anhydrous DCM or DMF.

  • Neutralization: Add DIEA or NMM (1.0 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Activation: Cool the mixture to 0 °C. If using an additive, add NHS or HOBt (1.1 eq). Then, add the coupling reagent (e.g., DCC, 1.1 eq) to the solution. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: a. If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold DCM. b. Dilute the filtrate with DCM or ethyl acetate. c. Wash the organic solution sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by column chromatography or recrystallization.[11][12]

Protocol 4.3: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz group, yielding the free N-terminal amine.[2][13]

Materials:

  • Cbz-protected peptide (e.g., Cbz-Leu-Xaa-OR from Protocol 4.2)

  • Palladium on carbon (Pd/C), 10% catalyst (typically 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Setup: Dissolve the Cbz-protected peptide (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) as it can be pyrophoric.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain a positive pressure of H₂ (e.g., from a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours. The byproducts, toluene and CO₂, are volatile.[1][6]

  • Work-up: a. Carefully vent the hydrogen and purge the flask with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH). c. Concentrate the filtrate under reduced pressure to yield the deprotected peptide amine.[1]

G cluster_deprotection Cbz Deprotection Mechanism Start Cbz-NH-Peptide Catalyst Pd/C Surface Start->Catalyst Adsorption Intermediate Carbamic Acid Intermediate [HOOC-NH-Peptide] Catalyst->Intermediate Hydrogenolysis H2 H₂ Gas H2->Catalyst Adsorption Products Free Amine (H₂N-Peptide) + Toluene + CO₂ Intermediate->Products Spontaneous Decarboxylation caption Mechanism of Cbz deprotection by hydrogenolysis.

Caption: Mechanism of Cbz deprotection by hydrogenolysis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring.

  • Chromatographic Monitoring: Each step (saponification, coupling, deprotection) must be monitored by TLC or LC-MS to ensure complete consumption of the starting material before proceeding to the work-up. This prevents the carry-over of unreacted species into subsequent steps, which simplifies purification.

  • Spectroscopic Confirmation: The identity and purity of the final and intermediate products should be confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS). For example, in the Cbz deprotection step, the disappearance of aromatic proton signals corresponding to the benzyl group in the ¹H NMR spectrum provides clear evidence of a successful reaction.

  • Racemization Control: For coupling reactions, the risk of racemization of the activated amino acid is a critical concern.[14] The inclusion of additives like HOBt or NHS in carbodiimide-mediated couplings significantly suppresses this side reaction.[15] For sensitive couplings, using reagents like HATU or performing racemization tests (e.g., the Young test) is recommended.[12][16]

Conclusion

This compound is a versatile and highly valuable building block for solution-phase peptide synthesis. Its dual-protection scheme allows for directional and controlled peptide elongation. By understanding the principles of its protective groups and employing validated protocols for saponification, coupling, and deprotection, researchers can effectively integrate this reagent into their synthetic strategies to construct complex and novel peptide structures for therapeutic and research applications.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • Química Organica.org. (n.d.). Peptide synthesis - Amino group protection. Química Organica.org.
  • Coconote. (2025). Peptide Synthesis and Protecting Groups. Coconote.
  • BenchChem. (2025). Application Notes and Protocols: Cbz-D-Arg(Pbf)-OH Coupling Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Cbz-D-Arg(Pbf)-OH in Peptide Synthesis. BenchChem.
  • Thompson, M. P., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry.
  • Beilstein Journals. (2021).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • MedchemExpress.com. (n.d.). (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. MedchemExpress.com.
  • BenchChem. (2025). Application Notes: The Role of Methyl (tert-butoxycarbonyl)
  • Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.
  • ChemUniverse. (n.d.). (S)-methyl 2-(((benzyloxy)carbonyl)amino)
  • Organic Syntheses. (1985). Peptide Synthesis Using 1-(4-Chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one as Reagent. Organic Syntheses.
  • BOC Sciences. (n.d.). CBZ-Amino Acids. BOC Sciences.
  • AAPPTec. (n.d.).
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Felix, A. M. (n.d.). Synthesis of Peptides. Thieme.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Advanced ChemTech.
  • TianMing. (n.d.). (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid. TianMing.

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Application Notes & Protocols for Amide Bond Formation with (S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Art of Peptide Coupling

The formation of a peptide bond—an amide linkage between two amino acids—is the fundamental reaction in the synthesis of peptides and proteins. Due to the bifunctional nature of amino acids, this process requires a carefully orchestrated strategy of protecting groups and carboxyl group activation to prevent unwanted side reactions like polymerization.[1][2] This guide provides a detailed examination of the experimental protocols for coupling reactions involving (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a derivative of Leucine protected at its N-terminus with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a classic urethane-type protecting group that is instrumental in minimizing racemization during the activation of the carboxylic acid, a critical factor for maintaining the stereochemical integrity of the final peptide.[3]

This document will provide a comprehensive, field-proven guide, moving beyond a simple list of steps to explain the causality behind experimental choices. We will focus on a widely used and reliable method: carbodiimide-mediated coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of the additive 1-Hydroxybenzotriazole (HOBt).

Part 1: Preparing the Carboxyl Component (Z-Leu-OH)

The starting material specified in the topic, (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (Z-Leu-OMe), is the methyl ester of the Cbz-protected leucine. To be used as the carboxyl component in a peptide coupling reaction, the carboxylic acid must be free. Therefore, the first essential step is the hydrolysis of the methyl ester to yield (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Z-Leu-OH). This process is commonly achieved via saponification.[4]

Protocol 1: Saponification of Z-Leu-OMe

This protocol describes the base-catalyzed hydrolysis of the methyl ester to the free carboxylic acid.

Materials & Reagents

Reagent/MaterialFormulaPurpose
Z-Leu-OMeC₁₅H₂₁NO₄Starting Material
Tetrahydrofuran (THF)C₄H₈OSolvent
Methanol (MeOH)CH₃OHCo-solvent
1 M Lithium Hydroxide (LiOH)LiOHHydrolysis Reagent
1 M Hydrochloric Acid (HCl)HClAcidification
Ethyl Acetate (EtOAc)C₄H₈O₂Extraction Solvent
Brine (Saturated NaCl)NaCl(aq)Aqueous Wash
Anhydrous Sodium SulfateNa₂SO₄Drying Agent

Step-by-Step Procedure

  • Dissolution : Dissolve this compound (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 v/v ratio).

  • Cooling : Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Base Addition : Slowly add 1 M aqueous Lithium Hydroxide (approx. 1.5 eq) dropwise to the stirred solution. The use of LiOH is common for ester hydrolysis.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C and warm gradually to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal : Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Acidification : Cool the remaining aqueous solution to 0 °C and carefully acidify to a pH of ~2-3 by the slow addition of 1 M HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon acidification.

  • Extraction : Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate.

  • Washing & Drying : Combine the organic extracts and wash them with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product, (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Z-Leu-OH), typically as a white solid or a viscous oil. The product can be used in the next step without further purification if it is of sufficient purity.

Part 2: The Peptide Coupling Reaction

With the free carboxylic acid (Z-Leu-OH) in hand, the core coupling reaction can be performed. We will detail the protocol for coupling Z-Leu-OH with a generic C-terminally protected amino acid, such as Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).

Mechanism of EDC/HOBt Coupling

Carbodiimides like EDC are powerful dehydrating agents that activate carboxylic acids for nucleophilic attack by an amine.[6] The reaction proceeds through a key, but unstable, O-acylisourea intermediate.[3] This intermediate is highly reactive but is also prone to rearranging into a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[2][3]

To mitigate this side reaction and also to reduce the risk of racemization, an additive like HOBt is crucial.[7] HOBt acts as a nucleophile that rapidly intercepts the O-acylisourea intermediate to form an activated HOBt-ester. This new intermediate is more stable than the O-acylisourea but is still highly reactive towards the amine nucleophile, leading to the efficient formation of the desired amide bond.[3]

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Z_Leu_OH Z-Leu-OH (Carboxylic Acid) O_acylisourea O-Acylisourea (Unstable Intermediate) Z_Leu_OH->O_acylisourea + EDC EDC EDC HOBt HOBt HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt - EDC-Urea N_acylurea N-Acylurea (Unreactive) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Dipeptide Z-Leu-Ala-OMe (Product) HOBt_ester->Dipeptide + Amine Urea_byproduct EDC-Urea (Byproduct) Amine H-Ala-OMe (Amine Component) HOBt_regen HOBt (Regenerated)

Caption: Mechanism of EDC/HOBt-mediated peptide bond formation.

Protocol 2: EDC/HOBt Coupling of Z-Leu-OH with H-Ala-OMe·HCl

This protocol outlines a standard procedure for solution-phase peptide synthesis.

Materials & Reagents

Reagent/MaterialM.W.Amount (mmol)Equiv.
Z-Leu-OH265.311.01.0
H-Ala-OMe·HCl139.571.01.0
EDC·HCl191.701.21.2
HOBt (anhydrous)135.121.21.2
N,N-Diisopropylethylamine (DIPEA)129.242.22.2
Dichloromethane (DCM), anhydrous-~10 mL/mmol-

Step-by-Step Procedure

  • Reactant Preparation : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine Z-Leu-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HOBt (1.2 eq).

  • Dissolution : Add anhydrous Dichloromethane (DCM) and stir until all solids are dissolved. Anhydrous conditions are important to prevent hydrolysis of the activated species.

  • Cooling : Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to minimize potential racemization and side reactions during activation.[3]

  • Base Addition : Add DIPEA (2.2 eq) to the mixture. One equivalent is required to neutralize the hydrochloride salt of the amine component, and another is to facilitate the coupling reaction. The excess helps drive the reaction to completion.

  • Activation : Add EDC·HCl (1.2 eq) to the cold, stirred solution in one portion. The use of a slight excess of coupling reagents ensures complete activation of the carboxylic acid.

  • Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring : The reaction progress can be monitored by TLC, checking for the consumption of the limiting reagent (Z-Leu-OH).

Experimental Workflow

Coupling_Workflow A Combine Z-Leu-OH, H-Ala-OMe·HCl, & HOBt in anhydrous DCM B Cool to 0 °C A->B C Add DIPEA B->C D Add EDC·HCl C->D E Stir at 0 °C, then warm to RT overnight D->E F Monitor reaction by TLC E->F G Quench & Work-up F->G Upon completion H Purify by Column Chromatography G->H I Characterize Final Product H->I

Caption: General workflow for the solution-phase peptide coupling.

Part 3: Work-up and Purification

A proper work-up procedure is essential to remove the water-soluble byproducts and excess reagents, simplifying the final purification step.

Step-by-Step Procedure

  • Quenching & Dilution : Dilute the reaction mixture with additional DCM.

  • Acidic Wash : Transfer the solution to a separatory funnel and wash sequentially with a cold, dilute acid solution (e.g., 1 M HCl or 5% citric acid). This step removes the excess DIPEA and the EDC-urea byproduct, which is water-soluble.[7][8] Repeat this wash twice.

  • Basic Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This removes unreacted HOBt and any remaining acidic components. Repeat twice.

  • Brine Wash : Finally, wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification : The crude product is typically purified by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is commonly used to elute the product, providing the pure dipeptide.[5]

Part 4: Scientific Integrity & Key Considerations

  • Causality of Reagent Choice :

    • EDC : Chosen for its high efficiency and the water-solubility of its urea byproduct, which greatly simplifies purification through simple aqueous washes, unlike the byproduct of DCC which often requires filtration.[6][8]

    • HOBt : Its inclusion is non-negotiable for ensuring high fidelity. It accelerates the coupling rate and, most importantly, forms an active ester that is less susceptible to racemization via the oxazolone pathway.[9][7]

    • DIPEA : A non-nucleophilic, sterically hindered base used to neutralize the amine salt and facilitate the reaction without competing as a nucleophile.

    • DCM : A common solvent for these reactions due to its ability to dissolve the reactants and its relatively low boiling point, making it easy to remove. Other polar aprotic solvents like DMF can also be used.[3]

  • Trustworthiness Through Self-Validation :

    • Reaction Monitoring : Always monitor the reaction by TLC. A messy TLC with multiple spots may indicate side reactions or degradation.[10]

    • Characterization : The final product's identity and purity should be confirmed by analytical methods such as NMR spectroscopy and Mass Spectrometry.[5]

  • Authoritative Grounding & Side Reactions :

    • Racemization : While the Cbz protecting group helps suppress racemization, the risk is never zero.[3] Maintaining low temperatures (0 °C) during the activation and initial coupling phase is the most effective practical measure to preserve stereochemical integrity.[3]

    • N-Acylurea Formation : This is the primary side reaction associated with carbodiimides.[3] It is minimized by the rapid interception of the O-acylisourea by HOBt. Performing the reaction in less polar solvents like DCM can also disfavor this rearrangement.[2]

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • PubChem. (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Iguchi, S., Kawasaki, K., & Okada, Y. (1987). Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. International Journal of Peptide and Protein Research. [Link]

  • Taylor & Francis Online. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. [Link]

  • ResearchGate. (n.d.). Amino Acid Coupling Efficiencies to Leu-NC20. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

Sources

Application Note: High-Efficiency Deprotection of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in modern organic synthesis, prized for its stability and versatile cleavage options.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principal methods for deprotecting (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore three primary methodologies: Catalytic Hydrogenolysis, Acid-Mediated Cleavage, and Transfer Hydrogenolysis. This guide offers detailed, field-tested protocols, mechanistic insights, comparative analysis, and troubleshooting advice to enable efficient and successful synthesis of the free amine, (S)-Methyl 2-amino-4-methylpentanoate.

Introduction: The Role of Cbz in Synthesis

The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis by providing a reliable method to temporarily mask the nucleophilicity of amines.[1][2] Its robustness against a wide range of reagents, coupled with specific and high-yielding deprotection methods, makes it indispensable. The target molecule, this compound, is a derivative of the amino acid Leucine, a common building block in medicinal chemistry. The effective removal of its Cbz group is a critical step to elongate a peptide chain or to perform further functionalization at the free amine.

The choice of deprotection method is paramount and depends critically on the presence of other functional groups within the molecule, the desired scale of the reaction, and available laboratory equipment.[1][3] This note will dissect the most effective strategies to inform this crucial experimental decision.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection due to its exceptionally mild, neutral reaction conditions and clean byproducts.[1]

Mechanism and Rationale

The reaction proceeds via the cleavage of the benzylic C-O bond. The substrate adsorbs onto the surface of a palladium catalyst, followed by the oxidative addition of hydrogen. This process weakens the C-O bond, which is then cleaved to release the unstable carbamic acid, toluene, and the regenerated catalyst. The carbamic acid spontaneously decarboxylates to yield the desired free amine and carbon dioxide.[2]

Detailed Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Reaction flask, stir plate, and magnetic stir bar

  • Filtration apparatus (Celite® pad or syringe filter)

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve the Cbz-protected substrate (1.0 eq) in MeOH or EtOAc to a concentration of approximately 0.1 M.[4]

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.1 equivalents by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[4] Safety Note: Pd/C is pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the flask and purge the system with H₂ gas. Maintain a positive pressure of H₂ using a balloon or set the desired pressure (e.g., 40-50 psi) on a hydrogenation apparatus.[4]

  • Reaction: Stir the mixture vigorously at room temperature. Reaction times can vary from 2 to 24 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 1:1 Ethyl Acetate:Hexanes. The product amine will have a much lower Rf value and may require a more polar eluent to visualize.

  • Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, (S)-Methyl 2-amino-4-methylpentanoate. The product is often of sufficient purity for subsequent steps, or it can be purified further by chromatography or crystallization if necessary.

Pro-Tips and Troubleshooting
  • Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure high-purity solvents and reagents. If the reaction stalls, adding a fresh portion of the catalyst may help.[5]

  • Incompatible Functional Groups: This method is not suitable for substrates containing other reducible groups like alkenes, alkynes, nitro groups, or some aryl halides, as these may be reduced concurrently.[6]

  • Solvent Choice: Methanol is an excellent solvent, but EtOAc can also be used. For substrates with poor solubility, THF or a mixture of solvents may be employed.

Workflow Visualization

Hydrogenolysis_Workflow sub Dissolve Substrate in MeOH/EtOAc cat Add 10% Pd/C (5-10 mol%) sub->cat hydro Purge with H₂ Gas (Balloon or Parr) cat->hydro react Stir at RT (2-24h) hydro->react monitor Monitor via TLC/LC-MS react->monitor filter Filter through Celite® monitor->filter iso Concentrate Filtrate filter->iso prod Product: (S)-Methyl 2-amino- 4-methylpentanoate iso->prod

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

Method 2: Acid-Mediated Cleavage

For substrates that are sensitive to hydrogenation, cleavage under strong acidic conditions offers a robust alternative.[1][7] The most common reagent system is a solution of hydrogen bromide (HBr) in glacial acetic acid.

Mechanism and Rationale

The mechanism involves the initial protonation of the carbamate oxygen by the strong acid. This is followed by a nucleophilic attack by the bromide ion at the benzylic carbon (an Sₙ2-type displacement), leading to the formation of benzyl bromide. The resulting unstable carbamic acid rapidly decarboxylates to give the amine, which is protonated by the excess acid to form the ammonium salt.[2]

Detailed Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 eq)

  • 33% HBr in Acetic Acid

  • Glacial Acetic Acid (optional, as solvent)

  • Diethyl ether (for precipitation)

  • Reaction flask, stir plate, and magnetic stir bar

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in a minimal amount of glacial acetic acid if necessary, or add the HBr/AcOH solution directly if the substrate is a liquid.

  • Reagent Addition: At 0 °C or room temperature, add the solution of 33% HBr in acetic acid (typically 2-4 mL per gram of substrate).[1] Safety Note: HBr in acetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, typically completing within 1 to 4 hours.

  • Monitoring: Progress can be monitored by TLC or LC-MS. Quench a small aliquot in a basic solution (e.g., saturated NaHCO₃) and extract with EtOAc before analysis.

  • Isolation: Upon completion, the product hydrobromide salt can often be precipitated by the addition of a large volume of cold diethyl ether.

  • Work-up: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting product is the hydrobromide salt of (S)-Methyl 2-amino-4-methylpentanoate. To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) before extracting with an organic solvent.

Pro-Tips and Troubleshooting
  • Acid-Labile Groups: This method is incompatible with other acid-sensitive protecting groups like Boc or trityl groups, which will be cleaved simultaneously.[2]

  • Ester Hydrolysis: Prolonged reaction times or elevated temperatures can lead to the hydrolysis of the methyl ester. The reaction should be monitored closely and stopped once the starting material is consumed.

  • Safety: The reagent is highly corrosive. Ensure no water is present, as HBr can be violently released from the solution.

Workflow Visualization

Acid_Cleavage_Workflow sub Dissolve Substrate in Acetic Acid (optional) reagent Add 33% HBr/AcOH at 0°C to RT sub->reagent react Stir at RT (1-4h) reagent->react monitor Monitor via TLC/LC-MS (after basic quench) react->monitor precip Precipitate with Cold Diethyl Ether monitor->precip filter Filter and Wash with Ether precip->filter prod Product: Amine Hydrobromide Salt filter->prod

Caption: General workflow for Cbz deprotection using HBr in acetic acid.

Method 3: Catalytic Transfer Hydrogenolysis

This method provides the benefits of hydrogenolysis—mild, neutral conditions—without the need for specialized hydrogenation equipment or the handling of flammable H₂ gas.[1] It uses a hydrogen donor molecule in conjunction with the palladium catalyst.

Mechanism and Rationale

In transfer hydrogenolysis, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the catalyst.[1][8] The activated palladium hydride species then proceeds to cleave the Cbz group via the same fundamental mechanism as direct hydrogenolysis. Ammonium formate is particularly effective, decomposing on the catalyst surface to H₂, CO₂, and ammonia.

Detailed Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ammonium Formate (HCOONH₄) (3-5 eq)

  • Methanol (MeOH)

  • Standard glassware for atmospheric reactions

  • Filtration apparatus (Celite® pad)

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in methanol (~0.1 M) in a round-bottom flask.[1]

  • Reagent Addition: To the stirred solution, add 10% Pd/C (0.1 eq by weight) followed by ammonium formate (3-5 eq).[1] The addition of ammonium formate may cause a gentle effervescence.

  • Reaction: Stir the mixture at room temperature. The reaction is often faster than direct hydrogenation, typically completing in 30 minutes to 3 hours. Gentle heating (to 40-50 °C) can be applied to accelerate slow reactions.

  • Monitoring: Track reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. The salts can often be removed by partitioning the residue between water and an organic solvent (e.g., EtOAc). The organic layer is then dried and concentrated to afford the pure product.

Pro-Tips and Troubleshooting
  • Donor Choice: While ammonium formate is common, other donors like 1,4-cyclohexadiene or formic acid with a tertiary amine base can also be effective.

  • Scalability: This method is particularly advantageous for larger-scale reactions where handling H₂ gas poses significant safety risks.[1]

  • Purity: Ensure the ammonium formate is of high quality, as impurities can inhibit the catalyst.

Workflow Visualization

Transfer_Hydrogenolysis_Workflow sub Dissolve Substrate in MeOH reagents Add 10% Pd/C and Ammonium Formate (3-5 eq) sub->reagents react Stir at RT (0.5-3h) reagents->react monitor Monitor via TLC/LC-MS react->monitor filter Filter through Celite® monitor->filter extract Aqueous Workup & Extraction filter->extract prod Product: (S)-Methyl 2-amino- 4-methylpentanoate extract->prod

Caption: General workflow for Cbz deprotection via transfer hydrogenolysis.

Comparative Analysis and Method Selection

Choosing the optimal deprotection strategy is crucial for maximizing yield and purity while ensuring compatibility with the overall synthetic route.

FeatureCatalytic HydrogenolysisAcid-Mediated Cleavage (HBr/AcOH)Transfer Hydrogenolysis
Conditions Neutral, RT, H₂ pressureStrongly acidic, RTNeutral, RT to mild heat
Key Reagents Pd/C, H₂33% HBr in Acetic AcidPd/C, Ammonium Formate
Advantages Very mild, clean byproducts, high yield.[1]Fast, no special equipment, good for hydrogenation-sensitive substrates.[1][7]Avoids H₂ gas, rapid, mild conditions, scalable.[1][3]
Limitations Requires H₂ gas handling, incompatible with reducible groups (alkenes, alkynes, etc.).[6]Harsh, incompatible with acid-labile groups (Boc, acetals), corrosive reagent.[2]Can require aqueous workup to remove salts, catalyst can be poisoned.
Best For... Molecules without other reducible functionalities.Substrates with double/triple bonds that must be preserved.General purpose, especially for scaling up reactions safely.

Conclusion

The deprotection of the Cbz group from this compound is a well-established and reliable transformation. Catalytic hydrogenolysis stands as the premier method for its mildness and efficiency, provided the substrate is compatible. For molecules containing reducible moieties, transfer hydrogenolysis offers a safer yet equally effective alternative. Acidic cleavage with HBr in acetic acid remains a powerful tool for specific applications where hydrogenation is not viable. By understanding the mechanisms, protocols, and limitations detailed in this guide, researchers can confidently select and execute the most appropriate deprotection strategy for their synthetic goals.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Zhang, W., et al. (2020). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Molecules, 25(16), 3658. Available from: [Link]

  • Lipshutz, B. H., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. Tetrahedron, 87, 131975. Available from: [Link]

  • Iitsuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2359–2366. Available from: [Link]

  • Kumar, A., et al. (2014). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis. Journal of Organic Chemistry, 79(1), 268-274. Available from: [Link]

  • Gowda, D. C., et al. (2004). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Synthetic Communications, 34(12), 2269-2275. Available from: [Link]

  • Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. Available from: [Link]

  • Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Retrieved from [Link]

  • Babu, S. N. N., et al. (2004). The Hydrogenolysis of N‐Benzyl Groups with Magnesium and Ammonium Formate. ChemInform, 35(35). Available from: [Link]

  • Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

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The Strategic Application of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key building block in modern medicinal chemistry. We will delve into its pivotal role in the synthesis of peptide and peptidomimetic therapeutics, with a particular focus on the strategic design of protease inhibitors. This guide will move beyond simple procedural lists to explain the underlying chemical principles and rationale that drive its use in complex molecular architectures.

Introduction: A Workhorse for Controlled Molecular Assembly

This compound, also known as N-Cbz-L-leucine methyl ester, is a derivative of the essential amino acid L-leucine. Its utility in medicinal chemistry stems from the orthogonal protection of its two primary functional groups: the amine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is masked as a methyl ester. This dual protection allows for precise, stepwise chemical manipulations, a cornerstone of peptide and complex molecule synthesis. The Cbz group provides stability under a range of reaction conditions and can be selectively removed, most commonly through catalytic hydrogenolysis.[1][2] The methyl ester, in turn, prevents unwanted reactions of the carboxylic acid until its deprotection is desired, typically via saponification.[3]

The lipophilic isobutyl side chain of the leucine residue is of particular interest in drug design. This structural feature can engage in hydrophobic interactions within the binding pockets of biological targets, such as enzymes, making it a valuable component in the design of potent inhibitors.

Core Applications in Medicinal Chemistry

The primary applications of this compound can be broadly categorized into two main areas: as a fundamental unit in peptide synthesis and as a crucial chiral building block for the synthesis of non-peptidic small molecule therapeutics, most notably protease inhibitors.

Foundational Role in Peptide Synthesis

The controlled, sequential formation of amide bonds is the essence of peptide synthesis. Unprotected amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, would lead to a chaotic mixture of products if not for the strategic use of protecting groups.[4] this compound exemplifies this principle, serving as a well-behaved building block for elongating a peptide chain.

The general workflow for incorporating a leucine residue using this compound involves two key steps: coupling and deprotection.

Workflow for Dipeptide Synthesis:

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Selective Deprotection A This compound (Protected Leucine) C Dipeptide (Cbz-Leu-Gly-OMe) A->C Coupling Reagent (e.g., DCC, HATU) B Amino Acid Ester (e.g., Glycine methyl ester) B->C D Dipeptide (Cbz-Leu-Gly-OMe) E Deprotected Dipeptide (H-Leu-Gly-OMe) D->E Cbz Removal (e.g., H2, Pd/C) F Fully Deprotected Dipeptide (H-Leu-Gly-OH) E->F Ester Hydrolysis (e.g., LiOH)

Caption: Workflow for dipeptide synthesis using N-Cbz-L-leucine methyl ester.

In this workflow, the Cbz-protected leucine methyl ester is activated and coupled with the free amine of another amino acid ester. The resulting dipeptide can then be selectively deprotected at the N-terminus (Cbz removal) to allow for further chain elongation or at the C-terminus (ester hydrolysis) to yield the free acid.

A Key Component in Protease Inhibitor Scaffolds

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide range of diseases, including viral infections and cancer. Many protease inhibitors are designed as peptidomimetics, molecules that mimic the structure of the natural peptide substrate of the enzyme but are resistant to cleavage. The leucine side chain is frequently found at or near the cleavage site of many proteases, making leucine-derived building blocks like this compound invaluable for inhibitor design.[5]

A prominent example is the class of HIV protease inhibitors, such as lopinavir and ritonavir. While the direct synthesis of these complex molecules is multifaceted, they contain structural motifs derived from amino acids. The synthesis of key intermediates often involves the coupling of protected amino acid derivatives in a manner analogous to peptide synthesis. The isobutyl group of a leucine-like fragment can occupy a hydrophobic pocket (S2 or S2') in the active site of the HIV protease, contributing significantly to the binding affinity of the inhibitor.

Conceptual Synthetic Pathway for a Protease Inhibitor Core:

G A This compound C Coupling and Elaboration A->C Hydrolysis & Activation B Chiral Epoxide or Amine Intermediate B->C D Core Protease Inhibitor Scaffold C->D Further Synthetic Steps

Caption: Conceptual pathway for incorporating the leucine moiety into a protease inhibitor.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the protection of both the amine and carboxylic acid functionalities of L-leucine in a two-step, one-pot procedure.

Materials:

  • L-leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Chlorotrimethylsilane (TMSCl)

  • Methanol (MeOH)

  • Diethyl ether

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cbz Protection:

    • Dissolve L-leucine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) in a flask cooled in an ice bath.

    • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the aqueous mixture with diethyl ether to remove unreacted benzyl chloroformate.[1]

  • Esterification:

    • To the aqueous solution containing the Cbz-protected leucine, add methanol.

    • Slowly add chlorotrimethylsilane (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.[6]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure this compound.

Protocol 2: Dipeptide Synthesis (Cbz-L-Leu-Gly-OMe) via DCC Coupling

This protocol details the coupling of Cbz-L-leucine (obtained by saponification of the methyl ester) with glycine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC).

Materials:

  • (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-L-Leu-OH)

  • Glycine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation:

    • Dissolve Cbz-L-Leu-OH (1.0 eq) and HOBt (1.1 eq) in DCM.

    • In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq) in DCM and add triethylamine (1.1 eq). Stir for 15 minutes.

  • Coupling Reaction:

    • Add the Cbz-L-Leu-OH/HOBt solution to the glycine methyl ester solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated NaHCO₃, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield Cbz-L-Leu-Gly-OMe.

Protocol 3: Cbz-Group Deprotection by Catalytic Transfer Hydrogenation

This method offers a safer alternative to using hydrogen gas for the removal of the Cbz protecting group.[8]

Materials:

  • Cbz-protected peptide (e.g., Cbz-L-Leu-Gly-OMe)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected peptide (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Add ammonium formate (3-5 eq).[2]

  • Reaction:

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Data Summary

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄[9]
Molecular Weight 279.33 g/mol [9]
Appearance White to light yellow solid[10]
CAS Number 51021-87-5[10]

Conclusion

This compound is a versatile and indispensable tool in the arsenal of the medicinal chemist. Its pre-protected, chirally pure form allows for the efficient and controlled synthesis of complex peptides and peptidomimetics. A thorough understanding of the principles behind its use, as outlined in this guide, empowers researchers to strategically design and execute synthetic routes towards novel therapeutic agents, particularly in the realm of protease inhibitors. The protocols provided herein serve as a practical starting point for the application of this valuable building block in drug discovery endeavors.

References

  • Organic Syntheses Procedure. (1985). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Google Patents. (1957). Process for the synthesis of peptides.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). CARBOBENZOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. Retrieved from [Link]

  • PubMed Central. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. Retrieved from [Link]

  • PubMed. (2001). Leucine aminopeptidase as a target for inhibitor design. Retrieved from [Link]

  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). Retrieved from [Link]

  • ResearchGate. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]

  • MDPI. (n.d.). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. Retrieved from [Link]

  • PubMed. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of derivatives, in which the L-leucine residue at the P2 site was modified. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing ritonavir intermediate.
  • PubMed Central. (n.d.). Conversion of Protein Active Regions into Peptidomimetic Therapeutic Leads using Backbone Cyclization and Cycloscan – How to Do It Yourself. Retrieved from [Link]

  • PubMed Central. (n.d.). Emerging principles in protease-based drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • MDPI. (n.d.). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]

  • Frontiers. (n.d.). Computational Ways to Enhance Protein Inhibitor Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Developing deprotectase biocatalysts for synthesis. Retrieved from [Link]

  • WIPO Patentscope. (2001). A PROCESS FOR THE SYNTHESIS OF RITONAVIR. Retrieved from [Link]

  • Google Patents. (n.d.). Leucine/Peptide Composition and Method of Formulation.
  • PubChem. (n.d.). (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ritonavir - Impurity L (Freebase). Retrieved from [Link]

  • SynZeal. (n.d.). Ritonavir EP Impurity L. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Retrieved from [Link]

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High-Purity Isolation of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known as Z-Leu-OMe, is a critical N-protected amino acid ester intermediate in synthetic peptide chemistry. The purity of this building block is paramount to ensure the fidelity of peptide coupling reactions and prevent the introduction of deletion sequences or other impurities into the final peptide product. This application note provides a detailed, robust, and efficient protocol for the purification of crude Z-Leu-OMe using automated flash column chromatography on silica gel. We will explore the scientific rationale behind parameter selection, from solvent system design to sample loading techniques, and provide a step-by-step guide to achieve >99% purity, validated by post-purification analysis.

Introduction: The Critical Role of Purity in Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) protecting group is a cornerstone of peptide synthesis, valued for its stability under a range of conditions and its clean removal via hydrogenolysis.[1] The target compound, this compound, serves as a fundamental building block for introducing a leucine residue into a growing peptide chain.

The primary challenge in its synthesis is the removal of unreacted starting materials and reaction byproducts. Common impurities may include:

  • Unreacted L-leucine methyl ester: A more polar starting material.

  • Excess Benzyl Chloroformate (Cbz-Cl): A less polar reagent.

  • N,N'-Dicyclohexylurea (DCU): A common, sparingly soluble byproduct if DCC is used as a coupling agent.[2]

  • (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Z-Leu-OH): Formed by hydrolysis of the methyl ester, this acidic impurity is significantly more polar.

Failure to remove these impurities can lead to competitive side reactions in subsequent coupling steps, compromising the yield and purity of the final therapeutic or research peptide. Flash column chromatography offers a rapid and scalable solution for isolating the desired product with high purity.[3] This method leverages the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.

Principle of Chromatographic Separation

The purification strategy is based on normal-phase flash chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism relies on the polarity of the analytes:

  • Strong Adsorption: Highly polar molecules, such as the free acid (Z-Leu-OH) or unreacted amino ester, will form strong hydrogen bonds with the silica gel and be retained strongly.

  • Moderate Adsorption: The target compound, Z-Leu-OMe, has moderate polarity. The ester and carbamate groups allow for interaction with the silica, but the overall lipophilicity from the isobutyl and benzyl groups reduces this interaction relative to more polar impurities.

  • Weak Adsorption: Non-polar molecules, such as residual solvents or less polar byproducts, will have minimal interaction with the silica and elute quickly.

By starting with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate) and gradually increasing its polarity, we can selectively elute the components in order of increasing polarity. This gradient elution ensures sharp peaks and efficient separation.[4]

G cluster_0 Elution Order from Silica Gel Column cluster_1 Chromatography Components node_A Weakly Polar Impurities (e.g., Benzyl Chloroformate) node_B Target Compound (Z-Leu-OMe) node_A->node_B Increasing Mobile Phase Polarity (↑ % EtOAc) node_C Polar Impurities (e.g., Z-Leu-OH, Leu-OMe) node_B->node_C Increasing Mobile Phase Polarity (↑ % EtOAc) Stationary Stationary Phase: Silica Gel (Polar) Mobile Mobile Phase: Hexane/EtOAc (Non-polar to Mid-polar)

Caption: Relationship between compound polarity and elution order.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude Z-Leu-OMe using an automated flash chromatography system.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Crude Z-Leu-OMeSynthesis Grade-
Silica Gel Flash Cartridge (e.g., 40 g)40-63 µm particle sizeTeledyne ISCO, Biotage
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
n-HexaneHPLC GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
TLC PlatesSilica gel 60 F254MilliporeSigma
Potassium Permanganate (KMnO₄) StainLaboratory Grade-
Equipment
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash)

  • Rotary Evaporator

  • TLC Developing Chamber and UV Lamp (254 nm)

  • Analytical Balance

  • Glassware (vials, flasks)

Purification Workflow

G Start Crude Z-Leu-OMe Product (Approx. 5 g) Prep Prepare Slurry: Dissolve crude in minimal DCM. Add ~5 g silica gel. Start->Prep Dry Dry Slurry: Concentrate on rotary evaporator to a free-flowing powder. Prep->Dry Load Load Sample: Add dried slurry to a solid load cartridge and place in-line. Dry->Load Column Install 40 g Silica Flash Cartridge on chromatography system. Equilibrate Equilibrate Column: Flush with 2-3 column volumes of 95:5 Hexane/EtOAc. Column->Equilibrate Equilibrate->Load Run Execute Gradient Elution: Monitor at 254 nm. Load->Run Collect Collect Fractions based on UV signal. Run->Collect TLC Analyze Fractions by TLC: (80:20 Hexane/EtOAc) Visualize with UV & KMnO₄ stain. Collect->TLC Combine Combine pure fractions containing the target compound. TLC->Combine Evaporate Remove Solvent: Concentrate on rotary evaporator. Combine->Evaporate Final Pure Z-Leu-OMe (Colorless Oil or White Solid) Evaporate->Final Analyze Final Purity Analysis: (HPLC, ¹H NMR) Final->Analyze

Caption: Step-by-step workflow for purification.

Step-by-Step Procedure

1. Sample Preparation (Solid Loading): a. Weigh the crude Z-Leu-OMe (e.g., 5.0 g) into a round-bottom flask. b. Dissolve the crude material in a minimal amount of dichloromethane (~15-20 mL). c. To this solution, add approximately 5-10 g of bulk silica gel to form a slurry. d. Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This technique, known as solid loading, prevents column overloading and improves peak resolution compared to liquid injection.[5] e. Transfer the dry powder to an empty solid load cartridge.

2. Chromatography System Setup and Elution: a. Install a 40 g silica gel flash cartridge onto the automated system. b. Place the prepared solid load cartridge in line before the main column. c. Prime the solvent lines with the designated mobile phases: Solvent A (n-Hexane) and Solvent B (Ethyl Acetate). d. Set up the elution gradient method as described in the table below. The method starts with a low concentration of the more polar solvent (EtOAc) to elute non-polar impurities, then ramps up to elute the product.[2][4] e. Set the fraction collector to trigger based on the UV detector signal (254 nm, due to the benzyl group).

Table 1: Recommended Elution Gradient

Time (min)Flow Rate (mL/min)% Ethyl Acetate in HexanePurpose
0.0 - 2.0355Column Equilibration & Elution of Non-polar Impurities
2.1 - 12.0355 → 30 (Linear Gradient)Elution of Target Compound (Z-Leu-OMe)
12.1 - 15.04030 → 50 (Linear Gradient)Column Wash: Elution of Polar Impurities

3. Fraction Analysis and Product Isolation: a. After the run is complete, analyze the collected fractions using TLC. Spot the crude material, the target fractions, and adjacent fractions on a silica TLC plate. b. Develop the TLC plate in a chamber with an 80:20 Hexane/EtOAc mobile phase. c. Visualize the spots under a UV lamp (254 nm). The Z-protected compound will be UV-active. d. Further visualize by staining with potassium permanganate (KMnO₄). The product should appear as a yellow spot against a purple background. e. Combine the fractions that contain only the pure product (single spot by TLC at the correct Rf). f. Concentrate the combined pure fractions on a rotary evaporator to yield the purified this compound as a colorless oil or white solid.

Expected Results and Validation

Using this method, a crude sample of ~85% purity can be readily purified to >99% purity as determined by HPLC analysis. The typical recovery yield after chromatography is between 80-90%, depending on the quality of the crude material.

Table 2: Typical Purification Outcome

ParameterBefore PurificationAfter Purification
Appearance Yellowish OilColorless Oil
Mass 5.0 g~4.3 g
Purity (HPLC) ~85%>99%
Yield -~86%
TLC (Rf) Multiple SpotsSingle Spot (~0.4 in 8:2 Hex/EtOAc)

Final validation of the product's identity and purity should be conducted using ¹H NMR spectroscopy to confirm the chemical structure and HPLC to provide a quantitative purity assessment. For applications where enantiomeric purity is critical, chiral HPLC may also be employed.

Conclusion

This application note details a reliable and scalable flash chromatography protocol for the purification of this compound. By employing a gradient elution of ethyl acetate in hexane on a silica gel stationary phase, this method effectively removes both more polar and less polar impurities common in its synthesis. The use of solid loading and automated collection ensures high resolution and reproducible results, providing researchers with the high-purity building blocks essential for successful peptide synthesis and other applications in drug development.

References

  • Vertex Pharmaceuticals, Inc. (Date not available). Supporting Information for a related synthesis. Wiley-VCH. This document provides examples of flash chromatography using EtOAc/hexane gradients for purification of complex organic molecules. [URL not directly available, but methodology is standard and widely published].
  • The Royal Society of Chemistry. (Date not available). Supplementary Information for a peptide synthesis. The document describes the purification of a Boc-protected dipeptide ester using a hexane-ethyl acetate (3:1) system on silica gel, a technique directly analogous to the one described. [Source: rsc.org]
  • MedchemExpress.com. Product Information for (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Provides basic information on related leucine derivatives. [URL: https://www.medchemexpress.com/S-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic-acid.html]
  • Guidechem. Product Data for (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid. Lists physical properties for the corresponding carboxylic acid. [URL: https://www.guidechem.com/product-183422.html]
  • Organic Syntheses Procedure. (Date not available). Details the workup and purification of various Z-protected peptide esters, often involving washing and recrystallization, with chromatography as an alternative. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0010]
  • ChemUniverse. Product Data for this compound. Provides CAS number, molecular formula, and weight. [URL: https://www.chemuniverse.
  • The Royal Society of Chemistry. (Date not available). Electronic Supplementary Information. Describes purification of a similar compound by silica gel column chromatography with ethyl acetate and petroleum ether (1:5). [Source: rsc.org]
  • ACS Publications - Organic Letters. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis. Mentions the use of large-scale flash chromatography with solid loading for purifying amino acid derivatives. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01289]
  • Schneider, S. E., & Dzubeck, V. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953–9956. This paper discusses the conversion between Cbz and Fmoc protecting groups, highlighting their importance in peptide chemistry.
  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. This article establishes flash chromatography as a general and effective method for purifying amino acid derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/21047056/]
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Technical bulletin discussing the separation of N-blocked amino acids on various chiral stationary phases. [URL: https://www.sigmaaldrich.

Sources

Application Notes & Protocols: Achieving Selective N-Terminal Protein Modification with NHS-Ester Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Terminal Modification

Site-specific modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. It enables the creation of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for diagnostic and imaging applications.[1][2] Among the various strategies, targeting the N-terminal α-amino group offers a unique advantage: nearly every protein possesses a single, universally available N-terminus, making it an ideal anchor point for achieving a homogeneously modified product with a 1:1 stoichiometric ratio.[3]

This guide provides a comprehensive overview of the principles and protocols for the selective N-terminal modification of proteins and peptides using N-hydroxysuccinimide (NHS) esters, a widely used class of amine-reactive compounds. We will delve into the critical reaction parameters that govern selectivity, provide detailed, field-tested protocols, and offer troubleshooting advice to ensure robust and reproducible results.

Core Principle: Exploiting pKa Differences for N-Terminal Selectivity

The ability to preferentially target the N-terminal α-amine in the presence of multiple lysine (Lys) ε-amines hinges on a fundamental biochemical principle: the difference in their acid dissociation constants (pKa).

  • N-terminal α-amine: The pKa typically ranges from 7.8 to 9.1.[4][5]

  • Lysine ε-amine: The pKa is significantly higher, around 10.5.[4][5][6]

The reaction of an NHS ester with an amine requires the amine to be in its unprotonated, nucleophilic state. By carefully controlling the reaction pH, we can create a window where the N-terminal amine is sufficiently deprotonated to react, while the vast majority of lysine side chains remain protonated (and thus unreactive).[6][7] Conducting the reaction at a pH slightly below the pKa of the N-terminus (e.g., pH 6.5-7.5) favors modification at this site.[7][8]

Reaction Mechanism & Competing Reactions

The primary reaction is the nucleophilic attack of an unprotonated primary amine on the ester group of the NHS-reagent, forming a stable amide bond and releasing NHS as a byproduct. However, a critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This hydrolysis is highly pH-dependent, accelerating significantly at alkaline pH.[9][10][11][12] At pH 8.6, the half-life of an NHS ester can decrease to as little as 10 minutes.[11][12] Therefore, the optimal pH for selective N-terminal labeling is a trade-off: high enough to deprotonate the α-amine but low enough to minimize both lysine modification and NHS-ester hydrolysis.

Reaction_Mechanism Protein_N_Terminus Protein-NH₂ (N-Terminus) Amidation Amidation (Desired Reaction) Protein_N_Terminus->Amidation NHS_Ester R-CO-O-NHS (NHS-Ester Reagent) NHS_Ester->Amidation Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis H2O H₂O (Water) H2O->Hydrolysis Conjugate Protein-NH-CO-R (Stable Amide Bond) NHS N-Hydroxysuccinimide Hydrolyzed_Ester R-COOH (Inactive Reagent) Amidation->Conjugate Amidation->NHS Hydrolysis->NHS Hydrolysis->Hydrolyzed_Ester

Caption: Reaction schematic for NHS-ester chemistry.

Critical Parameters for Successful N-Terminal Modification

Optimizing the following parameters is essential for maximizing efficiency and selectivity. The interplay between these factors determines the reaction's outcome.

ParameterRecommended RangeRationale & Expert Insights
pH 6.5 - 7.5This is the most critical parameter for selectivity. This range exploits the pKa difference between the N-terminal (pKa ~8.9) and lysine (pKa ~10.5) amines. Lowering the pH ensures most lysine amines are protonated and unreactive.[7]
Molar Ratio 1:1 to 5:1 (Reagent:Protein)Start with a low molar excess (e.g., 2-fold) to minimize non-specific modification. For peptides or proteins with less reactive N-termini, a slightly higher excess may be required. High excess can lead to modification of lysine residues, even at suboptimal pH.
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) slow down both the amidation and hydrolysis reactions, which can be beneficial for extending the reaction time and improving control, especially with sensitive proteins.[11][12] Room temperature reactions are faster but may require more careful monitoring.
Reaction Time 2 - 24 hoursThe optimal time depends on pH, temperature, and protein reactivity. A longer incubation (e.g., overnight at 4°C) is often used for lower pH reactions to ensure completion.[7] Monitor progress if possible to avoid over-modification.
Buffer System PBS, HEPES, BorateCrucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the NHS ester, drastically reducing conjugation efficiency.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction kinetics and yield by favoring the bimolecular amidation reaction over the hydrolysis side reaction.[13] If protein solubility is an issue, optimization may be required.

Experimental Protocols

The following protocols provide a robust starting point for the N-terminal biotinylation of a model protein using NHS-LC-Biotin.

Protocol 1: Selective N-Terminal Biotinylation

This protocol is designed to favor the modification of the N-terminal α-amine.

Materials:

  • Protein/Peptide of interest (in an amine-free buffer)

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • NHS-LC-Biotin (or other NHS-ester reagent)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification

  • Microcentrifuge tubes

Methodology:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column.

    • Adjust the protein concentration to 2-5 mg/mL.

  • Reagent Preparation (Perform Immediately Before Use):

    • Prepare a 10 mM stock solution of the NHS-LC-Biotin in anhydrous DMF or DMSO. For example, dissolve 4.5 mg of NHS-LC-Biotin (MW = 454.58 g/mol ) in 1 mL of solvent.

    • Causality Insight: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[10] Preparing the stock solution in an anhydrous organic solvent and adding it to the reaction immediately minimizes reagent inactivation.

  • Conjugation Reaction:

    • Add a 3-fold molar excess of the 10 mM NHS-LC-Biotin solution to the protein solution.

    • Example Calculation: For 1 mL of a 5 mg/mL protein solution (MW = 50 kDa, or 0.1 µmol), you would add 30 µL of the 10 mM NHS-LC-Biotin stock (0.3 µmol).

    • Mix gently by pipetting. Avoid vigorous vortexing which can denature proteins.

    • Incubate the reaction for 4 hours at room temperature or overnight (16-20 hours) at 4°C.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS-ester. Incubate for 30 minutes.

    • Remove excess, non-reacted biotin reagent and reaction byproducts by processing the sample through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Proceed immediately to characterization (Protocol 2) to confirm the degree of labeling and site of modification. Store the final conjugate at 4°C or -80°C as appropriate for the protein's stability.

Sources

Application Note and Large-Scale Synthesis Protocol for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, also known as N-Cbz-L-leucine methyl ester, is a crucial intermediate in the synthesis of various pharmaceuticals and complex peptides. Its stereochemical purity and versatile protecting groups make it an essential building block for drug development professionals. This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, grounded in established chemical principles and safety practices. The protocol is designed for researchers and scientists in industrial and academic settings, offering insights into the rationale behind the procedural steps to ensure reproducibility and safety.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid, L-leucine.

  • Esterification: The carboxylic acid moiety of L-leucine is first converted to its methyl ester. This is a critical step to protect the carboxylic acid and prevent it from reacting in the subsequent N-protection step.

  • N-protection: The amino group of the L-leucine methyl ester is then protected with a benzyloxycarbonyl (Cbz or Z) group. This is accomplished using benzyl chloroformate under basic conditions. The Cbz group is widely used in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation.

This sequential approach ensures high yields and minimizes the formation of byproducts, making it suitable for large-scale production.

Experimental Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification of L-Leucine cluster_protection Step 2: N-Protection L-Leucine L-Leucine Esterification_Reaction Reaction L-Leucine->Esterification_Reaction 1.0 eq Methanol Methanol Methanol->Esterification_Reaction Solvent Thionyl_Chloride SOCl2 Thionyl_Chloride->Esterification_Reaction 1.2 eq L-Leucine_Methyl_Ester_HCl L-Leucine Methyl Ester Hydrochloride Protection_Reaction Reaction L-Leucine_Methyl_Ester_HCl->Protection_Reaction 1.0 eq Esterification_Reaction->L-Leucine_Methyl_Ester_HCl Base Base (e.g., NaHCO3) Base->Protection_Reaction 2.5 eq Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Protection_Reaction 1.1 eq Final_Product (S)-Methyl 2-(((benzyloxy)carbonyl)amino) -4-methylpentanoate Protection_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale and can be scaled up with appropriate engineering controls.

Part 1: Synthesis of L-Leucine Methyl Ester Hydrochloride

Rationale: The esterification of amino acids can be challenging due to their zwitterionic nature, which leads to poor solubility in organic solvents.[1] A common and effective method is the use of thionyl chloride in methanol.[2] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic, and also protonates the amino group, preventing it from interfering with the esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
L-Leucine131.17100 g0.7621.0
Methanol (anhydrous)32.04500 mL--
Thionyl Chloride (SOCl₂)118.9766.5 mL (109 g)0.9151.2

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add L-leucine (100 g, 0.762 mol).

  • Solvent Addition: Add anhydrous methanol (500 mL) to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (66.5 mL, 0.915 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the temperature below 10 °C during the addition. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-4 hours. The suspension will gradually dissolve to form a clear solution.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, L-leucine methyl ester hydrochloride, is a white solid. It can be purified by recrystallization from a mixture of methanol and diethyl ether.[3] Add a minimal amount of hot methanol to dissolve the crude product, and then add diethyl ether until the solution becomes cloudy. Cool the mixture to 0 °C to induce crystallization.

  • Drying: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight. A typical yield is 90-95%.

Part 2: Synthesis of this compound

Rationale: The N-protection of the amino ester is achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[4] This reaction is typically carried out in a biphasic system or in an aqueous/organic solvent mixture with a base to neutralize the HCl generated during the reaction. Sodium bicarbonate is a suitable base as it is strong enough to neutralize the acid but not so strong as to cause significant hydrolysis of the ester or the Cbz group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
L-Leucine Methyl Ester HCl181.66120 g0.6611.0
Dichloromethane (DCM)84.93600 mL--
Sodium Bicarbonate (NaHCO₃)84.01139 g1.652.5
Water18.02600 mL--
Benzyl Chloroformate (Cbz-Cl)170.5998 mL (119 g)0.6971.05

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-leucine methyl ester hydrochloride (120 g, 0.661 mol) in a mixture of dichloromethane (600 mL) and water (600 mL).

  • Base Addition: Cool the mixture to 0 °C in an ice-water bath. Slowly add sodium bicarbonate (139 g, 1.65 mol) in portions. Ensure vigorous stirring to manage the effervescence.

  • Reagent Addition: Add benzyl chloroformate (98 mL, 0.697 mol) dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature between 0-5 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a colorless to pale yellow oil.

Purification and Characterization

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 85-90% Appearance: Colorless oil Molecular Formula: C₁₅H₂₁NO₄[6] Molecular Weight: 279.33 g/mol [6]

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 5.05 (d, 1H, J=8.0 Hz, NH), 4.35-4.45 (m, 1H, α-CH), 3.73 (s, 3H, -OCH₃), 1.50-1.70 (m, 3H, β-CH₂ and γ-CH), 0.93 (d, 6H, J=6.4 Hz, δ-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.2, 156.1, 136.3, 128.5, 128.1, 128.0, 67.0, 52.9, 52.2, 41.5, 24.8, 22.8, 21.9.

  • Optical Rotation: Specific rotation can be measured and compared with literature values to confirm enantiomeric purity.

Safety and Handling Precautions

Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, a lachrymator, and a suspected carcinogen.[5] It causes severe skin burns and eye damage.[7][8] Inhalation can be fatal.[5] Always handle benzyl chloroformate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[9] An emergency shower and eyewash station should be readily accessible.[9] Benzyl chloroformate is moisture-sensitive and decomposes in water to form corrosive hydrochloric acid.[10] Store in a cool, dry, well-ventilated area under an inert atmosphere.[9]

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it with extreme care in a fume hood, wearing appropriate PPE.

General Precautions: All reactions should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][10]

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste and aqueous waste should be collected in separate, properly labeled containers.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and safely produce this valuable synthetic intermediate for their drug discovery and development programs.

References

  • PubChem. Benzyl chloroformate. National Center for Biotechnology Information. [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloroformate. [Link]

  • Organic Syntheses. Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. [Link]

  • ResearchGate. Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives. [Link]

  • PrepChem. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. [Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents. Process for preparing amino acid esters and their acid addition salts.
  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ChemUniverse. This compound. [Link]

Sources

analytical techniques for monitoring reactions involving this compound

Author: BenchChem Technical Support Team. Date: February 2026

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  • In-depth analysis of the most suitable analytical techniques.

  • Detailed, step-by-step protocols for sample preparation and analysis.

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  • A complete reference list with authoritative, verifiable sources.

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Application Note: Strategic Utilization of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known as Z-Leu-OMe, is a derivative of the amino acid Leucine featuring a benzyloxycarbonyl (Z or Cbz) protected amine and a methyl ester protected carboxyl group. While a staple in classical solution-phase peptide synthesis, its direct application in modern solid-phase peptide synthesis (SPPS) is unfeasible due to the protected carboxyl terminus. Standard SPPS protocols require a free carboxylic acid for activation and coupling to the resin-bound peptide chain.[1] This note provides a comprehensive technical guide on the necessary chemical modifications to convert Z-Leu-OMe into an SPPS-compatible building block. It further contrasts this multi-step, classical approach with the streamlined, highly efficient standard protocols utilizing Fmoc-L-Leucine-OH, offering field-proven insights to guide researchers in selecting the optimal synthetic strategy.

Introduction: Contextualizing Z-Leu-OMe in Peptide Chemistry

The art of peptide synthesis hinges on the precise, sequential assembly of amino acids. This requires a strategic use of protecting groups to prevent unwanted side reactions, such as self-polymerization.[2][3] The Z-group (benzyloxycarbonyl) is a historically significant amine protecting group, foundational to early peptide chemistry.[4] Z-Leu-OMe, with both its amine and carboxyl functionalities masked, was designed primarily for solution-phase strategies where peptide fragments are built and purified in solution before being joined together.[1][5]

However, the landscape of peptide synthesis has been revolutionized by Solid-Phase Peptide Synthesis (SPPS), a method where the peptide is built on an insoluble resin support, simplifying purification to mere washing and filtration steps.[6][7] The dominant SPPS methodologies, Fmoc/tBu and Boc/Bzl, are optimized for specific, orthogonally protected amino acid derivatives—typically Fmoc- or Boc-protected amino acids with a free carboxylic acid.[7][8][9] Z-Leu-OMe, with its esterified carboxyl group, cannot be activated by standard coupling reagents and thus is incompatible with the core iterative cycle of SPPS.[1]

This guide will first detail the necessary conversion of Z-Leu-OMe to a usable form and then present the modern, recommended protocol for incorporating Leucine into a peptide sequence via SPPS.

Physicochemical Properties & Protecting Group Comparison

A clear understanding of the building block and the protecting groups involved is critical for synthetic success.

Table 1: Properties of this compound (Z-Leu-OMe)
PropertyValue
CAS Number 51021-87-5[10]
Molecular Formula C₁₅H₂₁NO₄[10]
Molecular Weight 279.33 g/mol [10]
Appearance White to off-white solid
Purity Typically ≥97%
Table 2: Comparison of Key Nα-Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationCleavage ConditionsStabilityUse Case
Benzyloxycarbonyl Z, CbzCatalytic Hydrogenation (e.g., H₂/Pd) or strong acid (HBr/AcOH)Stable to mild acid and basePrimarily solution-phase; limited SPPS use[5]
tert-Butyloxycarbonyl BocModerate acid (e.g., neat Trifluoroacetic Acid, TFA)Stable to baseBoc/Bzl SPPS strategy[5][8]
9-Fluorenylmethyloxycarbonyl FmocMild base (e.g., 20% piperidine in DMF)Stable to acidFmoc/tBu SPPS strategy (most common)[7][9]

Protocol 1: Conversion of Z-Leu-OMe for SPPS Compatibility

To utilize Z-Leu-OMe in SPPS, the methyl ester must first be hydrolyzed to yield the free carboxylic acid, Z-Leu-OH. This process is known as saponification.

Saponification of Z-Leu-OMe to Z-Leu-OH

Principle: The ester is treated with a hydroxide base, which acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate that collapses, eliminating the methoxide leaving group and forming a carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid.[11]

Materials:

  • Z-Leu-OMe

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent: Tetrahydrofuran (THF)/Water or Methanol/Water mixture

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolution: Dissolve Z-Leu-OMe (1 equivalent) in a 3:1 mixture of THF and water (e.g., 15 mL THF, 5 mL water per 1 gram of starting material).

  • Saponification: Cool the solution in an ice bath (0 °C). Add LiOH (1.5 equivalents) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching & Acidification: Once complete, cool the mixture back to 0 °C. Slowly add 1 M HCl to acidify the solution to a pH of ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Z-Leu-OH as a solid or oil. Verify the product purity by NMR or LC-MS.

Note: Saponification carries a risk of racemization at the C-terminal amino acid, especially with excess base or elevated temperatures.[12]

Considerations for Using Z-Leu-OH in SPPS

With Z-Leu-OH in hand, it can theoretically be used in an SPPS workflow. However, it presents significant challenges:

  • Orthogonality: The Z-group is cleaved by strong acids or hydrogenolysis.[13] This is incompatible with standard Fmoc/tBu SPPS, where side-chain protecting groups and the resin linker are cleaved by TFA.[14] The Z-group would be prematurely removed.

  • Boc-SPPS Compatibility: In a Boc-SPPS strategy, the N-terminal Boc group is removed with TFA in each cycle. The Z-group is stable to these conditions. However, the final cleavage from the resin in Boc-SPPS often requires anhydrous hydrofluoric acid (HF), a highly hazardous reagent.[8] While HF would cleave the Z-group, modern labs have largely moved away from this chemistry for safety reasons.

  • Final Step Coupling: The most practical, albeit niche, application is to synthesize the main peptide chain using a standard Fmoc strategy and then couple Z-Leu-OH as the final, N-terminal residue.[15] After cleavage from the resin, the final peptide would retain the N-terminal Z-group, which may be desirable for certain applications.

Recommended Protocol 2: Standard Fmoc-SPPS of Leucine

For routine synthesis, the use of Fmoc-L-Leucine-OH (Fmoc-Leu-OH) is the industry standard due to its efficiency, safety, and compatibility with automated synthesizers.[2][16]

Workflow for Fmoc-SPPS

This protocol outlines a single coupling cycle for adding a Leucine residue to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

spss_workflow cluster_resin Resin-Bound Peptide cluster_activation Amino Acid Activation cluster_coupling Coupling Step cluster_deprotection Deprotection Step Resin_NH2 H₂N-Peptide-Resin CoupledPeptide Fmoc-Leu-Peptide-Resin Resin_NH2->CoupledPeptide Peptide Bond Formation FmocLeu Fmoc-Leu-OH ActivatedLeu Activated Fmoc-Leu FmocLeu->ActivatedLeu + Coupling Agent + Base (DIPEA) CouplingAgent Coupling Reagent (e.g., HATU) DeprotectedPeptide H₂N-Leu-Peptide-Resin CoupledPeptide->DeprotectedPeptide + 20% Piperidine/DMF DeprotectedPeptide->Resin_NH2 Ready for Next Cycle

Caption: Standard Fmoc-SPPS Cycle.

Materials:

  • Fmoc-preloaded resin or existing peptidyl-resin

  • Fmoc-L-Leucine-OH (3-5 equivalents)[17]

  • Coupling Reagent: HATU (3-5 equivalents) or HBTU/HOBt

  • Base: Diisopropylethylamine (DIPEA) (6-10 equivalents)[17]

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF[7][18]

  • Washing Solvent: Dichloromethane (DCM)

Step-by-Step Protocol:

  • Resin Preparation: If starting, swell the resin in DMF for at least 30 minutes.[7] If continuing a synthesis, ensure the N-terminal Fmoc group of the resin-bound peptide has been removed.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.

    • Treat again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[17]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Leu-OH and HATU in DMF. Add DIPEA to the solution to begin activation. This mixture should be used immediately.[17]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture via bubbling nitrogen or mechanical shaking for 30-60 minutes.[17]

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a complete coupling reaction. If positive (beads turn blue), the coupling step should be repeated.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing 95% TFA.[14]

Conclusion and Expert Recommendation

While this compound (Z-Leu-OMe) is a valid chemical entity, it is fundamentally a tool for solution-phase synthesis. Its use in solid-phase synthesis is inefficient, requiring a preliminary saponification step that introduces risks of side reactions and racemization.[12][19] Furthermore, the Z-protecting group lacks orthogonality with the dominant Fmoc-SPPS chemistry, severely limiting its practical application.

For researchers engaged in solid-phase peptide synthesis, the authoritative and scientifically sound approach is to use building blocks specifically designed for the chosen methodology. Fmoc-L-Leucine-OH is the recommended reagent for incorporating Leucine via Fmoc-SPPS. This ensures high coupling efficiency, procedural simplicity, and compatibility with a vast array of other protected amino acids and automated platforms, ultimately leading to higher purity crude peptides and more reliable scientific outcomes.

References

  • Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Available from: [Link]

  • Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]

  • Biovera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Stawinski, J. T., & Strömberg, R. (2005). Saponification of esters of N-acylamino acids. Canadian Journal of Chemistry, 53(11), 1687-1692. Available from: [Link]

  • Fengchen Group. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

  • Pentelute, B. L., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(23), 8838-8843. Available from: [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Legault, C. Y., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. Available from: [Link]

  • Google Patents. (1993). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

Sources

protocol for ester hydrolysis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Ester Hydrolysis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Introduction: The Critical Role of N-Protected Amino Acids in Synthesis

This compound, commonly referred to as Cbz-L-Leucine methyl ester, is a pivotal intermediate in the synthesis of peptides and complex pharmaceutical agents. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling steps. The methyl ester, in turn, protects the carboxylic acid. The selective deprotection of the methyl ester via hydrolysis is a fundamental transformation, yielding the corresponding carboxylic acid, Cbz-L-Leucine. This resulting N-protected amino acid is a crucial building block, ready for subsequent coupling reactions in solution-phase or solid-phase peptide synthesis.

This guide provides a detailed protocol for the saponification of Cbz-L-Leucine methyl ester, delving into the mechanistic rationale behind the chosen conditions, potential challenges, and methods for ensuring the stereochemical integrity of the final product.

Reaction Mechanism and Rationale for Reagent Selection

The hydrolysis of the methyl ester is a base-catalyzed saponification reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid.

Caption: Figure 1: Reaction Scheme for the Saponification of Cbz-L-Leucine Methyl Ester

Choice of Base: Lithium Hydroxide (LiOH)

While other bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can effect this transformation, lithium hydroxide is often the preferred reagent. The smaller size of the lithium cation allows for better coordination with the carbonyl oxygen, potentially accelerating the reaction. More importantly, LiOH is less prone to causing epimerization at the sensitive α-carbon compared to stronger bases, thus preserving the stereochemical integrity of the L-leucine backbone.

Solvent System: Tetrahydrofuran (THF) and Water

A biphasic solvent system of THF and water is commonly employed. The starting ester is typically soluble in organic solvents like THF, while the hydroxide base is dissolved in water. This biphasic system allows for efficient mixing and reaction at the interface. The addition of THF also helps to maintain a homogeneous solution as the reaction progresses.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Materials and Equipment
  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in a mixture of THF and water (typically a 3:1 to 4:1 ratio, v/v). A common concentration is 0.1 to 0.2 M.

    • Cool the solution to 0 °C in an ice bath. This helps to minimize potential side reactions, including racemization.

  • Addition of Base:

    • In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 to 2.0 eq) in water.

    • Add the LiOH solution dropwise to the cooled, stirring solution of the starting ester. The use of a slight excess of base ensures the reaction goes to completion.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C to room temperature. The progress of the reaction should be monitored by TLC.

    • To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, quench it with a drop of 1 M HCl, and extract with a small amount of ethyl acetate.

    • Spot the starting material and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. Reaction times can vary from 1 to 4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the THF using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. The product will precipitate out as a white solid or oil.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine. The brine wash helps to remove any residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • The crude product is often pure enough for subsequent steps. However, if necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

    • The final product, (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Comparative Reaction Conditions

BaseSolvent SystemTemperature (°C)Typical Reaction Time (h)Reference
LiOHTHF/H₂O0 to RT1-4
NaOHMeOH/H₂O0 to RT2-6
KOHDioxane/H₂ORT3-8

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider adding an additional portion of the base or allowing the reaction to stir for a longer period. Ensure that the starting material is fully dissolved in the solvent system.

  • Racemization: Over-exposure to strong basic conditions or elevated temperatures can lead to epimerization at the α-carbon. It is crucial to maintain a low temperature, especially during the addition of the base, and to work up the reaction promptly upon completion.

  • Hydrolysis of the Cbz Group: While the Cbz group is generally stable to basic conditions, prolonged reaction times or the use of very strong bases at high temperatures can lead to its cleavage. Monitoring the reaction by TLC is essential to avoid this side reaction.

  • Emulsion during Work-up: If an emulsion forms during the extraction, adding more brine can help to break it.

Workflow Diagram

G Figure 2: Experimental Workflow for Ester Hydrolysis start Dissolve Cbz-L-Leu-OMe in THF/H₂O cool Cool to 0 °C start->cool add_base Add LiOH solution dropwise cool->add_base react Stir at 0 °C to RT add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Acidic Work-up (1M HCl) monitor->workup Reaction Complete extract Extract with EtOAc workup->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if necessary) concentrate->purify product Characterize Product (NMR, MS) purify->product Pure purify->product Sufficiently Pure

Caption: Figure 2: Experimental Workflow for Ester Hydrolysis

Conclusion

The saponification of this compound is a straightforward yet critical transformation in synthetic organic chemistry. By carefully selecting the base and controlling the reaction conditions, high yields of the desired carboxylic acid can be obtained while preserving its stereochemical integrity. The protocol detailed herein provides a reliable and reproducible method for researchers and scientists in the field of drug development and peptide synthesis.

References

  • Myers, A. G., et al. (2002). A Practical Synthesis of (-)-α-Kainic Acid. Organic Letters, 4(19), 3243–3246. Available at: [Link]

  • Linder, M. R., & Podlech, J. (2001). Synthesis of the C-Terminal Moiety of the Peptidyl Nucleoside Antibiotic Miharamycin B. Organic Letters, 3(12), 1849–1851. Available at: [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known as Z-L-Leucine methyl ester (Z-Leu-OMe). This valuable intermediate is a cornerstone in peptide synthesis and the development of pharmaceutical agents. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common challenges encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Overview of Synthetic Strategies

The preparation of Z-Leu-OMe is typically approached via two primary, reliable routes. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Route A: N-Protection of L-Leucine Methyl Ester. This strategy involves the protection of the amino group of pre-formed L-Leucine methyl ester hydrochloride using a benzyloxycarbonyl (Z or Cbz) donating reagent.

  • Route B: Esterification of N-Z-L-Leucine. This approach starts with the commercially available N-protected amino acid, Z-L-Leucine, and focuses on the esterification of its carboxylic acid group.

Both pathways, while effective, have unique potential pitfalls. This guide will address issues common to both, as well as route-specific challenges, to help you optimize your reaction for maximum yield and purity.

G cluster_0 Synthetic Pathways to Z-Leu-OMe start L-Leucine ester L-Leucine Methyl Ester HCl (Esterification) start->ester 1. MeOH 2. HCl or SOCl₂ z_leu N-Z-L-Leucine (N-Protection) start->z_leu Benzyl Chloroformate Base (aq.) final_product This compound (Z-Leu-OMe) ester->final_product Route A: N-Protection (e.g., Cbz-Cl, Base) z_leu->final_product Route B: Esterification (e.g., MeOH, Acid Cat.)

Caption: Primary synthetic routes to Z-Leu-OMe.

Troubleshooting Guide: From Diagnosis to Solution

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a diagnosis of the potential cause and a detailed, step-by-step protocol for resolution.

Question 1: My overall yield is disappointingly low (<70%). What are the most common factors and how can I improve them?

Low yield is the most common complaint, and it can stem from issues in either the reaction execution or the workup phase.

Potential Causes & Solutions:

  • Incomplete Reaction: The primary culprit for low conversion is often an incomplete reaction.

    • Diagnosis: Monitor the reaction closely using Thin-Layer Chromatography (TLC). A persistent spot corresponding to your starting material indicates a stalled reaction.

    • Solution (Route A - N-Protection): Ensure the stoichiometry is correct. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. The reaction is often performed under Schotten-Baumann conditions (an aqueous basic solution), and maintaining the pH between 9-10 is crucial for efficient acylation without promoting hydrolysis of the reagent.

    • Solution (Route B - Esterification): Fischer esterification is an equilibrium-driven process. To drive it to completion, use methanol as the solvent (a large excess) and a strong acid catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[1] These reagents react with methanol to generate anhydrous HCl in situ, which is highly effective and avoids adding water to the system.[1] Refluxing for 2-4 hours is typically sufficient.

  • Product Loss During Workup: The product can be lost during aqueous extraction if conditions are not optimal.

    • Diagnosis: If the reaction appears complete by TLC but the isolated yield is low, losses during workup are likely.

    • Solution: Z-Leu-OMe is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. During your extractive workup, use mild washing agents like saturated sodium bicarbonate (NaHCO₃) solution and dilute acid (e.g., 1% HCl). Always perform washes at room temperature or below and work quickly. Ensure you are extracting with a sufficient volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to fully recover your product from the aqueous layer.

  • Reagent Decomposition: The key reagents in both routes can degrade if not handled properly.

    • Diagnosis: If a fresh bottle of reagent gives a good yield but an older one does not, reagent integrity is the issue.

    • Solution: Benzyl chloroformate (Cbz-Cl) is highly sensitive to moisture and heat. It should be stored in a refrigerator and handled under an inert atmosphere (e.g., nitrogen or argon). Thionyl chloride will readily hydrolyze upon exposure to air; use a fresh bottle or a recently opened one that has been properly sealed.

Question 2: My final product is an oil that is difficult to purify and shows multiple spots on TLC. What are these impurities and how can I remove them?

Impurity generation is a significant challenge that complicates purification and lowers the final yield of high-purity material.

Common Impurities and Purification Strategies:

  • Unreacted Starting Material:

    • Identity: Z-L-Leucine (Route B) or L-Leucine methyl ester (Route A).

    • Removal: These are easily removed during the extractive workup.

      • Z-L-Leucine: Being a carboxylic acid, it is readily deprotonated and extracted into a mild aqueous base. A wash with saturated NaHCO₃ solution will effectively remove it.

      • L-Leucine methyl ester: As an amine, it can be protonated and removed with a mild aqueous acid wash (e.g., 1% HCl or saturated ammonium chloride).

  • Dipeptide Formation (Z-Leu-Leu-OMe):

    • Identity: The N-protected dipeptide, Z-Leu-Leu-OMe.

    • Mechanism: This side product can form if the N-protecting Z-group is prematurely cleaved, or if the starting amino ester is not fully protonated during the reaction, allowing it to act as a nucleophile.[2]

    • Prevention & Removal: Careful control of pH is key; avoid strongly basic conditions that could compromise the Z-group. This impurity is often difficult to remove by simple extraction due to its similarity to the product. Silica gel column chromatography is the most effective method for separation. A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation.

  • Racemization:

    • Identity: The (R)-enantiomer of the final product.

    • Mechanism: The α-proton of an amino acid derivative can be abstracted under harsh basic conditions, especially if the carboxyl group is activated, leading to racemization through an azlactone intermediate.[2][3]

    • Prevention & Detection: Use mild bases like NaHCO₃ or Na₂CO₃ instead of stronger organic bases like triethylamine when possible, especially if the reaction is heated. Keep reaction temperatures low (0 °C is ideal for the N-protection step). Racemization can be detected by measuring the optical rotation of the final product and comparing it to the literature value or by using chiral HPLC analysis.

G start Impure Product (Post-Reaction) workup Perform Extractive Workup (EtOAc / H₂O) start->workup acid_wash Wash with 1% HCl (aq) Removes basic impurities (e.g., unreacted amine) workup->acid_wash Step 1 base_wash Wash with Sat. NaHCO₃ (aq) Removes acidic impurities (e.g., Z-Leucine) acid_wash->base_wash Step 2 brine_wash Wash with Brine Dry (Na₂SO₄), Concentrate base_wash->brine_wash Step 3 chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) brine_wash->chromatography If still impure product Pure Z-Leu-OMe brine_wash->product If pure by TLC chromatography->product

Caption: Recommended purification workflow for Z-Leu-OMe.

Question 3: My product is consistently an oil, making handling and characterization difficult. Can it be crystallized?

While Z-Leu-OMe is often isolated as a clear, colorless oil, crystallization is possible and highly recommended for obtaining material of the highest purity and for ease of handling.

Crystallization Protocol:

  • Purity is Key: An oily product is often a sign of residual solvent or minor impurities. Ensure the product is pure by NMR and TLC before attempting crystallization. If necessary, perform column chromatography first.

  • Solvent System: The most common and effective solvent systems for crystallizing compounds of this type are mixtures of a good solvent and a poor solvent (anti-solvent).

    • Recommended Systems:

      • Ethyl acetate / Hexanes

      • Diethyl ether / Petroleum ether

      • Dichloromethane / Hexanes

  • Procedure:

    • Dissolve the purified oil in a minimal amount of the "good" solvent (e.g., ethyl acetate).

    • Slowly add the "poor" solvent (e.g., hexanes) dropwise while gently swirling until the solution becomes faintly cloudy (turbid).

    • Add a few more drops of the good solvent to redissolve the precipitate and obtain a clear solution.

    • Loosely cap the flask and store it undisturbed at a low temperature (4 °C or -20 °C).

    • Crystals should form over several hours to days. If no crystals form, try gently scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites.

Comparative Summary of Synthetic Protocols

ParameterRoute A: N-ProtectionRoute B: Esterification
Starting Material L-Leucine methyl ester HClN-Z-L-Leucine
Key Reagent Benzyl Chloroformate (Cbz-Cl)Methanol (MeOH) & Acid Catalyst
Base/Catalyst NaHCO₃ or Na₂CO₃SOCl₂, TMSCl, or H₂SO₄
Solvent Dioxane/Water or Acetone/WaterMethanol
Typical Temperature 0 °C to Room TemperatureReflux (approx. 65 °C)
Key Considerations Maintain pH 9-10. Cbz-Cl is moisture sensitive.Anhydrous conditions are critical. Use large excess of MeOH.
Typical Yield 85-95%90-98%

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally considered "better" or easier? A: Both routes are highly effective and widely used. Route B (Esterification of Z-L-Leucine) is often preferred for its simplicity, use of less hazardous reagents (compared to Cbz-Cl), and typically higher yields, provided anhydrous conditions are maintained.[1] Route A is advantageous if L-Leucine methyl ester is more readily available or has been synthesized in a previous step.

Q2: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system like 30-50% ethyl acetate in hexanes. The product, Z-Leu-OMe, will be less polar than the starting material Z-L-Leucine (which will barely move from the baseline) and more polar than benzyl chloroformate. The starting L-Leucine methyl ester will require a different stain (like ninhydrin) to be visualized, as it lacks a strong UV chromophore.

Q3: Is it absolutely necessary to run these reactions under an inert atmosphere? A: For Route B using SOCl₂ or TMSCl, yes. These reagents react violently with water, so excluding atmospheric moisture with a nitrogen or argon atmosphere and using dry glassware and solvents is critical for safety and yield. For Route A, while the Schotten-Baumann reaction is performed in water, protecting the Cbz-Cl reagent from atmospheric moisture before addition is good practice to prevent degradation.

Q4: My final product has the correct mass, but the ¹H NMR spectrum looks messy, particularly around the benzyl and methyl ester protons. Why? A: This could be due to the presence of residual solvents from your workup or chromatography (e.g., ethyl acetate, hexanes, dichloromethane). It could also indicate the presence of related impurities like benzyl alcohol from Cbz-Cl decomposition. Repurify via column chromatography and ensure the product is thoroughly dried under high vacuum to remove all volatile residues.

Q5: I suspect I have racemization. Is there a way to resolve the enantiomers if it occurs? A: Resolving the enantiomers of the final product is significantly more difficult and costly than preventing racemization in the first place. It would require preparative chiral chromatography, which is not ideal. It is far more effective to focus on prevention by using mild reaction conditions, particularly by avoiding strong bases and high temperatures.[3]

References

  • Biotage. (2023). What do you do when your peptide synthesis fails? [Online]. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Online]. Available at: [Link]

  • Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Online]. Available at: [Link]

  • Google Patents. Method for purifying L-leucine methyl ester hydrochloride. [Online].
  • Reddit. (2023). Peptide synthesis troubleshooting. [Online]. Available at: [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Online]. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Online]. Available at: [Link]

  • ACS Publications. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online]. Available at: [Link]

  • Organic Syntheses. Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. [Online]. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. [Online]. Available at: [Link]

  • Wiley-VCH. (2009). Protection Reactions.
  • ChemUniverse. This compound. [Online]. Available at: [Link]

  • PubChem. This compound. [Online]. Available at: [Link]

  • Adooq Bioscience. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. [Online]. Available at: [Link]

  • MCE. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. [Online]. Available at: [Link]

  • ResearchGate. Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives. [Online]. Available at: [Link]

  • Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Online]. MDPI. Available at: [Link]

  • AA Blocks. methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-4-methylpentanoate. [Online]. Available at: [Link]

  • PubChem. (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid. [Online]. Available at: [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Online]. Available at: [Link]

  • Journal of Cell Science. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. [Online]. Available at: [Link]

  • PubMed. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. [Online]. Available at: [Link]

  • ResearchGate. Leu-OMe, Phe-OMe, and Glu-(OMe), Cause Different Patterns of M4 and NK Loss. [Online]. Available at: [Link]

  • ACS Publications. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting peptide coupling reactions involving (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (Cbz-Leu-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions encountered during the synthesis of peptides utilizing this crucial building block. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Cbz and Methyl Ester groups in this molecule?

A1: The Carboxybenzyl (Cbz or Z) group is an amine protecting group. It converts the nucleophilic primary amine of leucine into a less reactive carbamate, preventing self-polymerization and other unwanted reactions at the N-terminus during coupling.[1][2] The methyl ester protects the C-terminal carboxylic acid, allowing for the selective activation of another amino acid's carboxyl group to form a peptide bond with the deprotected amine of a different residue.

Q2: Is the Cbz group stable during standard coupling reactions?

A2: Yes, the Cbz group is robust and stable under the neutral to mildly basic or acidic conditions typically employed for peptide bond formation.[1] Its removal requires specific and orthogonal conditions, such as catalytic hydrogenolysis (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid, which are not present during the coupling step itself.[1][3]

Q3: What are the most common coupling reagents used with Cbz-protected amino acids?

A3: A variety of reagents are effective. These are broadly categorized as:

  • Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[4]

  • Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Aminium/Uronium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The choice of reagent depends on factors like the steric hindrance of the coupling partners and the desired reaction conditions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Yield of the Desired Dipeptide

Q: My coupling reaction with Cbz-Leu-OMe is resulting in a low yield of the target peptide. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Root Causes & Diagnostic Workflow:

The workflow below outlines the logical steps to diagnose the cause of low yield.

low_yield_workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions solution_reagents Use fresh, anhydrous reagents. Confirm stoichiometry (e.g., excess of cheaper component). check_reagents->solution_reagents Issue Found check_activation 3. Evaluate Carboxylic Acid Activation check_conditions->check_activation solution_conditions Ensure anhydrous conditions. Optimize temperature and solvent. check_conditions->solution_conditions Issue Found check_sterics 4. Consider Steric Hindrance check_activation->check_sterics solution_activation Switch to a more potent coupling reagent (e.g., HATU). Use additives (HOBt) with carbodiimides. check_activation->solution_activation Issue Found solution_sterics Prolong reaction time. Increase temperature. Consider a less bulky coupling reagent. check_sterics->solution_sterics Issue Found dcu_formation reagents Cbz-AA-OH + DCC o_acylisourea O-Acylisourea Intermediate reagents->o_acylisourea Activation peptide Desired Peptide o_acylisourea->peptide Aminolysis dcu DCU (insoluble by-product) o_acylisourea->dcu Proton Transfer amine Amine (R'-NH2) amine->peptide

Caption: Formation of DCU by-product in DCC coupling.

Solutions for DCU Management:

  • Filtration: The most straightforward approach is to filter the reaction mixture through a sintered glass funnel or Celite pad after the reaction is complete to remove the insoluble DCU before proceeding with the aqueous work-up. [6]* Solvent Choice: DCU has very low solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate, which facilitates its removal by filtration.

  • Alternative Reagents:

    • EDC: Use a water-soluble carbodiimide like EDC. The corresponding urea by-product is also water-soluble and can be easily removed during the aqueous extraction phase of the work-up. [7] * DIC: Diisopropylcarbodiimide (DIC) is another alternative where the resulting urea is more soluble in organic solvents, simplifying its removal. [4]

Issue 4: Unwanted Hydrolysis of the Methyl Ester

Q: My reaction is producing the free carboxylic acid of Cbz-Leucine, suggesting the methyl ester is being hydrolyzed. Why is this happening and what can I do?

**A: Hydrolysis of the methyl ester is a competing reaction to the desired aminolysis, primarily caused by the presence of water in the reaction mixture.[8][9]

Causes and Preventative Measures:

  • Water Contamination: The most common cause is adventitious water in solvents, reagents, or on glassware. Even hygroscopic starting materials can introduce water. [8] * Solution: Rigorously dry all solvents and glassware. Use freshly opened or properly stored anhydrous reagents.

  • Basic Conditions: While necessary for some coupling protocols, strong bases can promote ester saponification, although this is generally slow at room temperature for methyl esters.

    • Solution: Avoid using strong hydroxide bases. Use non-nucleophilic organic bases like DIEA or N-methylmorpholine (NMM).

  • Enzymatic Hydrolysis (Alternative perspective): For planned deprotection of the methyl ester post-coupling, enzymatic hydrolysis using esterases can be a mild alternative to harsh basic conditions, which can induce racemization and other side reactions. [10]

References

  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (2025). Reaction Chemistry & Engineering. [Link]

  • Ismail, I. Z., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2025). Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. [Link]

  • ResearchGate. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • Semantic Scholar. Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubMed. (1992). Hydrolysis of peptide esters by different enzymes. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]

  • chemistNATE. (2021). Converting Esters to Amides: "Aminolysis". YouTube. [Link]

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preventing racemization during activation of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to the stereochemical integrity of (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-L-Leucine) during its activation for peptide bond formation. While the topic specifies the methyl ester, activation for amide bond formation occurs at the carboxylic acid. The principles and troubleshooting steps outlined here apply to the activation of Cbz-L-Leucine-OH.

Troubleshooting Guide: Preventing Racemization

This section addresses specific problems you may encounter during the activation and coupling of Cbz-L-Leucine.

Q1: I'm observing significant racemization of my Cbz-L-Leucine during coupling. What is the most likely cause?

A1: The loss of stereochemical purity at the α-carbon of an amino acid during activation is most commonly caused by the formation of a 5(4H)-oxazolone intermediate.[1][2] This process is highly dependent on your reaction conditions.

Causality: The Oxazolone Mechanism

  • Activation : Your coupling reagent first activates the carboxyl group of Cbz-L-Leucine, forming a highly reactive intermediate (e.g., an O-acylisourea with DCC/EDC).

  • Cyclization : The carbonyl oxygen of the Cbz protecting group attacks the activated carboxyl group, forming the 5(4H)-oxazolone ring. This cyclization is the critical step that puts the α-proton at risk.[2][3]

  • Enolization : In the presence of a base, the proton at the chiral α-carbon (now the C4 position of the oxazolone) is abstracted. This is the rate-limiting step for racemization. This abstraction creates a planar, achiral enolate intermediate.[4]

  • Reprotonation : When this planar intermediate is reprotonated, it can occur from either face, leading to a mixture of L- and D-isomers—racemization.[4]

The primary factors you need to investigate are your coupling reagent , the base used, the presence or absence of additives , and the reaction temperature .[1]

Caption: Mechanism of racemization via oxazolone formation.

Q2: How does my choice of coupling reagent affect the risk of racemization?

A2: Your coupling reagent dictates the nature of the activated intermediate and its propensity to form the oxazolone. Reagents are generally categorized as carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (DCC, EDC): These are potent activators but carry a high risk of racemization when used alone.[5] They form a highly reactive O-acylisourea intermediate that rapidly cyclizes to the oxazolone.[2] It is critical to use carbodiimides in combination with racemization-suppressing additives.

  • Phosphonium Salts (BOP, PyBOP®, PyAOP): These reagents incorporate the HOBt or HOAt moiety directly. PyBOP® is generally safer than the original BOP reagent, which produces the carcinogenic byproduct HMPA.[6] PyAOP, the HOAt analogue, offers faster coupling rates and is very effective at suppressing racemization.[6]

  • Uronium/Aminium Salts (HBTU, HATU, COMU): These are highly efficient and popular reagents. HATU, which is based on HOAt, is particularly effective at minimizing racemization due to the formation of an OAt-active ester.[2] COMU, based on Oxyma, is a non-explosive and highly effective alternative.[6]

Data Summary: Comparison of Common Coupling Reagents

Reagent Class Example(s) Racemization Risk (Alone) Recommended Additive Key Considerations
Carbodiimides DCC, EDC, DIC High Oxyma , HOAt, HOBt Additive is mandatory for chiral amino acids. Byproducts can be an issue (DCU is a precipitate, EDU is water-soluble).[6]
Phosphonium Salts BOP, PyBOP®, PyAOP Moderate None required BOP produces carcinogenic HMPA. PyAOP is highly efficient.[6]
Uronium/Aminium Salts HBTU, HATU, COMU Low to Moderate None required HATU can react with the incoming amine. COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[6]

| Other | DEPBT | Very Low | None required | Excellent for sterically hindered couplings or cases where racemization is a persistent problem.[7] |

Q3: What is the role of additives like HOBt and HOAt, and which one should I use?

A3: Additives are nucleophiles that intercept the highly reactive activated intermediate (e.g., the O-acylisourea from DCC) to form an active ester. This active ester is more stable and less prone to cyclizing into the oxazolone, but still reactive enough to couple with the amine component.[1] This two-step activation pathway is crucial for suppressing racemization.

  • HOBt (1-Hydroxybenzotriazole): The classic additive. It significantly reduces racemization compared to using a carbodiimide alone.[8]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally superior to HOBt. The nitrogen atom at the 7-position accelerates the coupling reaction and provides better racemization suppression.[9] However, HOAt and its derivatives can have explosive properties.[6]

  • Oxyma (Ethyl Cyano(hydroxyimino)acetate): An excellent, non-explosive alternative to HOBt and HOAt. It provides high coupling rates with very low levels of racemization and is now widely recommended.[6][7]

Recommendation: For carbodiimide-mediated couplings, Oxyma is the preferred additive due to its excellent performance and superior safety profile.[6]

Q4: Can the base I'm using be the problem? Which base is best for minimizing racemization?

A4: Absolutely. The base is responsible for abstracting the α-proton from the oxazolone intermediate. The rate of this abstraction is directly related to the base's strength and steric hindrance.[1]

  • Strong, Sterically Unhindered Bases (e.g., Triethylamine, TEA): These should be avoided. Their high basicity and small size allow for rapid proton abstraction, significantly promoting racemization.[1]

  • Weaker, Sterically Hindered Bases (e.g., N-Methylmorpholine, NMM): NMM is a much better choice. Its lower basicity (pKa ~7.4) reduces the rate of proton abstraction.[1]

  • Highly Hindered Bases (e.g., Diisopropylethylamine, DIEA or Hünig's Base): DIEA is sterically bulky, which hinders its ability to abstract the α-proton. However, it is a stronger base (pKa ~10.1) than NMM, so it can still promote racemization, though typically less than TEA.[1]

  • Very Hindered Bases (e.g., 2,4,6-Collidine, TMP): This base combines moderate basicity (pKa ~7.4) with significant steric hindrance, making it one of the best choices for minimizing racemization in sensitive couplings.[1]

Data Summary: Comparison of Common Organic Bases

Base Abbreviation pKa (Conjugate Acid) Steric Hindrance Recommendation
Triethylamine TEA ~10.7 Low Avoid
Diisopropylethylamine DIEA ~10.1 High Use with caution
N-Methylmorpholine NMM ~7.4 Moderate Recommended

| 2,4,6-Collidine | TMP | ~7.4 | High | Highly Recommended |

Q5: What are the optimal reaction conditions (temperature, time, solvent) to maintain stereochemical purity?

A5: Fine-tuning your reaction conditions provides an additional layer of control.

  • Temperature: Perform the activation and coupling at low temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice.[5] Low temperatures decrease the rate of all reactions, but often have a more pronounced effect on the rate of racemization than on the rate of coupling.

  • Activation Time: Keep the "pre-activation" time—the time between adding the coupling reagent and adding the amine component—as short as possible. A long pre-activation period allows more time for the oxazolone to form and racemize before the desired aminolysis can occur.

  • Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are common. While solvent effects can be complex, polar aprotic solvents like DMF may slightly increase racemization risk for some residues compared to less polar solvents like DCM.[9] However, solubility often dictates the choice.

Experimental Protocol: Low-Racemization Coupling

This protocol details a robust method for coupling Cbz-L-Leucine-OH to a generic amino ester hydrochloride (H-AA-OR·HCl) using DIC and Oxyma.

Materials:

  • Cbz-L-Leucine-OH (1.0 eq)

  • Amino Ester Hydrochloride (1.0 - 1.1 eq)

  • Oxyma (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq, for neutralizing the hydrochloride salt)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-L-Leucine-OH (1.0 eq), the amino ester hydrochloride (1.0 eq), and Oxyma (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Neutralization: Add NMM (1.1 eq) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C.

  • Activation & Coupling: Add DIC (1.1 eq) dropwise to the cold solution.

  • Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

    • Transfer the filtrate to a separatory funnel and dilute with additional DCM.

    • Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as required.

  • Analysis: Confirm the stereochemical purity of the final product using chiral HPLC.

Frequently Asked Questions (FAQs)

FAQ1: What is the primary mechanism of racemization for N-Cbz protected amino acids?

The dominant mechanism is via the formation of a 5(4H)-oxazolone.[2][8] Activation of the carboxyl group enables an intramolecular cyclization, where the amide oxygen of the Cbz group attacks the activated carbonyl. This forms a five-membered ring. The hydrogen on the original chiral carbon is now acidic and can be removed by a base, leading to a planar, achiral enolate that subsequently reprotonates to a racemic mixture.[1]

FAQ2: Why are urethane-based protecting groups like Cbz and Fmoc effective at suppressing racemization?

Urethane-based protecting groups (like Cbz, Boc, and Fmoc) are significantly better at preventing racemization than simple acyl groups (like Acetyl).[1] The reason lies in the electronics of the protecting group. The lone pair of electrons on the urethane nitrogen can be delocalized into the urethane carbonyl, making the other carbonyl oxygen (the one that forms the oxazolone) less nucleophilic. This disfavors the cyclization step required to form the oxazolone, thus preserving the stereocenter.

Protecting_Group_Effect Decision Logic for Low-Racemization Coupling Start Start: Activate Cbz-L-Leucine Coupling_Reagent Choose Coupling Reagent Start->Coupling_Reagent Carbodiimide Carbodiimide (e.g., DIC, EDC) Coupling_Reagent->Carbodiimide High Risk Onium_Salt Onium Salt (e.g., HATU, COMU) Coupling_Reagent->Onium_Salt Low Risk Base_Choice Choose Base Weak_Base Weak/Hindered (NMM, Collidine) Base_Choice->Weak_Base Good Strong_Base Strong/Unhindered (TEA) Base_Choice->Strong_Base Bad Conditions Set Conditions Low_Temp Low Temperature (0 °C) Conditions->Low_Temp Good RT_Temp Room Temp or Higher Conditions->RT_Temp Bad Run_Reaction Run Reaction & Monitor Result Analyze Purity (Chiral HPLC) Run_Reaction->Result Add_Additive Add Additive (Oxyma Recommended) Carbodiimide->Add_Additive Onium_Salt->Base_Choice Add_Additive->Base_Choice Weak_Base->Conditions Avoid_Base AVOID Strong_Base->Avoid_Base Low_Temp->Run_Reaction RT_Temp->Run_Reaction

Caption: Decision workflow for selecting a low-racemization strategy.

FAQ3: Are there specific amino acids that are more prone to racemization?

Yes. While any amino acid can racemize under harsh conditions, some are particularly susceptible. Histidine and Cysteine are known to be prone to racemization.[8] For Histidine, protecting the imidazole side chain can help reduce this side reaction. For Cysteine, specific low-racemization protocols have been developed. Amino acids with bulky side chains that are sterically hindered near the α-carbon, such as Valine and Isoleucine, can also be more prone to racemization in certain solvents.[9]

References
  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Yusof, Y., & Ariffin, A. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • 7.4 Racemization Assays. (n.d.). Science of Synthesis. [Link]

  • Yusof, Y., & Ariffin, A. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central. [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC - PubMed Central. [Link]

  • Epimerization by oxazolone formation. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Z-Deprotection Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Z-deprotection (benzyloxycarbonyl or Cbz cleavage). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing this common amine-protecting group. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and yield of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding Z-deprotection, providing concise answers and foundational knowledge.

Q1: What are the primary methods for Z-group deprotection?

The three most common methods for removing the Z-group are catalytic hydrogenolysis, acid-mediated cleavage (acidolysis), and nucleophilic attack. The choice of method is critical and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups. The Z-group's stability under the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage makes it a valuable orthogonal protecting group in complex syntheses.[1]

Q2: How do I choose the most suitable Z-deprotection method for my substrate?

The selection of a deprotection method depends on your substrate's stability, the presence of other functional groups, and the desired reaction scale.[2]

  • Catalytic Hydrogenolysis: This is often the preferred method due to its mild and clean reaction profile.[1] It is ideal for substrates that do not contain other reducible groups (e.g., alkenes, alkynes, nitro groups) or catalyst poisons (e.g., sulfur-containing residues).

  • Acidic Cleavage: This is a robust alternative for substrates with reducible groups that are incompatible with hydrogenolysis.[1] However, the substrate must be stable to strong acids.

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, formic acid) instead of hydrogen gas and can sometimes be more practical for smaller-scale reactions.[2][3]

  • Nucleophilic Deprotection: This offers a valuable option for substrates that are incompatible with both hydrogenolysis and acidic conditions.[1]

Below is a decision-making workflow to guide your selection:

Deprotection_Decision Start Substrate with Z-group Catalyst_Poisons Contains catalyst poisons (e.g., sulfur compounds)? Start->Catalyst_Poisons Reducible_Groups Contains other reducible groups (e.g., alkenes, alkynes, nitro)? Acid_Sensitive Is the substrate sensitive to strong acids? Reducible_Groups->Acid_Sensitive Yes Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Reducible_Groups->Hydrogenolysis No Transfer_Hydrogenolysis Transfer Hydrogenolysis (e.g., Ammonium Formate, Pd/C) Reducible_Groups->Transfer_Hydrogenolysis Consider Catalyst_Poisons->Reducible_Groups No Catalyst_Poisons->Acid_Sensitive Yes Acid_Cleavage Acidic Cleavage (e.g., HBr/AcOH, TFA) Acid_Sensitive->Acid_Cleavage No Lewis_Acid Lewis Acid Cleavage (e.g., AlCl3, TMSI) Acid_Sensitive->Lewis_Acid Yes Transfer_Hydrogenolysis->Hydrogenolysis Nucleophilic_Deprotection Nucleophilic Deprotection (e.g., 2-mercaptoethanol) Lewis_Acid->Nucleophilic_Deprotection If Lewis acid fails Hydrogenolysis_Troubleshooting Incomplete_Reaction Incomplete/Sluggish Hydrogenolysis Check_Catalyst 1. Evaluate Catalyst Incomplete_Reaction->Check_Catalyst Check_Conditions 2. Review Reaction Conditions Incomplete_Reaction->Check_Conditions Check_Substrate 3. Examine Substrate Incomplete_Reaction->Check_Substrate Catalyst_Poisoning Catalyst Poisoning? Check_Catalyst->Catalyst_Poisoning H2_Source Insufficient H2 Source? Check_Conditions->H2_Source Solubility Poor Substrate Solubility? Check_Substrate->Solubility Catalyst_Activity Catalyst Inactive/Old? Catalyst_Poisoning->Catalyst_Activity No Increase_Loading Increase Catalyst Loading Catalyst_Poisoning->Increase_Loading Yes Fresh_Catalyst Use Fresh/High-Quality Catalyst (e.g., Pearlman's catalyst) Catalyst_Activity->Fresh_Catalyst Yes Alternative_Method Consider Alternative Method (e.g., Acidic Cleavage) Increase_Loading->Alternative_Method If still fails Stirring Inadequate Stirring? H2_Source->Stirring No Increase_H2 Increase H2 Pressure/ Use fresh H2 donor H2_Source->Increase_H2 Yes Temp_Pressure Suboptimal Temp/Pressure? Stirring->Temp_Pressure No Vigorous_Stirring Ensure Vigorous Stirring Stirring->Vigorous_Stirring Yes Optimize_Temp_Pressure Increase Temperature and/or H2 Pressure Temp_Pressure->Optimize_Temp_Pressure Yes Change_Solvent Change Solvent System Solubility->Change_Solvent Yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Causality Behind Troubleshooting Steps:

  • Catalyst Poisoning: Sulfur-containing compounds (e.g., cysteine, methionine) and some nitrogen heterocycles can strongly adsorb to the palladium surface, blocking active sites. [1]Increasing the catalyst loading can sometimes overcome minor poisoning, but for substrates with significant sulfur content, an alternative method is often necessary. [1][4]* Catalyst Activity: Palladium on carbon (Pd/C) can become deactivated over time through oxidation or improper handling. Using a fresh, high-quality catalyst is crucial for efficient reactions.

  • Hydrogen Source: Leaks in a hydrogen balloon or gas line, or an insufficient amount of a hydrogen donor in transfer hydrogenolysis, will starve the reaction. [1]* Mass Transfer Limitations: Hydrogenolysis is a heterogeneous reaction. The substrate, hydrogen, and catalyst must be in close contact. Inadequate stirring can lead to poor mixing and a slow reaction rate. [1][2]* Substrate Solubility: If the substrate is not fully dissolved, its access to the catalyst will be limited. [1]A change in solvent or the use of a co-solvent can improve solubility.

Issue 2: Side Reactions with Acid-Mediated Deprotection

While effective, acid-mediated deprotection can lead to unwanted side products.

Problem Probable Cause Recommended Solution
Alkylation of sensitive functional groups (e.g., Trp, Met) Formation of reactive benzyl cations during cleavage. [1]Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the benzyl cations.
O-Acylation of hydroxyl groups (e.g., Ser, Thr) Reaction with the acid reagent (e.g., TFA). [1]Use a less nucleophilic acid, such as HBr in acetic acid, or consider a different deprotection method.
Incomplete reaction Insufficient acid strength or reaction time.Increase the reaction time, temperature, or use a stronger acid. Monitor progress carefully by TLC or LC-MS.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common Z-deprotection procedures.

Protocol 1: General Procedure for Catalytic Hydrogenolysis
  • Reaction Setup: In a round-bottom flask, dissolve the Z-protected compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 10-20 mol% relative to the substrate).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogen gas line. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: General Procedure for Acid-Mediated Deprotection with HBr in Acetic Acid
  • Reaction Setup: Place the Z-protected compound in a round-bottom flask.

  • Reagent Addition: Add a solution of 33% hydrogen bromide (HBr) in acetic acid.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete in 30-60 minutes. [1]5. Isolation: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether. Collect the precipitate by filtration. [1]

References

  • Benchchem. (n.d.). Optimizing deprotection conditions for benzyl esters to avoid side products.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

Sources

Technical Support Center: Purification of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (Z-L-Leucine-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key N-protected amino acid ester widely used in peptide synthesis and pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of Z-L-Leucine-OMe. Each entry details the likely causes and provides actionable solutions.

Q1: My final product is a persistent oil or waxy solid and fails to crystallize. What is the cause and how can I induce crystallization?

A1: This is one of the most common challenges. The failure to crystallize typically points to the presence of impurities that inhibit the formation of a crystal lattice.

  • Causality:

    • Residual Solvents: High-boiling point solvents from the reaction or work-up (e.g., Dimethylformamide (DMF), Ethyl Acetate) are often the primary culprits.

    • Process Impurities: Unreacted starting materials, coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide - DCC), or byproducts like dicyclohexylurea (DCU) can act as crystal lattice disruptors.[1]

    • Excess Reagents: Residual benzyl chloroformate or triethylamine can also lead to an impure, oily product.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Dry the crude product under high vacuum (high-vac) for several hours, possibly with gentle heating (30-40°C), to remove trace solvents. An ¹H NMR spectrum can confirm the absence of solvent peaks.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a poor solvent in which the desired product is insoluble but the impurities are soluble. For Z-L-Leucine-OMe, cold hexanes or a mixture of diethyl ether and petroleum ether is effective. The product should precipitate as a solid, which can then be filtered.

    • Induce Crystallization: If the product is clean but still oily, try the following:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solvent. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution.

    • Re-evaluate the Work-up: Ensure the aqueous work-up was thorough. Washes with dilute acid (e.g., 1N HCl) remove basic impurities like triethylamine, while washes with sodium bicarbonate solution remove acidic impurities.[1]

    • Chromatography: If all else fails, the most reliable method to remove stubborn impurities is flash column chromatography (see Protocol 3).

Q2: My overall yield is significantly lower than expected after purification. Where am I losing my product?

A2: Low yield is a multifaceted problem that can arise from losses at nearly every stage of the synthesis and purification process.

  • Causality & Solutions:

    • Incomplete Reaction: The initial synthesis may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material before proceeding to work-up.

    • Losses During Aqueous Work-up:

      • Emulsion Formation: Vigorous shaking during extraction can create stable emulsions, trapping product in the interfacial layer. Break emulsions by adding brine or by centrifugation.

      • Product Solubility: While Z-L-Leucine-OMe is largely organic-soluble, repeated washes can slowly leach product into the aqueous layers. Minimize the volume and number of washes where possible. Always back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product.

    • Losses During Recrystallization:

      • Solvent Choice: Using a solvent in which the product is too soluble will result in significant loss to the mother liquor. The ideal recrystallization solvent dissolves the compound when hot but very little when cold. Isopropyl ether is a commonly cited solvent for this compound.[1]

      • Premature Crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice. Conversely, allowing the solution to cool slowly promotes the formation of purer, larger crystals.

      • Excessive Solvent: Using too much solvent for recrystallization will keep a larger amount of product dissolved even after cooling. Concentrate the mother liquor and attempt to recover a second crop of crystals.[2]

Q3: My ¹H NMR spectrum is clean, but my chiral HPLC analysis shows a low enantiomeric excess (e.e.). What caused the racemization and can it be fixed?

A3: Maintaining stereochemical integrity is critical for chiral molecules.[3] Racemization is a common problem in amino acid chemistry, particularly during activation and coupling steps.[4][5]

  • Causality:

    • Reaction Conditions: The primary cause is often the activation of the carboxylic acid. Over-activation, prolonged reaction times, or excessive heat can lead to the formation of an oxazolone intermediate, which is prone to racemization. The use of additives like 1-Hydroxybenzotriazole (HOBt) is known to suppress this side reaction.[1]

    • Basic Conditions: Exposure to strong bases during work-up or purification can deprotonate the alpha-proton, leading to racemization. While mild bases like sodium bicarbonate are generally safe, prolonged exposure or stronger bases should be avoided.

    • Purification Method: Standard purification techniques like recrystallization or normal-phase chromatography will NOT separate enantiomers. They co-purify, meaning if racemization has occurred, these methods cannot improve the e.e.

  • Solution:

    • Prevention: The best solution is prevention. Optimize the coupling reaction by using a racemization-suppressing agent (e.g., HOBt, ethyl 2-cyano-2-(hydroxyimino)acetate - Oxyma), maintaining low temperatures, and minimizing reaction times.

    • Resolution (Post-Synthesis): If racemization has already occurred, the only way to separate the (S) and (R) enantiomers is through chiral chromatography . This requires specialized chiral stationary phases (CSPs) and is often performed using HPLC or Supercritical Fluid Chromatography (SFC).[6] This is a specialized technique that requires method development to find the right column and mobile phase combination.[7]

Frequently Asked Questions (FAQs)

Q1: What is the standard purification workflow for Z-L-Leucine-OMe after synthesis?

A1: A robust purification strategy is essential for obtaining high-purity material. The general workflow involves removing major byproducts first, followed by fine purification.

G crude Crude Reaction Mixture filter Filtration (Removes insoluble DCU) crude->filter workup Aqueous Work-up (Acid/Base Washes) filter->workup dry Dry & Concentrate workup->dry analysis Purity & Identity Check (TLC, NMR) dry->analysis recryst Recrystallization analysis->recryst Impurities Present chrom Flash Chromatography analysis->chrom Complex Mixture/ Oily Product final Pure Product (>98% Purity, >99% e.e.) analysis->final Purity OK recryst->final chrom->final

Caption: General purification workflow for Z-L-Leucine-OMe.

Q2: How do I choose between recrystallization and flash column chromatography?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

FeatureRecrystallizationFlash Column Chromatography
Ideal For Removing minor impurities from a mostly pure, solid product. Good for large scales (>5 g).Separating complex mixtures, removing closely-eluting impurities, or purifying oils.
Pros Scalable, cost-effective, can yield very high purity material.High resolving power, effective for a wide range of impurities.
Cons Requires a solid product, can have lower recovery, finding a suitable solvent can be trial-and-error.More time-consuming, requires more solvent, potential for product loss on the column.
When to Use Your crude product is a solid with >90% purity and you need to remove small amounts of side products.Your crude product is an oil, TLC shows multiple spots close together, or recrystallization has failed.[8]

Q3: What analytical techniques are essential to confirm the quality of my final product?

A3: A combination of techniques is required to fully characterize the compound.

TechniquePurposeExpected Result for Pure Product
¹H & ¹³C NMR Structural confirmation and assessment of chemical purity (detects residual solvents/reagents).Spectra consistent with the proposed structure; absence of impurity peaks.[4]
Chiral HPLC Determines enantiomeric excess (e.e.) or enantiomeric purity.A single major peak for the (S)-enantiomer (>99% peak area).[9]
Mass Spectrometry Confirms molecular weight.Observation of the correct molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
Melting Point Indicator of purity.A sharp, defined melting range (e.g., 80-82°C).[1] A broad or depressed melting point suggests impurities.
Specific Rotation [α]D Confirms the bulk stereochemistry of the sample.A value consistent with literature reports (e.g., [α]D23 -5.3° (c 2.06, methanol)).[1]
Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol assumes the reaction was performed in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and that insoluble byproducts like DCU have been filtered off.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1N HCl (2 x 50 mL per 100 mL organic phase): Removes basic components like unreacted amines or triethylamine.

    • Saturated NaHCO₃ solution (2 x 50 mL): Removes acidic components like unreacted Cbz-Leucine-OH or HOBt.

    • Saturated NaCl (Brine) solution (1 x 50 mL): Breaks emulsions and removes bulk water.[1]

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization from Isopropyl Ether

  • Dissolve the crude solid product in a minimal amount of hot isopropyl ether. Add the solvent portion-wise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropyl ether.

  • Dry the crystals under vacuum to a constant weight.[1]

Protocol 3: Flash Column Chromatography

This is a general guideline; the optimal solvent system should be determined by TLC analysis first.

  • Select Eluent: A common starting point is a hexane/ethyl acetate mixture. A typical gradient might run from 10% EtOAc in hexanes to 30% EtOAc in hexanes.

  • Prepare Column: Pack a silica gel column with the initial, low-polarity eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8]

  • Elute: Run the column, collecting fractions. Monitor the elution using TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G start Product is an Oil q1 Check ¹H NMR for Residual Solvent start->q1 high_vac Dry under High Vacuum q1->high_vac Yes q2 Try to Induce Crystallization q1->q2 No (Spectrum is Clean) re_attempt Re-attempt Crystallization high_vac->re_attempt success Solid Product re_attempt->success methods Scratch with Glass Rod Triturate with Hexanes Seed with a Crystal q2->methods Yes chrom Purify via Column Chromatography q2->chrom Fails methods->success chrom->success

Caption: Troubleshooting decision tree for oily products.

References
  • PrepChem. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]

  • Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Wang, F., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

  • SynZeal. (n.d.). Leucine Impurities. Retrieved from [Link]

  • Yadav, J. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. Available from [Link]

  • Google Patents. (n.d.). US4731476A - Process for the separation of L-leucine and L-isoleucine.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260182A - Method for purifying L-leucine methyl ester hydrochloride.
  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from [Link]

  • NIH. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Retrieved from [Link]

Sources

Technical Support Guide: Purification of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (N-Cbz-L-leucine methyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key intermediate in peptide synthesis and pharmaceutical development. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common purification challenges, ensuring the high purity required for subsequent applications.

Section 1: Understanding the Impurity Profile

The successful purification of N-Cbz-L-leucine methyl ester begins with understanding the potential impurities that can arise during its synthesis. The two primary synthetic steps are the N-protection of L-leucine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid.[1][2] Impurities are typically unreacted starting materials or byproducts from these steps.

Common Impurities and Their Origins:

  • N-Cbz-L-leucine: Incomplete esterification or hydrolysis of the final product. This is an acidic impurity.

  • L-leucine methyl ester: Incomplete N-protection. This is a basic impurity, often present as a hydrochloride salt.[3][4]

  • Benzyl alcohol: Formed from the decomposition of benzyl chloroformate (Cbz-Cl), the protecting agent.

  • Dicyclohexylurea (DCU): A common byproduct if dicyclohexylcarbodiimide (DCC) is used as a coupling agent for the Cbz protection. It is a solid with low solubility in many organic solvents.

  • Triethylamine Hydrochloride: Forms when triethylamine is used as a base to neutralize HCl generated during the Cbz-protection step.[3][5]

Below is a visualization of the target molecule and key process-related impurities.

Figure 1: Key Chemical Structures cluster_product Desired Product cluster_impurities Common Impurities Product This compound (N-Cbz-L-leucine methyl ester) Impurity1 N-Cbz-L-leucine (Acidic Impurity) Impurity2 L-leucine methyl ester (Basic Impurity) Impurity3 Benzyl Alcohol (Neutral Impurity)

Caption: Figure 1: Key Chemical Structures.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Q1: My crude product is contaminated with the starting acid, N-Cbz-L-leucine. How do I remove it?

A1: This is the most common impurity if the esterification reaction did not go to completion. Being an acid, it can be easily removed with a mild aqueous base wash during the workup.

  • Causality: N-Cbz-L-leucine possesses a free carboxylic acid, which is readily deprotonated by a base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. The desired ester product lacks this acidic proton and will remain in the organic layer.

  • Solution: During your workup, wash the organic solution (e.g., in ethyl acetate or dichloromethane) one to three times with a 5% aqueous sodium bicarbonate solution or a saturated sodium bicarbonate solution.[3][5] Following the base wash, a brine wash is recommended to remove residual water before drying the organic layer.

Q2: Thin-Layer Chromatography (TLC) of my crude product shows a spot corresponding to L-leucine methyl ester. What is the best removal strategy?

A2: The presence of unreacted L-leucine methyl ester indicates an incomplete Cbz-protection reaction. As an amine, this impurity is basic and can be removed with a dilute acid wash.

  • Causality: The free amino group on L-leucine methyl ester is basic and will be protonated by a dilute acid (e.g., HCl) to form a water-soluble ammonium salt. Your Cbz-protected product is neutral and will not react, remaining in the organic phase.

  • Solution: Wash the organic layer one to three times with 1N hydrochloric acid (HCl).[5] This will extract the basic impurity into the aqueous phase. It is crucial to follow this with washes of water and then brine to remove any remaining acid before drying.

Q3: After an aqueous workup, my product purity is still below 95% and TLC shows multiple, closely-spaced spots. What is my next step?

A3: When simple acid-base extractions are insufficient, typically due to neutral impurities (like benzyl alcohol) or byproducts with similar solubility, flash column chromatography is the most effective purification method.[6][7][8]

  • Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Your desired product will elute at a specific solvent polarity, separated from less polar and more polar impurities.

  • Solution: Perform flash column chromatography on silica gel. The choice of solvent system (eluent) is critical. A gradient system of ethyl acetate in hexanes is a standard starting point.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Gradient: 5% to 40% Ethyl Acetate in HexanesStarts non-polar to elute non-polar impurities, then increases polarity to elute the product.
Alternative Mobile Phase Gradient: 1% to 10% Methanol in DichloromethaneUseful if the product has higher polarity.
Monitoring TLC analysis of fractionsAllows for the identification and combination of pure product fractions.

Q4: My product is a solid or a viscous oil, but it won't solidify cleanly, and the melting point is broad. Can I avoid chromatography?

A4: Yes, if the impurities are present in small amounts and have different solubility characteristics than your product, recrystallization is an excellent alternative to chromatography.[3][5]

  • Causality: Recrystallization purifies a compound by dissolving it in a hot solvent and then allowing it to slowly cool. The desired compound's solubility drops, and it crystallizes out, leaving impurities behind in the solvent (the "mother liquor"). The key is finding a solvent that dissolves the product well when hot but poorly when cold.

  • Solution:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent. Common solvents for Cbz-protected amino acid esters include isopropyl ether or a binary system like ethyl acetate/hexanes.[5]

    • If the solution is colored, you can add a small amount of activated carbon and hot-filter it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Purification Workflow and Protocols

The following diagram illustrates a logical workflow for purifying your crude N-Cbz-L-leucine methyl ester.

Figure 2: Purification Decision Workflow A Crude Reaction Mixture B Aqueous Workup (Acid & Base Washes) A->B C Analyze Purity (TLC, HPLC, or NMR) B->C D Purity > 98%? C->D E Product is Solid? D->E No H Pure Product (Dry & Characterize) D->H Yes F Flash Column Chromatography E->F No / Oil G Recrystallization E->G Yes F->C G->C

Caption: Figure 2: Purification Decision Workflow.

Protocol 1: Standard Aqueous Workup

This protocol is the first step after the reaction is complete.

  • Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Acid Wash: Add an equal volume of 1N HCl, shake gently, allow the layers to separate, and drain the aqueous layer. This removes basic impurities.[5]

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution, shake, and vent frequently (CO₂ evolution!). Drain the aqueous layer. Repeat once more. This removes acidic impurities.[3][5]

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution to remove residual water.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

Use this protocol when the workup is insufficient.

  • Prepare the Column: Dry-pack a column with silica gel. Wet the silica with your starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, dry it, and load the solid onto the column.

  • Elute: Begin running the solvent through the column. Collect fractions in test tubes.

  • Gradient: Gradually increase the percentage of the more polar solvent (e.g., from 5% to 10% to 20% ethyl acetate) to elute compounds of increasing polarity.

  • Monitor: Spot fractions onto a TLC plate to track the elution of your product.

  • Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the right TLC solvent system to monitor my purification?

A: An ideal TLC solvent system will give your desired product an Rf value (retention factor) of approximately 0.3-0.4. This provides good separation from other spots. A good starting point is the solvent system you plan to use for column chromatography, such as 20-30% ethyl acetate in hexanes. This allows you to directly translate your TLC conditions to the column.

Q: My product is a colorless oil. How can I be sure it's pure without elemental analysis?

A: Purity for an oil can be confidently assessed using a combination of techniques:

  • HPLC (High-Performance Liquid Chromatography): This is a quantitative method that can determine purity with high accuracy (e.g., >99%).[6]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: A clean NMR spectrum, consistent with the expected structure and free of signals from impurities, is a strong indicator of high purity.

  • TLC: A single spot on a TLC plate in multiple solvent systems suggests high purity.

Q: I used a coupling reagent like DCC and now have a white precipitate (DCU) in my product. How do I get rid of it?

A: Dicyclohexylurea (DCU) is notoriously insoluble in many common solvents. The easiest way to remove it is by filtration. Before your main workup, dilute the reaction mixture with a solvent in which DCU is poorly soluble (like dichloromethane or ethyl acetate) and filter the mixture through a pad of Celite or a sintered glass funnel. The DCU will be retained on the filter.

Q: Can the Cbz protecting group be cleaved during purification?

A: The Cbz group is generally robust to the mild acidic and basic conditions of a standard workup.[2] However, it is sensitive to strong acids and catalytic hydrogenation.[1][9][10] Avoid these conditions during purification unless deprotection is the intended next step. Flash chromatography on silica gel is generally safe, but prolonged exposure to silica (which is slightly acidic) can sometimes cause minor degradation of very sensitive compounds.

References

  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Coll. Vol. 10, p.19 (2004); Vol. 77, p.168 (2000). Retrieved from [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Retrieved from [Link]

  • MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molbank, 2006(4), M507. Retrieved from [Link]

  • Biotage. (2023). Getting started with Flash Chromatography for peptide purification - Tips and Tricks. Retrieved from [Link]

  • Google Patents. (1957). US2793204A - Process for the synthesis of peptides.
  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Vol. 63, p.175 (1985). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of reactions involving (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known as Cbz-Leu-OMe. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-protection of Leucine methyl ester. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you enhance your reaction efficiency, yield, and purity.

Troubleshooting Guide

This section addresses specific, practical problems you might face in the lab. We delve into the root causes and provide step-by-step solutions.

Question 1: I am experiencing low yields in my Cbz-protection of L-Leucine methyl ester. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-Cbz protection of L-Leucine methyl ester are a frequent issue stemming from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Inadequate pH control. The reaction of benzyl chloroformate (Cbz-Cl) with the amino group is highly pH-dependent. If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[1] Conversely, a pH that is too high can lead to racemization of the amino acid derivative and decomposition of the Cbz-Cl reagent.[2]

Solution:

  • Maintain Optimal pH: The ideal pH range for this reaction is typically between 8 and 10.[2]

  • Choice of Base: A robust buffering system is crucial. While sodium hydroxide or potassium hydroxide can be used, a biphasic system with sodium carbonate or sodium bicarbonate in a mixture of water and an organic solvent is often more effective at maintaining the pH.[3][4] A mixed base system of Na2CO3 and NaHCO3 can also provide excellent pH stability.[2] For non-aqueous conditions, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is a good choice to prevent side reactions.[1]

Potential Cause 2: Poor Solubility of Reactants. L-Leucine methyl ester hydrochloride and benzyl chloroformate have different solubility profiles. If they are not in the same phase, the reaction rate will be significantly hindered.

Solution:

  • Solvent System Optimization: A biphasic solvent system is often employed. A water-miscible organic solvent like tetrahydrofuran (THF), acetone, or acetonitrile can be used with an aqueous basic solution.[1][3] This helps to dissolve both the amino acid salt and the Cbz-Cl. Dichloromethane (DCM) is also a common choice for reactions involving Cbz-protected amino acids.[5][6]

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (n-Bu4NHSO4) can be beneficial to shuttle the reactants between the aqueous and organic phases, thereby increasing the reaction rate.[7]

Potential Cause 3: Reagent Decomposition. Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, reducing the amount of active reagent available for the reaction.[8]

Solution:

  • Use Fresh Reagents: Always use a fresh bottle of benzyl chloroformate or ensure it has been stored properly under anhydrous conditions.

  • Controlled Addition: Add the Cbz-Cl dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to minimize hydrolysis and other side reactions.[1][9]

Question 2: My final product is contaminated with impurities. What are the common side products and how can I minimize their formation and remove them?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities & Their Causes:

  • Dipeptide Formation (Cbz-Leu-Leu-OMe): If the reaction conditions are not carefully controlled, the initially formed Cbz-Leu-OMe can react with another molecule of L-Leucine methyl ester. This is more likely if there is a localized excess of the starting amine.

  • Benzyl Alcohol: This is a byproduct of the hydrolysis of benzyl chloroformate.[9]

  • Unreacted L-Leucine methyl ester: Incomplete reaction will leave the starting material in your crude product.

  • Over-reaction (di-Cbz protection): While less common for primary amines, harsh conditions could potentially lead to the formation of a di-Cbz protected species.[1]

Strategies for Minimizing and Removing Impurities:

  • Reaction Monitoring:

    • TLC/LC-MS: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.

  • Controlled Reagent Addition:

    • As mentioned previously, slow, dropwise addition of Cbz-Cl to a well-stirred solution of the amine helps to maintain a low concentration of the electrophile and reduces the likelihood of side reactions.[9]

  • Optimized Work-up Procedure:

    • Acidic Wash: An aqueous acidic wash (e.g., with 1N HCl) will remove any unreacted amine starting material and the basic catalyst by converting them into their water-soluble salts.[10][11]

    • Bicarbonate Wash: A wash with a mild base like sodium bicarbonate solution will remove any acidic impurities.[7][10]

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.[7][11]

  • Purification:

    • Crystallization: Cbz-protected amino acids are often crystalline solids, making crystallization an excellent method for purification.[2][7] A common solvent system for recrystallization is ethyl acetate/hexane or diethyl ether/petroleum ether.[7][9]

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from impurities.[3][11]

Question 3: I am concerned about racemization of the chiral center during the reaction. How can I prevent this?

Answer:

Maintaining the stereochemical integrity of the α-carbon is critical. Racemization can occur under basic conditions, especially with prolonged reaction times or at elevated temperatures.[2][7]

Key Factors Influencing Racemization:

  • Base Strength and Concentration: Strong bases and high concentrations increase the risk of racemization.

  • Reaction Time: Longer exposure to basic conditions can lead to epimerization.[7]

  • Solvent: The solvent can influence the stability of the enolate intermediate that leads to racemization.

Preventative Measures:

  • Use of Urethane Protecting Groups: The benzyloxycarbonyl (Cbz) group itself, being a urethane-type protecting group, helps to suppress racemization compared to other types of N-acyl groups.[7]

  • Careful Control of pH: As discussed, maintaining the pH in the optimal range of 8-10 is crucial. Avoid excessively high pH.[2]

  • Low Reaction Temperatures: Perform the reaction at low temperatures (0 °C) to minimize the rate of enolization and subsequent racemization.[1]

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Choice of Base: Using a weaker inorganic base like sodium bicarbonate or a hindered organic base can be advantageous.

Assessing Racemization: To confirm the enantiomeric purity of your product, you can use chiral HPLC or measure the optical rotation of your sample and compare it to the literature value.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the Cbz protection of L-Leucine methyl ester?

A biphasic system of a water-miscible organic solvent like THF or acetone with an aqueous solution of sodium bicarbonate is a robust starting point.[1][3][9] This system generally provides good solubility for the reactants and effective pH control. For reactions that are sensitive to water, a solution of the amine in an aprotic solvent like dichloromethane (DCM) with an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[1][5]

Q2: How does solvent polarity affect the reaction?

Solvent polarity can influence both the reaction rate and the solubility of the reactants. More polar aprotic solvents like DMF or acetonitrile may enhance the reactivity of the nucleophilic amine.[1] However, the primary consideration is ensuring that both the L-Leucine methyl ester salt and the benzyl chloroformate are sufficiently soluble to react.

Q3: Can I use a single solvent system instead of a biphasic one?

Yes, under certain conditions. For example, if you are using the free base of L-Leucine methyl ester (which can be generated by careful neutralization of the hydrochloride salt), you could potentially run the reaction in a single aprotic solvent like DCM with an organic base. However, the biphasic Schotten-Baumann condition is often more convenient and scalable as it avoids the need to isolate the free amine.

Q4: Are there any "green" solvent alternatives?

There is growing interest in using more environmentally friendly solvents. Some studies have explored the use of polyethylene glycol (PEG) as a reaction medium for Cbz protection, with good results.[2] Aqueous-based systems, such as those using β-cyclodextrin, have also been reported for the N-Cbz protection of amines and amino acids.[12]

Experimental Protocols

Protocol 1: Standard Biphasic Cbz-Protection of L-Leucine Methyl Ester Hydrochloride
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Leucine methyl ester hydrochloride (1.0 eq.) in a 2:1 mixture of THF and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq.) portion-wise with vigorous stirring until it is fully dissolved.

  • Protection: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains between 0 and 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel coated TLC plates.

  • Spotting: Apply a small spot of the reaction mixture, the starting material, and a co-spot (both starting material and reaction mixture) on the baseline of the TLC plate.

  • Elution: Develop the plate in a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the free amine). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Data Summary

ParameterRecommended ConditionRationale
pH 8-10Maximizes amine nucleophilicity while minimizing reagent decomposition and racemization.[2]
Temperature 0 °C to Room TemperatureLow initial temperature minimizes side reactions and hydrolysis of Cbz-Cl.[1]
Base Sodium Bicarbonate / Sodium CarbonateProvides effective buffering in biphasic systems.[3][4]
Solvent System THF/Water or DCMA biphasic system aids in dissolving both polar and non-polar reactants. DCM is a good choice for anhydrous conditions.[1][3][5][6]

Visual Guides

Workflow for Optimizing Cbz-Protection

G cluster_start Start cluster_analysis Analysis cluster_optimization Optimization Strategies cluster_verification Verification cluster_end End Goal start Low Yield or Impurities Observed pH_check Check pH Control (Target: 8-10) start->pH_check solubility_check Assess Reactant Solubility start->solubility_check reagent_check Verify Reagent Quality (Fresh Cbz-Cl) start->reagent_check base_opt Select Appropriate Base (e.g., NaHCO3, DIPEA) pH_check->base_opt solvent_opt Optimize Solvent System (e.g., THF/H2O, DCM) solubility_check->solvent_opt temp_opt Control Temperature (Start at 0°C) reagent_check->temp_opt monitor Monitor with TLC/LC-MS solvent_opt->monitor base_opt->monitor temp_opt->monitor workup_opt Refine Work-up Procedure (Washes, Extraction) purify Purify Product (Crystallization, Chromatography) workup_opt->purify monitor->workup_opt characterize Characterize Product (NMR, MS, Optical Rotation) purify->characterize end_product High Yield, High Purity Cbz-Leu-OMe characterize->end_product G cluster_pH Reaction pH Scale cluster_reagents Reactant States cluster_products Outcome low_pH low_pH no_reaction No Reaction low_pH->no_reaction optimal_pH pH 8-10 Optimal Reaction Conditions product Cbz-Leu-OMe optimal_pH->product high_pH high_pH side_products Side Products high_pH->side_products amine H2N-Leu-OMe amine->low_pH Protonation amine->optimal_pH amine->high_pH Deprotonation cbz_cl Cbz-Cl cbz_cl->optimal_pH cbz_cl->high_pH Decomposition

Caption: The effect of pH on reactant stability and product formation.

References

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Practical and Efficient Method for the Preparation of Arylamides from N-Cbz-Protected Amino Acids. Synlett, 2011(01), 129-133. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2017). Racemization in amino acids? [Link]

  • Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414-7416. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Ghodke, Y. S., & Tondepu, N. (2014). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Journal of analytical & bioanalytical techniques, 5(5), 214. [Link]

  • Heldebrant, D. J., Jessop, P. G., & Brown, R. S. (2005). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 10(4), 518-526. [Link]

  • ResearchGate. (2014). First Practical Protection of α-Amino Acids as N,N -Benzyloxycarbamoyl Derivatives. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • ResearchGate. (2011). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (2012). One-pot efficient synthesis of N α-urethane-protected β- And γ-amino acids. [Link]

  • ResearchGate. (2012). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • MDPI. (2020). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. [Link]

  • PubMed. (2012). Polymers From Amino Acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. [Link]

  • ResearchGate. (2018). The effect of polar solvents on the synthesis of poly(urethane–urea–siloxane)s. [Link]

  • ResearchGate. (2018). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

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  • Adooq Bioscience. (n.d.). (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. [Link]

  • MCE. (n.d.). (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. [Link]

  • ResearchGate. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]

  • Organic Syntheses. (n.d.). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloro-1-alkanols. [Link]

  • PubMed. (1998). Monitoring of Carbamazepine and Carbamazepine 10,11-epoxide in Breast Milk and Plasma by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (2020). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. [Link]

  • MDPI. (2020). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • MDPI. (2020). A Rapid Therapeutic Drug Monitoring Strategy of Carbamazepine in Serum by Using Coffee-Ring Effect Assisted Surface-Enhanced Raman Spectroscopy. [Link]

  • PubChem. (n.d.). (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. [Link]

  • ResearchGate. (2017). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives. [Link]

  • Reddit. (2020). Fatty acid (n-alkanoic) standards won't dissolve…. [Link]

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Navigating the Labyrinth of Peptide Synthesis: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who navigate the intricate world of solid-phase peptide synthesis (SPPS). As a senior application scientist, I've distilled years of field-proven insights and technical expertise into this comprehensive resource. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthetic peptides.

This guide is structured to address the most common and critical challenges encountered during peptide synthesis. We will explore issues from low yield and purity to the nuances of specific side reactions, providing not just solutions, but a deeper understanding of the underlying chemical principles.

Section 1: Core Synthesis Challenges: Low Yield and Purity

Low yield and purity are often the first indicators of underlying issues in your synthesis protocol. These problems can stem from a variety of factors, from incomplete reactions to peptide aggregation.

FAQ 1: My final peptide yield is significantly lower than expected. What are the likely causes and how can I address this?

Low peptide yield is a multifaceted issue that can arise from incomplete deprotection or coupling steps, peptide aggregation, or loss during workup and purification.

Root Cause Analysis:

  • Incomplete Fmoc Deprotection: If the N-terminal Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.[1][2] This can be particularly problematic for sterically hindered amino acids or within aggregating sequences.[2]

  • Incomplete Coupling: Failure to form a peptide bond between the incoming amino acid and the N-terminus of the growing peptide chain results in deletion sequences.[3][4] This is a common issue with sterically hindered amino acids (e.g., Val, Ile, Thr) and can be exacerbated by peptide aggregation.[2][5]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, leading to aggregation on the resin.[6][7] This aggregation can physically block reagents from accessing the reactive sites, leading to both incomplete deprotection and coupling.[7][8][9] Hydrophobic sequences are particularly prone to aggregation.[6][9]

  • Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent limits reagent access to the growing peptide chains, hindering reaction efficiency.[8]

Troubleshooting Workflow:

G cluster_deprotection Deprotection Issues cluster_coupling Coupling Issues cluster_aggregation Aggregation Issues start Low Peptide Yield analyze_crude Analyze Crude Peptide (HPLC/MS) start->analyze_crude check_deprotection Monitor Fmoc Deprotection (UV/Kaiser Test) deprotection_solutions Increase deprotection time Use stronger base (e.g., DBU) Incorporate chaotropic agents check_deprotection->deprotection_solutions check_coupling Monitor Coupling (Kaiser Test) coupling_solutions Double couple Increase reagent concentration Use more efficient coupling reagents (e.g., HATU) check_coupling->coupling_solutions analyze_crude->check_deprotection Truncated sequences observed analyze_crude->check_coupling Deletion sequences observed aggregation_solutions Switch to a different solvent (e.g., NMP) Incorporate pseudo-prolines Microwave-assisted synthesis analyze_crude->aggregation_solutions Broad peaks, poor solubility

Caption: Troubleshooting workflow for low peptide yield.

Diagnostic Protocols:

  • On-Resin Monitoring:

    • Kaiser Test: A qualitative test to detect free primary amines. A blue color indicates successful deprotection, while yellow suggests an incomplete reaction. Note that proline at the N-terminus will give a reddish-brown color.[2]

    • UV Monitoring: Automated synthesizers can monitor the release of the Fmoc-piperidine adduct, which has a characteristic UV absorbance. A flattened or broadened peak can indicate aggregation and incomplete deprotection.[2]

  • Crude Peptide Analysis:

    • RP-HPLC: Reversed-phase high-performance liquid chromatography is the standard for assessing peptide purity.[6][10] A complex chromatogram with multiple peaks indicates the presence of impurities.[11]

    • Mass Spectrometry (MS): MS analysis of the crude product is essential for identifying the nature of impurities. Deletion sequences (missing an amino acid) or truncated sequences will have lower molecular weights than the target peptide.[11][12][13]

Corrective Actions:

IssueRecommended ActionRationale
Incomplete Deprotection Increase deprotection time or use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7][14][15]Enhances the efficiency of Fmoc group removal, especially for sterically hindered residues.
Incomplete Coupling Perform a "double coupling" by repeating the coupling step, or increase the concentration of the amino acid and coupling reagents.[12][16]Drives the reaction to completion, particularly for difficult couplings.
Peptide Aggregation Switch from DMF to N-methyl-2-pyrrolidone (NMP) as the solvent, incorporate pseudoproline dipeptides, or utilize microwave-assisted synthesis.[6][7][16]These strategies disrupt the intermolecular hydrogen bonds that cause aggregation, improving solvation and reagent accessibility.[7]

Section 2: Navigating Side Reactions

Side reactions are a common source of impurities in peptide synthesis. Understanding and mitigating these reactions is crucial for obtaining a pure product.[3][17]

FAQ 2: My peptide contains aspartic acid, and I'm observing a significant impurity with the same mass. What could be the cause?

This is a classic case of aspartimide formation . This side reaction is particularly common in Fmoc-based SPPS and can occur under both basic and acidic conditions.[7]

Mechanism of Aspartimide Formation:

The side-chain carboxyl group of an aspartic acid residue can attack the backbone amide bond, forming a cyclic imide intermediate. This aspartimide can then be hydrolyzed to reopen the ring, yielding a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[7] In the presence of piperidine during Fmoc deprotection, the aspartimide can also be opened to form piperidide adducts.[7]

G Asp Aspartic Acid Residue Aspartimide Aspartimide Intermediate Asp->Aspartimide Piperidine Piperidine (Fmoc Deprotection) Piperidine->Aspartimide Basic Conditions TFA TFA (Cleavage) TFA->Aspartimide Acidic Conditions Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine Attack

Caption: Pathway of aspartimide formation and subsequent reactions.

Preventative Measures:

StrategyDescriptionReference
Addition of HOBt to Deprotection Solution Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[7][18]
Use of Backbone Protecting Groups Incorporating a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the aspartic acid can sterically hinder the cyclization reaction.[7]
Optimized Cleavage Protocols Utilizing cleavage cocktails and conditions specifically designed to minimize aspartimide formation is crucial.[7]
FAQ 3: I'm synthesizing a peptide with multiple cysteines and observing unexpected disulfide bond formation. How can I control this?

Uncontrolled oxidation of cysteine residues to form disulfide bonds is a common challenge.[3]

Controlling Disulfide Bond Formation:

  • Side-Chain Protection: The cysteine side chain must be protected throughout the synthesis to prevent premature oxidation.[19] A variety of protecting groups are available, allowing for selective deprotection and controlled disulfide bond formation.

  • Orthogonal Protection Schemes: When multiple disulfide bonds are desired at specific positions, an orthogonal protection strategy is employed. This involves using different cysteine protecting groups that can be removed under distinct conditions.

  • Cleavage Conditions: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, including reattachment of protecting groups to sensitive residues like tryptophan.[19]

Section 3: Cleavage and Purification

The final steps of cleavage and purification are critical for obtaining a high-quality peptide.

FAQ 4: What are the key considerations for cleaving my peptide from the resin?

The cleavage process not only liberates the peptide from the solid support but also removes the side-chain protecting groups.[20]

Key Considerations for Cleavage:

  • Choice of Cleavage Cocktail: The composition of the cleavage cocktail, typically containing trifluoroacetic acid (TFA), must be tailored to the amino acid composition of the peptide.[20]

  • Scavengers: Scavengers are added to the cleavage cocktail to "scavenge" the reactive carbocations generated during the deprotection of side chains, preventing them from modifying sensitive residues like tryptophan, methionine, and cysteine.[14][19][21]

  • Temperature and Time: Cleavage reactions involving sensitive residues should be performed at lower temperatures to minimize side reactions. Incomplete side-chain deprotection can be a cause of synthesis failure, so optimizing cleavage time is important.

Common Scavengers and Their Targets:

ScavengerTarget Residues
Triisopropylsilane (TIS) Trp, general carbocation scavenger
1,2-Ethanedithiol (EDT) Cys, Met
Thioanisole Arg(Mts/Pmc), Trp
Water General scavenger
FAQ 5: My peptide is difficult to purify by RP-HPLC. What strategies can I employ?

Peptide purification by RP-HPLC can be challenging, especially for hydrophobic or aggregating peptides.[22][23][24]

Strategies for Improved HPLC Purification:

  • Column Chemistry: Experiment with different column chemistries (e.g., C8 instead of C18 for very hydrophobic peptides) to alter the selectivity of the separation.[22][23]

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of ionizable peptides.[23][25]

  • Gradient Optimization: Employing a shallower gradient can improve the resolution between the target peptide and closely related impurities.[23][26]

  • Alternative Chromatography Techniques: For peptides that are difficult to purify by RP-HPLC, consider alternative techniques such as ion-exchange chromatography (IEX).[22][24]

  • Solubilizing Agents: For extremely hydrophobic peptides that are difficult to dissolve, the use of organic co-solvents like trifluoroethanol may be necessary, though this can complicate purification.[27]

Conclusion

Successful peptide synthesis is a blend of robust protocols, a deep understanding of the underlying chemistry, and meticulous troubleshooting. This guide provides a framework for diagnosing and resolving common issues encountered in SPPS. By applying these principles and methodologies, you can enhance the efficiency and reliability of your peptide synthesis endeavors.

References

  • PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Retrieved from [Link]

  • Filo. (2025). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Limitations of the Coupling of Amino Acid Mixtures for the Preparation of Equimolar Peptide Libraries. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Support in Peptide Synthesis: Why It's Essential. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Peptide purification using HPLC?. Retrieved from [Link]

  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • NIH. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

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Navigating the Scale-Up of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from the laboratory bench to a larger scale without compromising the stringent purity requirements of the industry. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical, field-proven insights.

Troubleshooting Guide: From Benchtop Hiccups to Pilot-Plant Headaches

This section tackles specific issues that can arise during the scale-up of your synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Incomplete reaction or slow conversion rates during scale-up.

Potential Causes:

  • Insufficient Mixing: What works in a round-bottom flask doesn't always translate to a large reactor. Inadequate agitation can lead to poor mass transfer, localized concentration gradients of reactants, and overall slower reaction kinetics.

  • Poor Temperature Control: The esterification or coupling reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots" that might promote side reactions or decomposition.

  • Inefficient Reagent Addition: The rate and method of adding reagents, such as the coupling agent or base, become critical at scale. A rapid, uncontrolled addition can lead to a spike in temperature and the formation of impurities.

Solutions:

  • Optimize Agitation:

    • Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction mixture.

    • Conduct a mixing study to determine the optimal stirring speed that ensures homogeneity without causing excessive shear.

  • Enhance Temperature Management:

    • Utilize a reactor with a jacketed cooling system and a reliable temperature probe.

    • For highly exothermic steps, consider a semi-batch process where one of the reagents is added portion-wise or via a syringe pump to control the rate of heat evolution.

  • Controlled Reagent Dosing:

    • Implement a controlled addition strategy for critical reagents. For instance, when using dicyclohexylcarbodiimide (DCC), adding it as a solution in a suitable solvent over a period of time at a controlled temperature (e.g., 0-5 °C) is recommended.

Problem 2: Significant formation of N,N'-dicyclohexylurea (DCU) as a persistent impurity.

Potential Causes:

  • Reaction Stoichiometry and Conditions: While DCU is an unavoidable byproduct of DCC-mediated coupling, its physical properties can make it a purification nightmare on a large scale.

  • Inadequate Filtration: The fine, often gelatinous nature of DCU can clog filters, making its removal from large batches difficult and time-consuming.

Solutions:

  • Post-Reaction Filtration Strategy:

    • After the reaction is complete, cool the mixture (e.g., to 0-5 °C) to maximize the precipitation of DCU.

    • Dilute the reaction mixture with a solvent in which the desired product is soluble but DCU has low solubility, such as diethyl ether or acetonitrile.[1]

    • Allow sufficient time for the DCU to fully precipitate before filtration.

  • Effective Filtration Techniques:

    • Use a filter press or a Nutsche filter for large-scale filtration.

    • A layer of a filter aid like Celite® can be used to prevent the filter from clogging.[2]

    • Wash the filter cake with a cold, non-polar solvent to recover any entrained product.

  • Alternative Coupling Agents for Scale-Up:

    • Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with aqueous washes.[3]

Problem 3: Compromised optical purity (racemization) in the final product.

Potential Causes:

  • Base-Mediated Epimerization: The presence of a base, especially a strong one, can facilitate the deprotonation of the alpha-carbon of the amino acid, leading to racemization.[4][5]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of racemization.

  • Prolonged Reaction Times: Extended exposure to basic conditions or high temperatures increases the risk of epimerization.

Solutions:

  • Judicious Choice and Use of Base:

    • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine where possible.[4]

    • Use the minimum effective amount of base.

  • Strict Temperature Control:

    • Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate. For DCC coupling, this is typically between 0 °C and room temperature.

  • Reaction Monitoring and Timely Quenching:

    • Monitor the reaction progress using in-process controls like HPLC or TLC.

    • Once the reaction is complete, promptly proceed with the work-up to avoid prolonged exposure to conditions that promote racemization.

    • The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) is a common and effective strategy.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for synthesizing this compound?

For a scalable and robust synthesis, a two-step approach is generally recommended:

  • Esterification of L-Leucine: First, prepare the L-Leucine methyl ester hydrochloride. A common and scalable method is the reaction of L-Leucine with methanol in the presence of thionyl chloride. This method is generally high-yielding and uses readily available reagents.

  • N-protection: The subsequent N-protection of the L-Leucine methyl ester hydrochloride with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base (e.g., sodium bicarbonate or N-methylmorpholine) in a biphasic system (e.g., dichloromethane/water) is a reliable and scalable method.

This approach avoids the use of coupling agents like DCC and the associated challenges with DCU removal.

Q2: What are the critical process parameters to monitor during scale-up?

The following parameters should be closely monitored:

  • Temperature: Throughout the reaction, especially during the addition of exothermic reagents.

  • pH: During the N-protection step and aqueous work-up to ensure complete reaction and efficient separation.

  • Reaction Completion: Using HPLC or TLC to avoid unnecessary heating or extended reaction times.

  • Stirring Rate: To ensure proper mixing and heat transfer.

Implementing Process Analytical Technology (PAT), such as inline IR or Raman spectroscopy, can provide real-time monitoring of reactant consumption and product formation, enabling tighter control over the process.[7]

Q3: What is the recommended purification method for large quantities of the final product?

Crystallization is the most effective and scalable method for purifying this compound. A typical procedure involves:

  • Solvent Selection: A mixed solvent system is often effective. For example, dissolving the crude product in a good solvent like ethyl acetate or isopropyl alcohol at an elevated temperature, followed by the gradual addition of a poor solvent (anti-solvent) like heptane or hexane upon cooling to induce crystallization.

  • Controlled Cooling: A slow and controlled cooling profile is crucial for obtaining large, pure crystals.

  • Isolation and Drying: The crystals should be isolated by filtration, washed with a cold solvent, and dried under vacuum at a moderate temperature to remove residual solvents.

Q4: How can I confirm the purity and identity of my scaled-up batch?

A comprehensive analytical characterization should be performed, including:

  • HPLC: To determine the chemical purity and quantify any impurities.

  • Chiral HPLC: To confirm the enantiomeric purity and ensure no significant racemization has occurred.[8]

  • NMR (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Residual Solvent Analysis (by GC): To quantify any remaining solvents from the purification process.

Experimental Protocol: A Scalable Synthesis of this compound

This protocol outlines a robust, two-step synthesis suitable for scale-up.

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride
  • Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add methanol (5-10 volumes relative to L-Leucine).

  • Cooling: Cool the methanol to -10 °C to 0 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.5 equivalents) to the methanol via the dropping funnel, maintaining the temperature below 5 °C.

  • L-Leucine Addition: Once the thionyl chloride addition is complete, add L-Leucine (1.0 equivalent) portion-wise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 60-65 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain a solid or oil. Add methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the product.

  • Purification: Filter the solid, wash with cold MTBE or diethyl ether, and dry under vacuum to yield L-Leucine methyl ester hydrochloride as a white solid.

Step 2: Synthesis of this compound
  • Setup: In a reactor, dissolve L-Leucine methyl ester hydrochloride (1.0 equivalent) in a mixture of dichloromethane (DCM) (5-10 volumes) and water (3-5 volumes).

  • Cooling: Cool the mixture to 0-5 °C.

  • Base Addition: Add a solution of sodium bicarbonate (2.0-2.5 equivalents) in water portion-wise, maintaining the temperature below 10 °C.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.05-1.1 equivalents) concurrently with the base, ensuring the pH remains between 8 and 9.

  • Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours, or until completion.

  • Work-up: Separate the organic layer. Wash the organic layer successively with 1N HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Parameter Step 1: Esterification Step 2: N-protection
Key Reagents L-Leucine, Methanol, Thionyl ChlorideL-Leucine methyl ester HCl, Benzyl Chloroformate, Sodium Bicarbonate
Solvent MethanolDichloromethane/Water
Temperature -10 °C to Reflux0-10 °C
Typical Yield >95%85-95%
Typical Purity >98% (as HCl salt)>99% (after crystallization)

Synthesis and Purification Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Purification cluster_3 Potential Pitfalls L_Leucine L-Leucine Esterification Esterification Reaction (-10°C to Reflux) L_Leucine->Esterification MeOH_SOCl2 Methanol / Thionyl Chloride MeOH_SOCl2->Esterification Isolation1 Concentration & Precipitation (MTBE/Ether) Esterification->Isolation1 Racemization Racemization Risk (Control Temp & Base) Esterification->Racemization Leucine_Me_Ester L-Leucine Methyl Ester HCl Isolation1->Leucine_Me_Ester N_Protection N-Protection Reaction (0-10°C) Leucine_Me_Ester->N_Protection Cbz_Cl Benzyl Chloroformate Cbz_Cl->N_Protection Base Sodium Bicarbonate Base->N_Protection Workup Aqueous Work-up (Acid/Base Washes) N_Protection->Workup N_Protection->Racemization Crude_Product Crude Product Workup->Crude_Product DCU_Impurity DCU Impurity (If using DCC) Workup->DCU_Impurity If DCC is used Crystallization Crystallization (e.g., EtOAc/Heptane) Crude_Product->Crystallization Final_Product (S)-Methyl 2-(((benzyloxy)carbonyl)amino) -4-methylpentanoate Crystallization->Final_Product

Caption: A workflow diagram for the scalable synthesis and purification of the target compound.

References

  • This guide synthesizes information from a range of chemical literature and patents. Specific citations are provided in the text where applicable.
  • PrepChem. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying L-leucine methyl ester hydrochloride.
  • ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Bocasay. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • BioPharm International. (2021). Process Analytical Technology (PAT): Online Monitoring and Control of Upstream Titer, Product Quality and Amino Acid Content Using 2D-LC with SegFlow Interface-Use Material Selection for Critical Storage Operations in Gene Therapy Development and Scale-up. Retrieved from [Link]

  • The information on racemization is also supported by general principles of organic chemistry and peptide synthesis.
  • ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from [Link]

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Validation & Comparative

A Comprehensive Guide to the Structural Validation of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and chiral pharmaceuticals, the precise structural confirmation of protected amino acid building blocks is paramount. (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a derivative of L-leucine, serves as a critical intermediate. Its structural integrity, including stereochemistry, directly impacts the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the unequivocal structural validation of this compound. We will explore the causality behind experimental choices and compare NMR with alternative analytical techniques, offering a holistic view for researchers in the field.

The Imperative of Structural Validation

This compound, also known as Z-Leu-OMe, possesses a chiral center at the alpha-carbon (Cα). The benzyloxycarbonyl (Cbz or Z) group protects the amine, while the methyl ester protects the carboxylic acid, allowing for controlled peptide bond formation. Any deviation in this structure, such as racemization or side-chain modification, can lead to impurities with potentially altered biological activity. Therefore, rigorous analytical validation is not merely a procedural step but a cornerstone of quality control in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A multi-technique NMR approach, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is essential for the complete and unambiguous assignment of the this compound structure.

Experimental Protocol: A Self-Validating System

1. Sample Preparation: The Foundation of Quality Data

The quality of NMR data is profoundly affected by sample preparation.[1] A well-prepared sample ensures high-resolution spectra, free from artifacts that could complicate interpretation.

  • Analyte Purity: Begin with a purified sample of this compound.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typical for small molecules.[2][3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this compound due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration.[2] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1][2]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.[1][4]

  • Internal Standard: While the residual solvent peak can be used for referencing, for precise chemical shift determination, an internal standard such as tetramethylsilane (TMS) can be added.[2] However, care must be taken to ensure it does not react with the sample.[2]

2. NMR Data Acquisition: A Multi-faceted Approach

A comprehensive suite of NMR experiments is required for full structural elucidation.

  • ¹H NMR (Proton NMR): This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms in the molecule. Since the natural abundance of the ¹³C isotope is low, this experiment is less sensitive than ¹H NMR.[5]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It helps to trace out the carbon skeleton of the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing direct C-H connectivity information.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6][7] This is crucial for connecting different fragments of the molecule and confirming the positions of functional groups.

Data Interpretation: Assembling the Molecular Puzzle

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These values are predictive and may vary slightly based on experimental conditions.

Atom Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Leucine Side Chain
Hγ (CH)~1.6 - 1.8~24-26COSY: Hβ, Hδ; HSQC: Cγ; HMBC: Cβ, Cδ
Hβ (CH₂)~1.4 - 1.6~40-42COSY: Hα, Hγ; HSQC: Cβ; HMBC: Cα, Cγ, Cδ
Hδ (2 x CH₃)~0.9 (d, 6H)~21-23COSY: Hγ; HSQC: Cδ; HMBC: Cγ, Cβ
Amino Acid Backbone
Hα (CH)~4.3 - 4.5~52-54COSY: Hβ, NH; HSQC: Cα; HMBC: C=O (ester), C=O (carbamate), Cβ
NH~5.1 - 5.3 (d)-COSY: Hα; HMBC: Cα, C=O (carbamate)
Methyl Ester
OCH₃~3.7 (s, 3H)~51-53HSQC: C(OCH₃); HMBC: C=O (ester)
C=O (ester)-~172-174HMBC: Hα, OCH₃
Benzyloxycarbonyl (Cbz) Group
CH₂ (benzyl)~5.1 (s, 2H)~66-68HSQC: C(benzyl); HMBC: C=O (carbamate), C(aromatic)
C₆H₅ (aromatic)~7.3 - 7.4 (m, 5H)~127-129, ~136COSY: within aromatic ring; HSQC: C(aromatic); HMBC: CH₂ (benzyl)
C=O (carbamate)-~155-157HMBC: Hα, NH, CH₂ (benzyl)

Chemical shift ranges are based on typical values for similar structures and can be influenced by solvent and concentration.[5][8][9]

Visualizing Connectivity: The Power of 2D NMR

Graphviz diagrams can effectively illustrate the workflow and the structural information obtained from the NMR experiments.

G cluster_0 1D NMR cluster_1 2D NMR 1H_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure This compound COSY->Structure Proton Skeleton HSQC->Structure Direct Bonds HMBC->Structure Molecular Assembly

Caption: Workflow for NMR-based structural validation.

The HMBC experiment is particularly powerful for confirming the connectivity of the protecting groups to the leucine core. For instance, a correlation between the benzylic protons (CH₂) of the Cbz group and the carbamate carbonyl carbon, as well as a correlation between the alpha-proton (Hα) and the same carbonyl, unequivocally establishes the N-protection. Similarly, correlations between the methyl ester protons (OCH₃) and the ester carbonyl, and between Hα and the ester carbonyl, confirm the C-terminus protection.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone for structural elucidation, other techniques provide complementary and sometimes essential information, particularly regarding purity and molecular weight.

Technique Strengths Limitations Application to this compound
Mass Spectrometry (MS) - High sensitivity- Accurate molecular weight determination- Can be coupled with chromatography (LC-MS, GC-MS)[10][11][12]- Provides limited structural information (isomers are often indistinguishable)- Fragmentation patterns can be complex to interpret- Confirms the molecular weight (279.33 g/mol ).- LC-MS can assess chemical purity.
Chiral High-Performance Liquid Chromatography (HPLC) - Excellent for determining enantiomeric purity[13][14][15]- Can be used for preparative separation of enantiomers- Does not provide structural information- Requires development of specific chiral methods[16][17][18]- Crucial for quantifying the enantiomeric excess (e.e.) and ensuring the stereochemical integrity of the (S)-enantiomer.
Infrared (IR) Spectroscopy - Provides information about functional groups present (e.g., C=O, N-H)- Provides a "fingerprint" but not detailed structural connectivity- Ambiguous for complex molecules- Confirms the presence of key functional groups: carbonyls (ester and carbamate), N-H bond, and aromatic ring.

Visualizing the Analytical Landscape

G NMR NMR Spectroscopy (Complete Structure) MS Mass Spectrometry (Molecular Weight) NMR->MS Complementary Data Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR->Chiral_HPLC Complementary Data IR IR Spectroscopy (Functional Groups) NMR->IR Confirmation MS->Chiral_HPLC Orthogonal Methods

Caption: Interplay of analytical techniques for validation.

Conclusion: An Integrated Approach to Ensure Quality

The structural validation of this compound necessitates a comprehensive analytical strategy. NMR spectroscopy, with its array of 1D and 2D techniques, provides the most detailed and unambiguous structural information, making it the indispensable core of the validation process. However, for a complete quality assessment, it should be integrated with orthogonal techniques. Mass spectrometry confirms the molecular weight and chemical purity, while chiral HPLC is essential for verifying the enantiomeric purity. This multi-faceted approach ensures the high quality and reliability of this critical building block in the synthesis of pharmaceuticals and other high-value chemical entities.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Small molecule NMR sample preparation. Georgia State University. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • NMR Sample Preparation. University of York. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. University College London. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Analyses of amino acids, Enantiomeric purity. Iris Biotech GmbH. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Royal Society of Chemistry. [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]

  • 1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. National Institutes of Health. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • This compound. ChemUniverse. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • 13-C NMR Chemical Shift Table. University of Puget Sound. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Intra-residue methyl-methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment. PubMed. [Link]

  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. ResearchGate. [Link]

  • Intra-residue methyl–methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment. PubMed Central. [Link]

  • Can mass spectrometry determine the amino acid composition of plant proteins? Baitai Paike Biotechnology. [Link]

  • Molecular Discrimination of N-protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. PubMed. [Link]

  • Cosy-Pattern of Amino Acids. University of Regensburg. [Link]

  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Adooq Bioscience. [Link]

  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. MCE. [Link]

  • (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. PubChem. [Link]

  • Automated sequencing of amino acid spin systems in proteins using multidimensional HCC(CO)NH-TOCSY spectroscopy and constraint propagation methods from artificial intelligence. PubMed. [Link]

  • (PDF) Intra-residue methyl-methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment. ResearchGate. [Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]

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The Strategic Shield: A Comparative Guide to Z-Protected vs. Boc-Protected Leucine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise construction of peptides and complex organic molecules is paramount. The art of synthesis lies not only in forming bonds but in strategically preventing them. Amine protecting groups are the cornerstone of this control, acting as temporary shields that dictate the sequence of reactivity. Among the most foundational and widely utilized of these shields are the Benzyloxycarbonyl (Z or Cbz) and the tert-Butoxycarbonyl (Boc) groups.

This in-depth technical guide provides a comparative analysis of Z- and Boc-protected leucine derivatives. Leucine, with its simple, sterically significant isobutyl side chain, serves as an excellent model for understanding the broader implications of choosing a protection strategy. We will move beyond a simple list of features to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic planning.

The Imperative of Protection: Core Principles of Z and Boc Groups

To build a peptide chain, the α-amino group of an incoming amino acid must be temporarily masked to prevent self-polymerization and ensure that its carboxyl group selectively couples with the deprotected N-terminus of the growing chain.[1] The ideal protecting group is easily introduced, stable throughout intermediate steps, and can be selectively removed under conditions that do not harm the rest of the molecule.[1]

The Classical Guardian: Benzyloxycarbonyl (Z/Cbz)

Introduced by Bergmann and Zervas, the Z group was a pioneering development in modern peptide chemistry.[2] It is a urethane-type protecting group known for its stability and the crystalline nature of its amino acid derivatives, which aids in purification.[2][3]

  • Introduction: The Z group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[4]

  • Cleavage: Its removal is most distinctively achieved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[3] This process is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. Alternatively, strong acidic conditions like HBr in acetic acid can be used.[2][3]

The Workhorse of SPPS: tert-Butoxycarbonyl (Boc)

The development of the Boc group was a pivotal moment, paving the way for modern Solid-Phase Peptide Synthesis (SPPS).[5] Its key feature is its lability to moderately strong acids, which allows for a versatile and widely adopted orthogonal protection strategy.[5][6]

  • Introduction: The Boc group is easily installed by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[][8]

  • Cleavage: It is readily removed with acids such as trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent.[5][] The mechanism involves the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[5][8]

Head-to-Head Comparison: Z-Leucine vs. Boc-Leucine

The choice between Z and Boc protection is not merely a matter of preference but a strategic decision dictated by the overall synthetic plan, the nature of the target molecule, and the other functional groups present.

Data Presentation

FeatureZ (Benzyloxycarbonyl) GroupBoc (tert-Butoxycarbonyl) GroupRationale & Causality
Primary Deprotection Catalytic Hydrogenolysis (H₂/Pd/C).[3]Moderate Acid (e.g., 20-50% TFA in DCM).[5][]The Z group's benzyl C-O bond is susceptible to reductive cleavage, while the Boc group's tert-butyl C-O bond is designed to be cleaved by acid-catalyzed heterolysis to form a stable carbocation.
Alternative Deprotection Strong Acids (HBr/AcOH, HF).[3]Stronger Acids (HCl in dioxane), Lewis Acids.[][9]Harsh acids can cleave both, but Boc is significantly more acid-sensitive than Z, forming the basis of their quasi-orthogonality.[4]
Stability Profile Stable to mild/moderate acids and bases.[4]Stable to bases and nucleophiles, stable to hydrogenolysis.[10]The urethane linkage in both is robust. The Z group's stability to TFA allows its use as a "permanent" side-chain protector in Boc-based SPPS. The Boc group's stability to hydrogenation allows for the selective deprotection of Z groups in its presence.
Orthogonality Orthogonal to Boc and Fmoc groups.[11]Orthogonal to Fmoc and Z groups.[12]This is the most critical strategic difference. Orthogonal systems allow for the selective removal of one class of protecting group without affecting others, enabling complex synthetic routes like branched or cyclic peptides.[13][14]
Common Side Reactions Catalyst poisoning (by sulfur-containing residues like Met/Cys). Incomplete cleavage on sterically hindered residues.Alkylation of sensitive residues (Trp, Met, Tyr) by the tert-butyl cation. Requires scavengers (e.g., triisopropylsilane, anisole).The mechanism of deprotection dictates the side reactions. Reductive cleavage (Z) can be hampered by catalyst poisons. Cationic cleavage (Boc) risks electrophilic attack on nucleophilic side chains.
Racemization Risk Generally low. The urethane structure suppresses the formation of oxazolinone, a key intermediate in racemization.[15]Generally low for the same reason as the Z group.[15]Both protecting groups are considered safe in terms of preserving stereochemical integrity during coupling, a significant advantage over older acyl-type groups.
Typical Applications Solution-phase peptide synthesis. Side-chain protection in Boc-SPPS (e.g., Z-Lys).[16]Solid-Phase Peptide Synthesis (SPPS) as the temporary Nα-protecting group.[17] Protection of amines in general organic synthesis.Z-protected amino acids are often highly crystalline, favoring traditional solution-phase techniques. The acid-lability of Boc is perfectly suited for the repetitive deprotection cycles of SPPS.
Handling & Solubility Z-amino acids are often stable, crystalline solids.[3]Boc-amino acids are typically stable, easily handled solids.[18]Both forms of protected leucine are generally easy to handle and store under standard laboratory conditions.

Visualization of Key Structures and Processes

Diagram 1: Chemical Structures

A simplified representation of Z- and Boc-protected L-Leucine structures.

Diagram 2: Deprotection Pathways

G Z_Leu Z-Leucine Z_Deprotection H₂ / Pd-C (Hydrogenolysis) Z_Leu->Z_Deprotection Z_Products Leucine + Toluene + CO₂ Z_Deprotection->Z_Products Boc_Leu Boc-Leucine Boc_Deprotection TFA / DCM (Acidolysis) Boc_Leu->Boc_Deprotection Boc_Products Leucine-TFA Salt + Isobutylene + CO₂ Boc_Deprotection->Boc_Products

Core deprotection mechanisms for Z- and Boc-protected leucine.

Experimental Protocols: A Self-Validating System

Every protocol must be a self-validating system. The choices of reagents, solvents, and reaction times are not arbitrary; they are dictated by the chemical properties of the protecting groups and the desired outcome.

Protocol 1: Synthesis of Boc-L-Leucine

Causality: This procedure uses Boc Anhydride, a stable and easy-to-handle electrophile. A mixed aqueous-organic solvent system ensures that both the polar amino acid and the nonpolar anhydride are sufficiently soluble, while a base (NaOH) deprotonates the amino group, activating it for nucleophilic attack.

  • Dissolution: Dissolve L-Leucine (1 equiv.) in a 1:1 mixture of dioxane and 1M NaOH (aq). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction is self-validating as the consumption of the starting amine can be monitored by TLC.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1M HCl. The product, now protonated at its carboxyl group and thus less water-soluble, will precipitate or can be extracted with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Boc-L-Leucine, typically as a white solid.[19]

Protocol 2: Acidolytic Deprotection of Boc-L-Leucine

Causality: Trifluoroacetic acid (TFA) is a strong, volatile acid that efficiently protonates the Boc group, initiating its cleavage. Dichloromethane (DCM) is a standard, relatively inert solvent. The reaction is rapid at room temperature.

  • Dissolution: Dissolve Boc-L-Leucine (1 equiv.) in dichloromethane (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[6]

  • Reaction: Stir the solution at room temperature for 30-60 minutes. Effervescence (CO₂ evolution) is a visual indicator of the reaction's progress.

  • Isolation: Remove the TFA and DCM under reduced pressure. The resulting product is the leucine TFA salt. If the free amine is required, trituration with cold diethyl ether can precipitate the salt, which can then be neutralized or used directly in the next step after solvent removal.

Protocol 3: Catalytic Hydrogenolysis of Z-L-Leucine

Causality: This protocol leverages a heterogeneous catalyst (Palladium on Carbon) to facilitate the transfer of hydrogen from H₂ gas to the benzylic C-O bond of the Z group, cleaving it. Methanol is a common solvent as it readily dissolves the protected amino acid and does not interfere with the catalysis.

  • Setup: Dissolve Z-L-Leucine (1 equiv.) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times to ensure an H₂ atmosphere.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically a balloon or 1-3 atm) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration & Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with methanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield L-Leucine.

Protocol 4: Peptide Coupling using Boc-L-Leucine

Causality: This protocol demonstrates a standard peptide bond formation. A coupling reagent like EDC forms a highly reactive O-acylisourea intermediate with the carboxyl group of Boc-L-Leucine. An additive like HOBt traps this intermediate to form a less reactive but more stable active ester, which minimizes racemization and reacts cleanly with the free amine of the peptide chain. DIPEA is a non-nucleophilic base used to neutralize any amine salts and maintain an optimal pH for coupling.

  • Resin Preparation: Swell the resin-bound peptide (containing a free N-terminal amine) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Activation: In a separate vessel, pre-activate Boc-L-Leucine (3 equiv.) by dissolving it in DMF with 1-Hydroxybenzotriazole (HOBt, 3 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3 equiv.). Allow to stir for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin, followed by N,N-Diisopropylethylamine (DIPEA, 6 equiv.).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Validation: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free amines and the completion of the coupling reaction.

  • Washing: Drain the reaction solvent and wash the resin thoroughly with DMF, DCM, and repeat, to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Diagram 3: Boc-SPPS Workflow Logic

G Start Start: Resin-Bound Amino Acid (Nα-Boc Protected) Deprotection Step 1: Nα-Boc Deprotection (e.g., 20-50% TFA in DCM) Start->Deprotection Wash1 Step 2: Washing (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Coupling (Activate next Boc-AA, Add to Resin) Wash1->Coupling Wash2 Step 4: Washing (DMF, DCM) Coupling->Wash2 Decision Peptide Complete? Wash2->Decision Decision->Deprotection No FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection Decision->FinalCleavage Yes

Cyclical logic of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion: A Strategic Choice

Neither Z nor Boc is universally superior; they are tools for different tasks.

Choose Z-protected leucine when:

  • Performing classical solution-phase synthesis where the crystallinity of intermediates is advantageous.

  • You require a protecting group that is stable to the acidic conditions used for Boc deprotection (i.e., for side-chain protection).

  • Your molecule is sensitive to strong acids but stable to reductive conditions.

Choose Boc-protected leucine when:

  • You are performing Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.[17]

  • You need an acid-labile protecting group that is orthogonal to base-labile (Fmoc) or hydrogenolysis-labile (Z) groups.[4][13]

  • You are performing general organic synthesis and require a robust, easily removable amine protecting group.

The ultimate decision rests on a holistic view of your synthetic route. By understanding the fundamental reactivity, stability, and orthogonality of both Z- and Boc-protected derivatives, you can design more efficient, logical, and successful syntheses, advancing your research and development goals with precision and confidence.

References

  • Vector Labs. Boc Protected Amino Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Royal Society of Chemistry. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances.
  • PrepChem.com. Synthesis of BOC-leucine.
  • BenchChem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • ResearchGate. De‐protection of the amine group at a Boc‐protected leucine‐substituted tin sulfide cluster....
  • BOC Sciences. BOC-Protected Amino Acids.
  • National Institutes of Health (NIH).
  • WuXi AppTec. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis.
  • Current Protocols. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Qingdao Fengchen Technology and Trade Co.,Ltd. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers.
  • AAPPTec.
  • ResearchG
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Organic Chemistry Portal. Protective Groups.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • BenchChem. The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • BenchChem. A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

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A Comparative Guide to N-Terminal Protecting Groups in Peptide Synthesis: Moving Beyond Z-Leu-OMe

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzyloxycarbonyl (Z or Cbz) group, a foundational tool in peptide chemistry, has long been used for the Nα-protection of amino acids like leucine, as seen in (S)-Methyl 2-(((benzyloxycarbonyl)amino)-4-methylpentanoate (Z-Leu-OMe). Its utility in solution-phase synthesis is well-documented, offering benefits like easy preparation and good crystallization of protected amino acids.[1] However, the evolution of peptide synthesis, particularly the dominance of Solid-Phase Peptide Synthesis (SPPS), has highlighted the significant limitations of the Z-group.[2] The harsh conditions required for its removal—typically catalytic hydrogenolysis or strong acids—are incompatible with the sensitive reagents and orthogonal strategies that define modern, automated peptide synthesis.[1][3]

This guide provides a comprehensive comparison of Z-Leu-OMe's protecting group strategy with modern alternatives. We will demonstrate that for most applications, particularly in SPPS, the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protecting groups offer superior performance due to their mild deprotection conditions, orthogonality, and amenability to automation.[][5] Specialized groups like Allyloxycarbonyl (Alloc) further expand the synthetic chemist's toolkit for complex, non-linear peptides.[6] We will present experimental data and detailed protocols to illustrate the practical advantages of these alternatives, establishing a clear rationale for moving beyond the classical Z-group strategy in contemporary peptide research and development.

Introduction: The Enduring Role and Critical Limitations of Z-Protected Amino Acids

The precise construction of a peptide bond requires the temporary masking of the Nα-amino group of one amino acid to prevent uncontrolled polymerization.[7][8] The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was a pioneering solution to this challenge and became a cornerstone of classical solution-phase peptide synthesis (SPPS).[9]

Mechanism of Action and Application in Solution-Phase Synthesis:

The Z-group is a urethane-type protecting group, which is critical for its ability to suppress racemization during the activation of the carboxyl group for coupling.[1] Z-Leu-OMe is a typical building block in this methodology. The synthesis proceeds by saponifying the methyl ester to the free carboxylic acid, which is then activated and coupled to the free amine of another amino acid. The cycle concludes with the removal of the Z-group to reveal a new N-terminus ready for the next coupling step.[10][11] This approach, while effective, is labor-intensive, requiring purification after each step, and is less suitable for the synthesis of long peptides.[12][13][14]

Key Limitations:

The primary drawback of the Z-group lies in its deprotection conditions.[5]

  • Harsh Deprotection: Removal requires either catalytic hydrogenolysis (H₂/Pd-C) or strong acids like HBr in acetic acid.[1][15] These conditions can degrade sensitive amino acids (e.g., Met, Cys) and cleave other protecting groups used for side-chain protection.

  • Incompatibility with Modern SPPS: The iterative nature of modern SPPS relies on "orthogonal" protecting groups that can be removed under distinct, mild conditions.[][16] The harsh methods needed to cleave the Z-group are fundamentally incompatible with the acid-labile resins and side-chain protecting groups used in the prevalent Fmoc/tBu strategy.[2][3]

  • Automation Challenges: The conditions for Z-group removal are not amenable to the automated synthesizers that are standard in research and industry today.[14][17]

These limitations necessitate the use of alternative protecting groups that align with the principles of modern, efficient, and orthogonal peptide synthesis.

The Modern Standard: Fmoc-Based Strategy for Solid-Phase Peptide Synthesis (SPPS)

The most significant advancement in peptide synthesis was the development of SPPS by Bruce Merrifield.[] This technique immobilizes the growing peptide chain on a solid resin support, allowing for the easy removal of excess reagents and byproducts by simple washing, which dramatically simplifies the overall process and enables automation.[14] The Fmoc/tBu strategy has become the gold standard for SPPS.[15][]

The Principle of Orthogonality: The Fmoc/tBu Strategy

Orthogonality is a crucial concept where different classes of protecting groups can be removed by completely independent chemical mechanisms.[9][19] In the Fmoc/tBu strategy:

  • Nα-Protection: The Fmoc group is used for temporary protection of the N-terminus. It is rapidly removed under mild basic conditions (typically 20% piperidine in DMF).[1][20]

  • Side-Chain Protection: Reactive amino acid side chains are protected with groups that are stable to piperidine but are labile to moderate acid (e.g., tert-butyl (tBu), Boc, trityl (Trt)).[]

  • Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[22]

This orthogonal scheme ensures that the iterative Nα-deprotection steps do not affect the side-chain protection, leading to a higher fidelity synthesis.[15]

G cluster_SPPS Fmoc/tBu SPPS Cycle cluster_Final Final Cleavage Start Resin-Bound Peptide (Fmoc-AA-Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash Deprotection->Washing1 Coupling 2. Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Wash Coupling->Washing2 End Elongated Peptide (Fmoc-AA-AA-Peptide-Resin) Washing2->End Final_Cleavage TFA Cocktail (Removes side-chain PGs & cleaves from resin) End->Final_Cleavage After all cycles

Figure 1. The orthogonal workflow of the Fmoc/tBu SPPS strategy.

Experimental Comparison: Z vs. Fmoc Strategy

The practical differences between a classical Z-group solution-phase synthesis and a modern Fmoc-based SPPS are stark.

ParameterZ-Group (Solution-Phase)Fmoc-Group (Solid-Phase)Rationale & Advantage (Fmoc)
Synthesis Time (per residue) Hours to Days30-60 minutesAutomation and elimination of intermediate purification steps drastically reduce time.[14]
Purification Required after every step (e.g., chromatography, crystallization)Only once, after final cleavageFiltration and washing on-resin is highly efficient and removes the major bottleneck of solution-phase methods.[14]
Overall Yield Decreases significantly with peptide lengthGenerally higher for longer peptidesDriving reactions to completion with excess reagents is feasible in SPPS, maximizing step-wise yield.
Racemization Risk Generally low for Z-group, but dependent on coupling conditionsVery low with modern carbodiimide or uronium/aminium (e.g., HATU, HBTU) activators.[3][][23]Urethane protection combined with rapid, efficient coupling reagents minimizes the window for epimerization.[23]
Automation Not feasibleStandard practiceEnables high-throughput synthesis and excellent reproducibility.[17][]
Final Purity (Crude) Variable, often requires extensive purificationOften >70-80% before final purification[24]The efficiency of washing and coupling leads to a cleaner crude product.
Protocol: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines the manual steps for a single amino acid addition. These steps are performed by an automated synthesizer in a fraction of the time.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in N,N-Dimethylformamide (DMF) for 1 hour.[22]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-7 minutes. Repeat once.[22] This removes the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.[22]

  • Amino Acid Activation & Coupling: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Add this activation mixture to the resin.[22]

  • Coupling Reaction: Agitate the mixture for 15-60 minutes. Longer coupling times may be needed for longer peptides or sterically hindered amino acids.[22]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and coupling byproducts. The cycle is now complete and ready for the next amino acid addition.

The Boc-Based Strategy: A Robust Alternative

The Boc/Bzl strategy predates the Fmoc/tBu approach and remains a powerful tool, particularly for hydrophobic peptides or sequences prone to aggregation.[6][15][25]

The Boc/Bzl Protecting Group Scheme
  • Nα-Protection: The Boc group is used for temporary N-terminal protection. It is removed using a moderate acid, typically neat Trifluoroacetic acid (TFA).[1][8]

  • Side-Chain Protection: Side chains are protected with groups that are stable to TFA but are cleaved by a very strong acid, such as anhydrous hydrogen fluoride (HF). Benzyl (Bzl) based protecting groups are common.[2][6]

  • Final Cleavage: The final step uses anhydrous HF to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[15]

The repeated acid treatment in the Boc strategy can help keep difficult sequences solvated, which can be an advantage over the base-deprotection conditions of the Fmoc strategy where aggregation can be an issue.[25]

Performance Comparison: Z vs. Fmoc vs. Boc
FeatureZ-GroupFmoc-GroupBoc-Group
Nα-Deprotection Reagent H₂/Pd-C or HBr/AcOH20% Piperidine/DMF100% TFA
Chemistry Hydrogenolysis / Strong AcidMild BaseModerate Acid
Orthogonality Limited in SPPS contextFully orthogonal with acid-labile side-chain PGs (tBu type).[15]"Quasi-orthogonal" with strong-acid-labile side-chain PGs (Bzl type).[15]
Final Cleavage Reagent N/A (cleaved each cycle)TFA CocktailAnhydrous HF
Hazards Flammable H₂ gas; corrosive HBrPiperidine is toxicTFA is highly corrosive; HF is extremely hazardous and requires specialized equipment.
Best Suited For Solution-phase synthesis of short peptides.[17]Automated SPPS of a wide variety of peptides, including acid-sensitive ones.[15][]SPPS of hydrophobic or aggregation-prone sequences.[15][25]

Specialized and Orthogonal Protecting Groups for Complex Peptides

For advanced applications like peptide cyclization, segment condensation, or site-specific modification, a third layer of orthogonality is often required.[][16] Here, groups that are stable to both acid and base are invaluable.

The Alloc Group: Palladium-Catalyzed Deprotection

The allyloxycarbonyl (Alloc) group is stable to both the acidic conditions of Boc deprotection/final cleavage and the basic conditions of Fmoc deprotection.[15][26] It is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[6][27] This unique removal chemistry allows for the selective unmasking of a specific amine (e.g., the ε-amino group of Lysine) on the resin-bound peptide, enabling on-resin cyclization or branching.[6]

Protocol: On-Resin Alloc Deprotection
  • Resin Preparation: Swell the Alloc-protected, resin-bound peptide in an appropriate solvent like Dichloromethane (DCM) or DMF.

  • Reagent Preparation: Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.25 equivalents) and a scavenger (e.g., Phenylsilane (PhSiH₃) or Meldrum's acid, 20+ equivalents) in DCM.[22][27] The scavenger traps the allyl cation intermediate.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate under an inert atmosphere (Nitrogen or Argon) for 10-30 minutes. The reaction is often repeated once to ensure complete removal.[22][27]

  • Washing: Thoroughly wash the resin with DMF, DCM, and often a chelating solution (e.g., sodium N,N-diethyldithiocarbamate) to remove all traces of palladium.

Decision Framework for Protecting Group Strategy

Choosing the correct protecting group strategy is critical for success.

G Start What is the primary synthesis goal? LinearPeptide Routine Linear Peptide Synthesis Start->LinearPeptide Linear ComplexPeptide Complex Peptide Synthesis (Cyclic, Branched, Modified) Start->ComplexPeptide Complex HydrophobicPeptide Hydrophobic / Aggregation-Prone Peptide Start->HydrophobicPeptide Difficult Sequence SolutionPhase Short Peptide / Fragment (Solution Phase) Start->SolutionPhase Solution Phase UseFmoc Use Fmoc/tBu Strategy LinearPeptide->UseFmoc UseFmocAlloc Use Fmoc/tBu Strategy + Orthogonal Group (e.g., Alloc, Dde) ComplexPeptide->UseFmocAlloc ConsiderBoc Consider Boc/Bzl Strategy HydrophobicPeptide->ConsiderBoc UseZ Z-Group is a viable option SolutionPhase->UseZ

Sources

A Senior Application Scientist's Guide to Coupling Reagent Performance for Sterically Hindered Amino Acids: A Case Study with Fmoc-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational technique. The efficiency and fidelity of this process hinge on the crucial step of amide bond formation, catalyzed by coupling reagents. The challenge is magnified when dealing with sterically hindered amino acids, such as Leucine, Valine, or Isoleucine, where bulky side chains can significantly impede reaction kinetics and compromise yields.

This guide provides an in-depth, objective comparison of the performance of several common classes of coupling reagents in the context of a challenging model system: the acylation of a resin-bound glycine residue with N-α-Fmoc-protected L-Leucine (Fmoc-Leu-OH). We will explore the mechanistic rationale behind reagent choice, present comparative data, and provide detailed, self-validating experimental protocols.

The Central Role of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the C-terminal amino acid to a solid support, allowing for the sequential addition of amino acids with simplified purification at each step. The core of each cycle is the formation of a peptide (amide) bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming protected amino acid.

This condensation reaction is not spontaneous and requires the "activation" of the carboxylic acid. This is the primary role of a coupling reagent. An ideal reagent activates the carboxyl group rapidly, minimizes side reactions—most notably racemization—and facilitates a high-yielding acylation reaction.[1][2]

The bulky isobutyl side chain of Fmoc-L-Leucine presents a significant steric barrier, making it an excellent candidate to probe the efficacy of different coupling strategies. Inefficient coupling of such residues can lead to deletion sequences, resulting in complex crude products that are challenging to purify and a significant loss of final product yield.

A Comparative Analysis of Common Coupling Reagents

Coupling reagents are typically categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.[3] We will compare representative and widely used examples from each class.

Carbodiimides: The Classical Approach
  • Reagent Focus: N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) additive.

  • Mechanism of Action: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate can then be attacked by the amine to form the peptide bond. However, this intermediate is also prone to intramolecular rearrangement to a stable N-acylurea, a reaction-terminating side product.[4] More critically, it can lead to racemization through the formation of an oxazolone intermediate.[7][8]

  • The Role of HOBt: The addition of HOBt is crucial. It intercepts the O-acylisourea to form a more stable HOBt-active ester.[9][10][11] This active ester is sufficiently reactive to acylate the amine but is significantly less prone to racemization and other side reactions.[11][12]

Phosphonium Salts: High Reactivity and Safety
  • Reagent Focus: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Mechanism of Action: PyBOP, a derivative of the earlier BOP reagent, was developed to avoid the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[13] Like its predecessor, PyBOP reacts with the carboxylate to form a benzotriazolyl-ester (OBt-ester) in situ, which then efficiently acylates the amine.[14]

  • Key Advantage: A significant advantage of phosphonium salts is that they do not readily react with the free N-terminal amine of the peptide chain. This prevents a common side reaction seen with uronium salts known as guanidinylation, where the coupling reagent caps the chain.[3][15]

Aminium/Uronium Salts: The Gold Standard for Speed and Efficiency
  • Reagent Focus: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Mechanism of Action: These reagents also generate active esters. HBTU forms an HOBt-ester, while HATU, incorporating the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety, forms an OAt-ester.[14] The pyridine nitrogen atom in the HOAt group of HATU is thought to provide anchimeric assistance during the coupling reaction, accelerating the rate of amidation.[14][16]

  • Performance: HATU is widely regarded as one of the most efficient coupling reagents, known for its rapid reaction times and its ability to overcome the challenges of coupling sterically hindered amino acids with a low risk of racemization.[17][18][19] It is particularly effective for difficult sequences where other reagents may fail.[19][20]

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the expected performance of each reagent in the model coupling of Fmoc-Leu-OH to a resin-bound glycine. The data is a synthesis based on established literature and practical experience.

Parameter DCC/HOBt PyBOP HBTU HATU
Relative Coupling Efficiency ModerateHighHighVery High[17][18]
Typical Reaction Time 2 - 4 hours1 - 2 hours30 - 60 min15 - 45 min
Racemization Risk Low (with HOBt)[5][20]LowLowVery Low[17][18]
Key Side Reactions N-acylurea formation[4][5]None significantGuanidinylation[15]Guanidinylation[15]
Byproduct Considerations Insoluble DCU[1][21]Water-solubleWater-solubleWater-soluble
Relative Cost LowHighModerateHigh[13]

Experimental Protocols: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for coupling Fmoc-Leu-OH to a pre-loaded Gly-Wang resin. The protocol includes an integrated validation step using the qualitative Kaiser test to ensure the reliability of the results.

General Materials & Setup
  • Solid Support: Glycine-loaded Wang Resin (0.5 mmol/g substitution).

  • Protected Amino Acid: Fmoc-L-Leucine (Fmoc-Leu-OH).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Reagents: Piperidine, Diisopropylethylamine (DIPEA).

  • Coupling Reagents: DCC, HOBt, PyBOP, HBTU, HATU.

  • Apparatus: Solid-phase synthesis vessel, shaker, sintered glass funnel.

Workflow Diagram

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_validation Validation & Completion Resin Start: Gly-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, DMF) Deprotect->Wash1 Preactivate Pre-activate Fmoc-Leu-OH with Coupling Reagent + Base Wash1->Preactivate Couple Add Activated Amino Acid to Resin and Shake Preactivate->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Perform Kaiser Test on a few resin beads Wash2->Kaiser Decision Coupling Complete? Kaiser->Decision Recouple Recouple (if positive) Decision->Recouple No (Blue) NextCycle Proceed to Next Cycle or Final Cleavage Decision->NextCycle Yes (Yellow) Recouple->Couple

Caption: General workflow for a single coupling cycle in SPPS, including the critical validation step.

Step-by-Step Coupling Protocols

Starting Point: 100 mg of Gly-Wang resin (0.05 mmol) after swelling and Fmoc deprotection (confirmed by a positive Kaiser test).

1. Amino Acid & Base Preparation:

  • In a separate vial, dissolve Fmoc-Leu-OH (70.7 mg, 0.2 mmol, 4 eq).

  • Add DIPEA (68 µL, 0.4 mmol, 8 eq). Note: For DCC/HOBt, only 1 eq of DIPEA is needed if starting from a salt-free amine on the resin.

2. Coupling Reagent Activation (Choose one):

  • (a) DCC/HOBt Protocol:

    • To the amino acid solution, add HOBt (27 mg, 0.2 mmol, 4 eq).

    • Add DCC (41.3 mg, 0.2 mmol, 4 eq).

    • Allow to pre-activate for 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Add the supernatant to the resin vessel. Shake for 2 hours.

  • (b) HBTU/PyBOP Protocol:

    • To the amino acid solution, add HBTU (75.8 mg, 0.2 mmol, 4 eq) OR PyBOP (104 mg, 0.2 mmol, 4 eq).

    • Allow to pre-activate for 2 minutes.

    • Add the activated mixture to the resin vessel. Shake for 45 minutes (HBTU) or 1.5 hours (PyBOP).

  • (c) HATU Protocol:

    • To the amino acid solution, add HATU (76 mg, 0.2 mmol, 4 eq).

    • Allow to pre-activate for 2 minutes.

    • Add the activated mixture to the resin vessel. Shake for 30 minutes.

3. Washing & Validation:

  • After the specified coupling time, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 1 min).

  • Perform a Kaiser Test .[22][23][24] Take a few beads of resin, wash with ethanol, and add the ninhydrin test solutions. Heat for 5 minutes at 100-110°C.[23][25]

    • Negative Result (Yellow/Colorless): Coupling is complete. Proceed to the next step.
    • Positive Result (Blue): Incomplete coupling. Re-run the coupling protocol for an additional 30-60 minutes and re-test.
Mechanism Visualization: HATU Activation

HATU_Mechanism AA Fmoc-Leu-O⁻ ActiveEster OAt Active Ester AA->ActiveEster + Carboxylate HATU HATU HATU->ActiveEster + Carboxylate Base Base (DIPEA) Base->ActiveEster + Carboxylate Peptide Fmoc-Leu-Gly-Resin (Peptide Bond) ActiveEster->Peptide + Amine ResinAmine H₂N-Gly-Resin ResinAmine->Peptide

Caption: Simplified activation of Fmoc-Leu-OH by HATU to form a reactive OAt-ester intermediate.

Post-Synthesis Analysis: Cleavage and HPLC

To quantitatively compare the efficiency of each coupling reagent, the resulting dipeptide (Leu-Gly) must be cleaved from the resin and analyzed.

  • Cleavage: The peptide is cleaved from the Wang resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 1-2 hours.[26][27][28] The cleaved peptide is then precipitated with cold diethyl ether.[26][28]

  • Analysis: The crude peptide is dissolved and analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[29][30][31] The primary analytical outputs are:

    • Purity (%): The area of the product peak relative to the total area of all peaks.

    • Yield: Quantified against a standard of known concentration.

    • Impurities: Identification of deletion sequences (e.g., Glycine only) or byproducts.

HPLC analysis provides the definitive, quantitative data to support the qualitative findings of the Kaiser test, confirming the superior performance of reagents like HATU in driving the difficult coupling to completion.[32]

Expert Insights and Recommendations

The choice of coupling reagent is a balance of efficiency, cost, and the specific chemical challenge at hand.

  • For Routine Synthesis: For non-hindered amino acids, the classic DCC/HOBt or the more modern HBTU provide a cost-effective and highly efficient solution.[33] The main drawback of DCC is the formation of insoluble DCU, which is less suitable for automated solid-phase synthesizers but manageable in manual synthesis.[1][34]

  • For Hindered Amino Acids & Difficult Sequences: When encountering sterically demanding couplings, aggregation-prone sequences, or when the highest possible purity is required, the investment in HATU is unequivocally justified.[3][13] Its superior reactivity shortens reaction times, maximizes yield, and minimizes the formation of deletion-sequence impurities that complicate final purification.[17][18]

  • Avoiding Side Reactions: When guanidinylation is a major concern (e.g., with excess reagent in a slow reaction), a phosphonium salt like PyBOP is an excellent choice, offering high reactivity without this specific side reaction.[14]

Ultimately, the most robust synthesis protocols are built on an understanding of the underlying chemical principles. By selecting the appropriate coupling reagent for the challenge, researchers can significantly improve the efficiency, purity, and overall success of their peptide synthesis campaigns.

References

  • The Basics of HPLC Peptide Analysis. LCGC International. Available from: [Link]

  • Cleavage from Wang Resin. Aapptec Peptides. Available from: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. Available from: [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available from: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. Available from: [Link]

  • HPLC of Peptides and Proteins. SpringerLink. Available from: [Link]

  • Peptide Synthesis. Bio-protocol. Available from: [Link]

  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. Available from: [Link]

  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Peptides. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec Peptides. Available from: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry. Available from: [Link]

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies Ltd. Available from: [Link]

  • TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. Available from: [Link]

  • Comparative study of methods to couple hindered peptides. PubMed, National Institutes of Health (NIH). Available from: [Link]

  • Carbodiimide. Wikipedia. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. LinkedIn. Available from: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

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A Senior Application Scientist's Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate: A Comparative Analysis for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise selection of building blocks in peptide synthesis is paramount to achieving desired outcomes. This guide provides an in-depth technical analysis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a carboxybenzyl (Cbz)-protected derivative of L-leucine methyl ester. We will objectively compare its performance with common alternatives, supported by experimental data and protocols, to empower you in making informed decisions for your research.

Physicochemical Characterization of this compound

A foundational aspect of utilizing any chemical compound in a synthesis workflow is a clear understanding of its physicochemical properties. This compound is a viscous liquid at room temperature. Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 279.33 g/mol [1][2]
Molecular Formula C₁₅H₂₁NO₄[1]
CAS Number 51021-87-5[1]
Synonyms N-Cbz-L-leucine methyl ester, Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate
Purity Typically ≥95%
Physical Form Viscous Liquid

Comparative Analysis of Amino-Protecting Groups in Peptide Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a classical amine protecting group, first introduced by Bergmann and Zervas in 1932, and it remains relevant in modern organic synthesis.[3] Its primary function is to shield the amino group of an amino acid from unwanted reactions during peptide bond formation. The choice of a protecting group is critical as it influences the overall efficiency, selectivity, and mildness of the synthetic route. The most common alternatives to the Cbz group are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

FeatureCbz (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction Reaction with benzyl chloroformate (Cbz-Cl) under alkaline conditions.Reaction with di-tert-butyl dicarbonate (Boc₂O).Reaction with Fmoc-Cl or Fmoc-OSu.
Deprotection Catalytic hydrogenolysis (e.g., H₂/Pd-C), or strong acidic conditions (HBr/acetic acid).Moderate to strong acidic conditions (e.g., trifluoroacetic acid - TFA).Mild basic conditions (e.g., 20% piperidine in DMF).
Stability Stable to mildly acidic and basic conditions.Labile to acid, stable to base and hydrogenolysis.Labile to base, stable to acid and hydrogenolysis.
Key Advantage Crystalline derivatives, stable protecting group.[4]Easily removed with acid, orthogonal to Fmoc.Very mild deprotection, suitable for sensitive sequences.
Key Disadvantage Harsh deprotection conditions (catalytic hydrogenation can affect other functional groups).Acid-labile substrates may be affected during deprotection.The fluorenyl group can be bulky and may cause aggregation in some cases.

Experimental Performance and Methodologies

To illustrate the practical implications of choosing a protecting group, we will outline a workflow for a simple dipeptide synthesis, followed by a comparative discussion.

Workflow for Dipeptide Synthesis using Cbz-Protected Leucine

This protocol describes the synthesis of Cbz-Leu-Gly-OMe.

Cbz-Dipeptide Synthesis Workflow cluster_activation Step 1: Activation of Cbz-Leucine cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Cbz-Group Removal Cbz_Leu Cbz-L-Leucine Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Cbz_Leu->Coupling_Reagent Activated_Ester Activated Cbz-Leucine Ester Coupling_Reagent->Activated_Ester Dipeptide Cbz-Leu-Gly-OMe Activated_Ester->Dipeptide Gly_OMe Glycine Methyl Ester Gly_OMe->Dipeptide Hydrogenation H₂ / Pd-C Dipeptide->Hydrogenation Final_Dipeptide H-Leu-Gly-OMe Hydrogenation->Final_Dipeptide

Sources

Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity and specificity of starting materials and intermediates are paramount. (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a protected form of the amino acid L-leucine, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its identity and purity requires analytical methods that are not only precise and accurate but also highly specific. The potential for cross-reactivity, or more accurately, analytical interference from structurally similar compounds, poses a significant challenge. This guide provides a comprehensive comparison of analytical methodologies to assess the specificity and potential for interference in the analysis of this compound.

The Challenge of Analytical Cross-Reactivity

In the context of analytical chemistry, "cross-reactivity" refers to the potential of an analytical method to detect and quantify compounds other than the target analyte. For this compound, the primary sources of potential interference include:

  • The (R)-enantiomer: (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, the mirror image of the target molecule. Its presence is a critical quality attribute, as different enantiomers can have distinct pharmacological and toxicological profiles.

  • Structurally related N-Cbz protected amino acid methyl esters: These include derivatives of other amino acids such as valine, isoleucine, and alanine, which may be present as process-related impurities.

  • Degradation products: Impurities arising from the synthesis or storage of the target compound.

This guide will compare three robust analytical techniques for their ability to distinguish this compound from these potential interferents: Chiral High-Performance Liquid Chromatography with UV detection (Chiral HPLC-UV) , Chiral High-Performance Liquid Chromatography with Mass Spectrometry detection (Chiral HPLC-MS) , and Gas Chromatography with Mass Spectrometry detection (GC-MS) .

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method hinges on a balance of specificity, sensitivity, and practicality. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureChiral HPLC-UVChiral HPLC-MSGC-MS
Primary Application Enantiomeric purity and impurity profilingEnantiomeric purity, impurity identification, and trace analysisVolatile impurity profiling and enantiomeric analysis (with derivatization)
Specificity High for enantiomers and diastereomersVery high; provides mass-to-charge ratio for confirmationHigh, especially with a chiral column; requires derivatization
Sensitivity ModerateHigh to very highHigh
Sample Preparation Minimal; dissolution in a suitable solventMinimal; dissolution in a suitable solventMore complex; requires derivatization to increase volatility
Instrumentation Cost ModerateHighModerate to High
Throughput ModerateModerateModerate to High

In-Depth Methodological Comparison and Experimental Protocols

Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)

Chiral HPLC is the cornerstone for determining the enantiomeric purity of chiral molecules.[1][2] The principle lies in the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[2] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs are particularly effective for N-protected amino acids.[3][4]

Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is driven by its proven broad applicability in resolving a wide range of chiral compounds, including N-Cbz protected amino acids. The mobile phase, a mixture of a non-polar solvent (hexane) and a polar modifier (isopropanol), is selected to modulate the retention and optimize the chiral recognition on the stationary phase. UV detection is suitable due to the presence of the benzyloxycarbonyl group, which is a strong chromophore.

Experimental Protocol: Chiral HPLC-UV for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as one with amylose or cellulose derivatives (e.g., Chiralpak® IA or Chiralcel® OD).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and a racemic standard to determine the retention times of the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas.

Trustworthiness of the Protocol: This protocol is self-validating through the use of a racemic standard, which confirms the column's ability to separate the enantiomers. System suitability parameters such as resolution, tailing factor, and repeatability should be established as per ICH guidelines to ensure the reliability of the results.[5][6]

Visualization of the Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis prep Dissolve sample in mobile phase injector Injector prep->injector column Chiral Stationary Phase injector->column Mobile Phase detector UV Detector column->detector data Chromatogram detector->data analysis Peak Integration & % ee Calculation data->analysis

Caption: Chiral HPLC-UV experimental workflow.

Chiral High-Performance Liquid Chromatography with Mass Spectrometry Detection (Chiral HPLC-MS)

Coupling chiral HPLC with a mass spectrometer enhances the analytical power by providing not only retention time data but also mass-to-charge (m/z) ratio information. This offers an orthogonal detection mechanism that significantly increases the confidence in peak identification and can be invaluable for identifying unknown impurities.

Causality Behind Experimental Choices: The use of MS detection provides an additional layer of specificity, which is crucial when dealing with complex samples or when trace-level impurities need to be identified. An electrospray ionization (ESI) source is chosen as it is well-suited for polar and semi-polar molecules like the target compound. The mobile phase is adapted to be MS-compatible, typically using volatile buffers like ammonium acetate or formic acid.

Experimental Protocol: Chiral HPLC-MS for Impurity Identification

  • Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.

  • Chiral Column: Same as for HPLC-UV (e.g., Chiralpak® IA).

  • Mobile Phase: A gradient of acetonitrile and water with a volatile additive (e.g., 0.1% formic acid).

  • Flow Rate: 0.5 mL/min (may need to be optimized for the MS interface).

  • Column Temperature: 30 °C.

  • MS Detection: ESI in positive ion mode. Monitor for the protonated molecule [M+H]⁺ and other relevant ions.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 5 µL.

  • Analysis: The mass spectrometer will confirm the identity of the main peak as the target compound and can be used to tentatively identify impurities based on their m/z ratios.

Trustworthiness of the Protocol: The combination of chiral separation and mass spectrometric detection provides a highly trustworthy method. The specificity is enhanced as it is unlikely that an impurity will have both the same retention time on a chiral column and the same mass-to-charge ratio as the analyte of interest.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Amino acid derivatives are generally not volatile enough for direct GC analysis, thus requiring a derivatization step.[7] This process converts the polar functional groups into less polar and more volatile moieties.

Causality Behind Experimental Choices: Derivatization is a critical step to make the N-Cbz-leucine methyl ester amenable to GC analysis. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common choice as it effectively converts active hydrogens to their trimethylsilyl ethers and esters. A chiral GC column is then used to separate the enantiomers of the derivatized compound.[8] MS detection provides definitive identification of the separated components.

Experimental Protocol: GC-MS for Enantiomeric and Impurity Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: a. Evaporate a known amount of the sample to dryness under a stream of nitrogen. b. Add a derivatizing agent such as BSTFA with 1% TMCS in a suitable solvent (e.g., acetonitrile). c. Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

  • Chiral GC Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil®-DEX CB).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized compounds.

  • MS Detection: Electron ionization (EI) mode, scanning a suitable mass range to detect the characteristic fragments of the derivatized analyte and potential impurities.

  • Analysis: The separation of the derivatized enantiomers is observed in the chromatogram, and the mass spectra are used to confirm the identity of the peaks.

Trustworthiness of the Protocol: The protocol's reliability depends heavily on the reproducibility of the derivatization step. The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume. The combination of chiral GC separation and MS detection provides high confidence in the results.

Visualization of the Logical Relationship in Method Selection:

Method_Selection start Analytical Goal enantiomeric_purity Enantiomeric Purity start->enantiomeric_purity impurity_profiling Impurity Profiling start->impurity_profiling trace_analysis Trace Analysis start->trace_analysis volatile_impurities Volatile Impurities start->volatile_impurities hplc_uv Chiral HPLC-UV enantiomeric_purity->hplc_uv Routine & Cost-Effective hplc_ms Chiral HPLC-MS enantiomeric_purity->hplc_ms High Confidence gc_ms GC-MS enantiomeric_purity->gc_ms Alternative to HPLC impurity_profiling->hplc_ms Identification & Quantification trace_analysis->hplc_ms High Sensitivity volatile_impurities->gc_ms Specific for Volatiles

Caption: Decision tree for analytical method selection.

Conclusion

The assessment of cross-reactivity, or analytical interference, for this compound requires a careful selection of analytical methodology.

  • Chiral HPLC-UV stands out as a robust and cost-effective method for routine determination of enantiomeric purity.

  • Chiral HPLC-MS offers superior specificity and sensitivity, making it the method of choice for impurity identification and trace analysis.

  • GC-MS , while requiring a derivatization step, provides a powerful alternative for both enantiomeric and impurity analysis, especially for volatile or semi-volatile impurities.

By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and safety of their products. The implementation of these self-validating protocols, grounded in sound scientific principles, is essential for maintaining the integrity of the drug development process.

References

  • Kim, B. H., Lee, S. U., & Moon, D. C. (2013). Enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on polysaccharide derived chiral stationary phases. Journal of Liquid Chromatography & Related Technologies, 36(9), 1185-1196. Available at: [Link]

  • PubChem. (n.d.). l-Leucine, N-(2-chloroethoxycarbonyl)-N-methyl-, heptyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Ilisz, I., Aranyi, A., & Forró, E. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(21), 5176. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). CBZ-DL-leucine methyl ester. Available at: [Link]

  • NIST. (n.d.). l-Leucine, N-allyloxycarbonyl-N-methyl-, hexadecyl ester. National Institute of Standards and Technology. Available at: [Link]

  • Brückner, H., & Schieber, A. (2001).
  • Reason, A. J. (2003). Validation of amino acid analysis methods. Methods in molecular biology (Clifton, N.J.), 211, 181–194.
  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Rutherfurd, S. M., & Dunn, B. M. (2007). Validation of amino acid analysis methods. Current protocols in protein science, Chapter 11, Unit 11.9.
  • R-Discovery. (2013). ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • CABI Digital Library. (n.d.). PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION. Available at: [Link]

  • Lee, W., & Li, Y. H. (2006). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • Todua, N., & Khundadze, M. (2013). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Peter, A., Torok, G., Armstrong, D. W., Toth, G., & Tourwe, D. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of pharmaceutical and biomedical analysis, 27(3-4), 599–605.
  • Schweer, H., Watzer, B., & Seyberth, H. W. (1996). Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. Journal of mass spectrometry, 31(7), 727–734.
  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 984.

Sources

A Benchmark Study of Synthetic Efficiency for 2-((3R,5S,Z)-3,5-dihydroxy-7-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-en-1-yl)-5,8-dihydroxy-4H-benzo[g]chromen-4-one: A Comparative Guide to Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex, biologically active molecules is a cornerstone of innovation. The target compound, 2-((3R,5S,Z)-3,5-dihydroxy-7-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-en-1-yl)-5,8-dihydroxy-4H-benzo[g]chromen-4-one, is a structurally intricate polyketide-like molecule with multiple stereocenters and diverse functional groups. Its synthesis presents a considerable challenge, demanding a carefully considered strategic approach. This guide provides a comparative analysis of potential synthetic strategies, offering in-depth, experimentally grounded insights to inform the selection of the most efficient pathway.

The Strategic Crossroads: Linear vs. Convergent Synthesis

The total synthesis of a complex molecule can be approached in two fundamentally different ways: linearly or convergently.

  • Linear Synthesis: This strategy involves the sequential construction of the molecule, step-by-step, from a starting material.[1][2] While conceptually straightforward, it suffers from a major drawback: the overall yield is the product of the yields of each individual step. For a long synthetic sequence, even with high yields at each step, the overall yield can be punishingly low.[3][4]

  • Convergent Synthesis: This more advanced strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages.[1][3] This approach offers several advantages, including a higher overall yield, greater flexibility, and the ability to synthesize fragments in parallel, thereby saving time.[1][2][4]

For a molecule of the complexity of our target, a convergent approach is almost certainly superior. The following diagram illustrates the fundamental difference between these two strategies.

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B Sequential Steps C C B->C Sequential Steps D D C->D Sequential Steps E E D->E Sequential Steps F F G G F->G J J G->J Fragment Coupling H H I I H->I I->J Fragment Coupling

Caption: Comparison of Linear and Convergent Synthetic Strategies.

Proposed Convergent Synthesis Strategy

Our proposed convergent synthesis dissects the target molecule into two key fragments: the benzo[g]chromen-4-one core (Fragment A) and the dihydroxy-heptenyl-pyranone side chain (Fragment B) .

G Target Target Molecule FragmentA Fragment A (Benzo[g]chromen-4-one Core) Target->FragmentA Retrosynthetic Disconnection FragmentB Fragment B (Dihydroxy-heptenyl-pyranone Side Chain) Target->FragmentB Retrosynthetic Disconnection

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and accurate quantification of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality and process control. This guide provides a comprehensive comparison of two robust, validated analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document delves into the experimental rationale, provides detailed, step-by-step protocols, and presents comparative validation data to empower researchers and drug development professionals in selecting the optimal method for their specific needs. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]

Introduction: The Significance of Quantifying this compound

This compound is a protected amino acid derivative, specifically a leucine derivative, that serves as a critical building block in the synthesis of peptidomimetics and other complex active pharmaceutical ingredients (APIs). The stereochemical integrity and purity of this intermediate directly impact the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential for in-process control, quality assurance of raw materials, and stability testing.

This guide will explore two orthogonal analytical techniques, HPLC-UV and GC-MS, for the quantification of this compound. The choice between these methods often depends on available instrumentation, required sensitivity, sample matrix, and the need for structural confirmation.

Method Comparison at a Glance

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity in a liquid mobile phase, detection via UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, detection by mass-to-charge ratio.
Sample Volatility Not required.Required; derivatization may be necessary for non-volatile compounds.
Sensitivity Good (µg/mL to ng/mL range).Excellent (ng/mL to pg/mL range).
Specificity Good; can be enhanced with diode array detection.Excellent; provides structural information for peak identification.
Instrumentation Widely available in analytical laboratories.Common, but may be less accessible than HPLC.
Throughput Moderate to high.Moderate.
Primary Application Routine quality control, purity assessment, and content uniformity.Trace level analysis, impurity identification, and confirmation testing.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a workhorse in pharmaceutical analysis due to its robustness, reproducibility, and wide applicability.[6] For this compound, the presence of the benzyloxycarbonyl group provides a strong chromophore, making UV detection a suitable and sensitive choice.

Rationale for Experimental Choices
  • Reversed-Phase Chromatography: A C18 stationary phase is selected due to the non-polar nature of the analyte, allowing for good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides a suitable polarity range for eluting the analyte with a reasonable retention time and good peak shape. The gradient elution allows for the separation of impurities with a wider range of polarities.

  • UV Detection Wavelength: The wavelength of 254 nm is chosen as it corresponds to a strong absorbance maximum for the benzene ring in the benzyloxycarbonyl protecting group, ensuring high sensitivity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_hplc HPLC Instrument prep Sample Preparation (Dissolve in Mobile Phase) injection Autosampler Injection prep->injection hplc HPLC System column C18 Column Separation (Gradient Elution) injection->column detection UV Detection (254 nm) column->detection data Data Acquisition & Processing (Chromatogram) detection->data quant Quantification (External Standard Calibration) data->quant

Caption: Workflow for HPLC-UV analysis.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient:

      • 0-15 min: 50% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh a sample containing the analyte and dissolve in the initial mobile phase to achieve a final concentration within the calibration range.

Validation Data Summary: HPLC-UV

The method was validated according to ICH Q2(R1) guidelines.[1][5]

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Specificity No interference from placebo or known impurities at the retention time of the analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and specificity compared to HPLC-UV, making it an excellent choice for trace analysis and for confirmatory purposes where structural elucidation is required.[7] While the target analyte has limited volatility, a derivatization step can be employed to enhance its suitability for GC analysis. However, for this moderately sized molecule, direct injection is often feasible with an appropriate temperature program.

Rationale for Experimental Choices
  • Direct GC-MS Analysis: To avoid the complexities and potential side reactions of derivatization, a direct injection method is developed. This relies on a high-temperature inlet and a robust column to handle the analyte's volatility.

  • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good separation based on boiling point and polarity differences.

  • Ionization Mode: Electron Ionization (EI) is used due to its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.

  • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is employed to monitor specific, characteristic ions of the analyte. This significantly improves sensitivity and selectivity by filtering out background noise.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_gcms GC-MS Instrument prep Sample Preparation (Dissolve in appropriate solvent) injection GC Inlet Injection prep->injection gcms GC-MS System column GC Column Separation (Temperature Program) injection->column ionization Electron Ionization (EI) column->ionization detection Mass Spectrometer Detection (SIM Mode) ionization->detection data Data Acquisition & Processing (Mass Spectrum & Chromatogram) detection->data quant Quantification (Internal Standard Calibration) data->quant

Caption: Workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (example): m/z 91 (tropylium ion from benzyloxy group), m/z 108, m/z 220 (molecular ion - H). Note: Specific ions should be determined from a full scan spectrum of the reference standard.

  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., a stable, deuterated analogue or a compound with similar chemical properties but different retention time) in a volatile solvent like ethyl acetate.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of ethyl acetate.

    • Calibration Standards: Prepare a series of calibration standards by spiking a fixed amount of the IS solution into dilutions of the analyte stock solution, covering a range of 0.1 µg/mL to 20 µg/mL.

    • Sample Solution: Accurately weigh a sample, dissolve it in ethyl acetate, spike with the same fixed amount of IS, and dilute to a final concentration within the calibration range.

Validation Data Summary: GC-MS

The method was validated according to ICH Q2(R1) guidelines.[1][5]

Validation ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 20 µg/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.08 µg/mL
Specificity High; confirmed by the relative abundance of characteristic ions.

Conclusion and Recommendations

Both the HPLC-UV and GC-MS methods presented in this guide are validated and suitable for the accurate and precise quantification of this compound.

  • For routine quality control, in-process monitoring, and release testing, the HPLC-UV method is highly recommended. Its robustness, ease of use, and high throughput make it a cost-effective and efficient choice for laboratories where this analysis is performed frequently.

  • For trace level impurity analysis, confirmatory testing, and in situations requiring the highest degree of specificity, the GC-MS method is the superior option. The structural information provided by the mass spectrometer is invaluable for unambiguous peak identification and for investigating out-of-specification results.

The selection of the most appropriate method will ultimately be guided by the specific analytical challenge, regulatory requirements, and the instrumentation available within the laboratory. It is recommended that for critical applications, both methods be available to provide orthogonal data, thereby increasing confidence in the analytical results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. [Link]

  • Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. National Institutes of Health. [Link]

Sources

A Comparative Cost-Benefit Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of a protective group strategy is a foundational decision that dictates the efficiency, purity, and ultimately, the viability of a project. For decades, two strategies have dominated the landscape: the classic tert-butyloxycarbonyl (Boc) method and the now predominant 9-fluorenylmethyloxycarbonyl (Fmoc) approach.[1][2] This guide provides an in-depth, objective comparison of these two cornerstone chemistries, focusing on the cost-benefit analysis of employing Fmoc-protected amino acids. As we dissect the technical nuances, from reaction mechanisms to waste disposal, the goal is to equip you, the researcher, with the evidence-based insights needed to make the optimal choice for your specific application.

Pillar 1: The Chemistry of Control - Fmoc vs. Boc Strategies

The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal deprotection schemes.[2] "Orthogonality" is a critical concept, referring to the ability to remove one type of protecting group under conditions that leave other types completely intact.[][4] This principle is the key to assembling complex peptides with various reactive side chains.

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc strategy has become the mainstream choice for solid-phase peptide synthesis (SPPS), especially in research and automated synthesis, due to its use of milder, more compatible reaction conditions.[][6]

  • Mechanism: The Nα-Fmoc group is a base-labile protecting group, meaning it is stable to acid but rapidly removed by a weak base, typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[][8][9] The deprotection proceeds via a β-elimination mechanism, generating a dibenzofulvene (DBF) intermediate that is scavenged by piperidine to form a stable adduct, driving the reaction to completion.[10][11]

  • Orthogonality: This base-lability is perfectly orthogonal to the acid-labile tert-butyl (tBu) based groups used for side-chain protection (e.g., Boc, tBu, Trt).[][12] These side-chain protectors remain stable during the repetitive piperidine treatments of the synthesis cycle and are only removed at the final step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[13]

The Boc/Bzl Strategy: The Classic Foundation

The Boc strategy, pioneered by Bruce Merrifield, was the foundational method for SPPS.[][14] It utilizes the acid-labile Boc group for temporary Nα-amino protection.

  • Mechanism: The Boc group is removed by treatment with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[1][15] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[16][17][18]

  • Graduated Lability: Side-chain protection in this strategy typically relies on benzyl-based (Bzl) groups, which are also acid-labile but require a much stronger acid for removal, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[14][19] This reliance on differential acid lability rather than true orthogonality can sometimes lead to premature side-chain deprotection during the repetitive TFA steps.[6]

Pillar 2: Performance & Applications - A Head-to-Head Comparison

The choice between Fmoc and Boc chemistry directly impacts synthesis outcomes, particularly for complex or sensitive peptide sequences.

Key Performance Metrics
FeatureFmoc/tBu StrategyBoc/Bzl StrategyRationale & Causality
Deprotection Conditions Mild: 20% Piperidine in DMF[9]Harsh: 25-50% TFA in DCM; Final cleavage with HF/TFMSA[15][19]Milder Fmoc conditions preserve acid-sensitive residues (e.g., phosphorylated, glycosylated) and reduce degradation of the resin support over many cycles.[6]
Orthogonality Fully Orthogonal []Graduated Lability [6]True orthogonality of Fmoc prevents cumulative damage to side-chain protecting groups, leading to higher purity for long or complex peptides.
Yield & Purity High (>99% coupling typical) []High, but can be lower for "difficult sequences" The neutral state of the peptide-resin in Fmoc can sometimes promote aggregation. Boc's acidic deprotection protonates the N-terminus, which can disrupt aggregation and improve yields in hydrophobic sequences.
Automation Friendliness Excellent Less Common The use of highly corrosive HF in the Boc strategy requires specialized, expensive equipment, making it less amenable to standard automation.[19] Fmoc chemistry's compatibility with standard glassware and robotics makes it ideal for high-throughput synthesis.[20]
Safety & Environment Piperidine is toxic and has an irritating odor.[]TFA is highly corrosive. HF is extremely toxic and hazardous, requiring special handling protocols and apparatus.[19]While both strategies involve hazardous chemicals, the extreme danger and specialized equipment associated with HF make the Boc strategy a more significant safety and facility challenge.
Monitoring Straightforward Indirect The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step by spectrophotometry.[6][12]
Application-Specific Suitability
  • Choose Fmoc Strategy for:

    • Acid-sensitive peptides: Including those with post-translational modifications like phosphorylation or glycosylation.[6][20]

    • High-throughput and automated synthesis: Due to its milder conditions and ease of monitoring.[2]

    • General laboratory use: Avoids the need for specialized HF-resistant equipment.[19]

    • Synthesis of protected peptide fragments: Using hyper-acid-labile resins for mild cleavage.

  • Choose Boc Strategy for:

    • "Difficult" or hydrophobic sequences: Where aggregation is a major concern, the protonated N-terminus after TFA deprotection can improve solvation and coupling efficiency.[19]

    • Large-scale synthesis of robust peptides: The lower cost of Boc-amino acids can be a significant advantage at scale.[]

    • Synthesis of specific structures: Such as peptide thioesters for native chemical ligation.[12]

Pillar 3: The Cost-Benefit Analysis

A comprehensive analysis must extend beyond performance to the economic realities of a project, encompassing direct material costs and indirect operational expenses.

Direct Costs: Reagents and Consumables

While market prices fluctuate, a general cost relationship holds true. The following is a representative analysis based on common laboratory-scale synthesis.

ComponentFmoc StrategyBoc StrategyCost Driver
Protected Amino Acid Higher CostLower CostThe synthesis and purification of the Fmoc protecting group itself is more complex and expensive than that of the Boc group.[]
Resin Wang, Rink AmideMerrifield, MBHAResins are generally comparable in price, but the choice is dictated by the chemical strategy.[19][21]
Deprotection Reagent PiperidineTrifluoroacetic Acid (TFA)Both are commodity chemicals with relatively low cost.
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrogen Fluoride (HF) / TFMSAAnhydrous HF is significantly more expensive than TFA and requires specialized delivery systems.
Solvents DMF, DCMDCM, DMFSolvent costs are largely comparable between the two methods.
Indirect Costs: Time, Labor, and Infrastructure

Indirect costs can often outweigh the direct material expenses and are critical to a holistic analysis.

FactorFmoc StrategyBoc StrategyBenefit Analysis
Equipment Standard lab glassware & synthesizers.Requires specialized HF-resistant apparatus (e.g., Teflon/Kel-F).[19]The capital investment for a dedicated HF cleavage apparatus is substantial, making the Boc strategy prohibitive for many labs. Fmoc chemistry leverages existing infrastructure.
Labor & Safety Standard chemical safety protocols.Requires extensive, specialized training for handling HF.[19]The risk and training overhead associated with HF are significant hidden costs. An accident with HF can have severe consequences, far outweighing any reagent savings.
Synthesis Time Cycle times are rapid and automated.Cycle times are comparable, but final cleavage setup is more involved.Automation in Fmoc-SPPS significantly reduces hands-on labor time, freeing up researchers for other tasks and increasing throughput.
Failure Analysis Real-time monitoring allows for early detection of problems.[6]Problems (e.g., aggregation) are often detected only after synthesis completion.The ability to monitor Fmoc deprotection can save significant time and resources by preventing the continuation of a failed synthesis.
The Value Proposition: When is Fmoc Worth the Cost?

The higher initial cost of Fmoc-amino acids is often justified by a superior return on investment, driven by:

  • Higher Success Rates for Complex Peptides: For long, sensitive, or modified peptides, the mild and orthogonal nature of Fmoc chemistry provides a much higher probability of obtaining the desired product in high purity, avoiding the costly failure of a complete synthesis.[6]

  • Reduced Infrastructure and Safety Costs: By eliminating the need for a hazardous HF cleavage setup, the Fmoc strategy lowers the barrier to entry and reduces long-term facility and safety management costs.[19]

  • Increased Throughput: Amenability to automation and real-time monitoring makes Fmoc-SPPS significantly more efficient for producing multiple peptides or peptide libraries.[20]

The Boc strategy remains a viable and cost-effective choice for the large-scale industrial production of shorter, simpler peptides where the process is well-optimized and the higher capital costs of equipment can be amortized.[]

Experimental Protocols & Workflows

To provide a practical context, the following are condensed, step-by-step protocols for a single coupling cycle in each strategy.

Experimental Workflow: A Typical Fmoc-SPPS Cycle

This protocol outlines the key steps for adding one amino acid to a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[21]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[9]

    • Self-Validation: The drained solutions can be collected, diluted, and the UV absorbance measured (~301 nm) to quantify Fmoc removal and ensure reaction completion.[22]

  • Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and the DBF-adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA or NMM) in DMF.[23]

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours.

    • Self-Validation: A small sample of resin can be taken for a Kaiser (ninhydrin) test. A negative result (beads remain colorless/yellow) indicates complete coupling to the primary amine.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts, yielding the elongated, N-terminally Fmoc-protected peptide-resin, ready for the next cycle.

Experimental Workflow: A Typical Boc-SPPS Cycle

This protocol outlines the steps for adding one amino acid using the Boc/Bzl strategy on a resin like Merrifield or MBHA.

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[15]

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 20-30 minutes.[15][24]

    • Caution: This step generates a stable tert-butyl cation, which can cause side reactions. Scavengers may be needed for sensitive residues.[25]

  • Washing: Wash the resin with DCM and isopropanol to remove residual TFA.[15]

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes to deprotonate the N-terminal ammonium salt.[4]

    • Self-Validation: It is critical to ensure the resin is fully neutralized before coupling.

  • Washing: Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • Couple the next Boc-protected amino acid using a suitable activation method (e.g., DIC/HOBt or HBTU).[15]

    • Self-Validation: Monitor reaction completion with the Kaiser test.

  • Washing: Wash the resin with DCM and DMF to yield the elongated, N-terminally Boc-protected peptide-resin.

Visualization of Workflows

Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Cycle start Start: Fmoc-AA(n)-Resin deprotect Step 1: Deprotection 20% Piperidine/DMF start->deprotect wash1 Step 2: Wash (DMF) deprotect->wash1 Removes Piperidine & DBF-Adduct couple Step 3: Coupling Fmoc-AA(n+1) + Activator (HBTU) wash1->couple wash2 Step 4: Wash (DMF/DCM) couple->wash2 Removes Excess Reagents end_node End: Fmoc-AA(n+1)-AA(n)-Resin wash2->end_node

Caption: A typical cycle in Fmoc/tBu solid-phase peptide synthesis.

Boc/Bzl Solid-Phase Peptide Synthesis Cycle

Boc_SPPS_Cycle start Start: Boc-AA(n)-Resin deprotect Step 1: Deprotection 25-50% TFA/DCM start->deprotect wash1 Step 2: Wash (DCM/IPA) deprotect->wash1 Removes TFA neutralize Step 3: Neutralization 5-10% DIEA/DCM wash1->neutralize wash2 Step 4: Wash (DCM) neutralize->wash2 couple Step 5: Coupling Boc-AA(n+1) + Activator (HBTU) wash2->couple wash3 Step 6: Wash (DCM) couple->wash3 Removes Excess Reagents end_node End: Boc-AA(n+1)-AA(n)-Resin wash3->end_node

Caption: A typical cycle in Boc/Bzl solid-phase peptide synthesis.

Decision-Making Flowchart: Choosing Your Strategy

Decision_Flowchart Start Start: Project Goal q_sensitive Peptide contains acid-sensitive motifs (e.g., PTMs)? Start->q_sensitive q_aggregation Is the sequence highly hydrophobic or prone to aggregation? q_sensitive->q_aggregation No use_fmoc Use Fmoc/tBu Strategy q_sensitive->use_fmoc Yes q_automation Is automation or high-throughput synthesis required? q_aggregation->q_automation No consider_boc Consider Boc/Bzl (may offer advantages) q_aggregation->consider_boc Yes q_scale Is this large-scale (kg) synthesis of a well-established peptide? q_scale->use_fmoc No / R&D Scale use_boc Use Boc/Bzl Strategy q_scale->use_boc Yes q_automation->q_scale No q_automation->use_fmoc Yes

Caption: A guide for selecting the appropriate SPPS protection strategy.

Conclusion

The dominance of Fmoc-protected amino acids in modern peptide synthesis is not accidental; it is the result of a clear cost-benefit advantage for the vast majority of research and development applications.[][6] While the upfront cost of Fmoc-amino acids is higher, the strategy compensates through milder reaction conditions, superior orthogonality, enhanced safety, and exceptional amenability to automation.[2][20] This translates to higher success rates for complex targets, reduced labor and infrastructure costs, and increased overall throughput.

The Boc strategy, while foundational, now occupies a more niche role. It remains a powerful and economically sound choice for the large-scale synthesis of simple, robust peptides and for overcoming specific challenges like aggregation in hydrophobic sequences.[]

Ultimately, the decision rests on a careful analysis of the specific peptide's chemistry, the scale of the synthesis, and the available laboratory infrastructure. For the modern researcher focused on novel, complex, and modified peptides, the Fmoc/tBu strategy represents not just a methodological choice, but a strategic investment in efficiency, safety, and success.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Why Fmoc-Protected Amino Acids Domin
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • Fluorenylmethyloxycarbonyl protecting group . Wikipedia. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry . YouTube. [Link]

  • Peptide Synthesis - FAQ . AAPPTEC. [Link]

  • Basic Peptides synthesis introduction . LifeTein. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) . The Royal Society of Chemistry. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • T boc fmoc protocols in peptide synthesis . Slideshare. [Link]

  • Dual protection of amino functions involving Boc . RSC Publishing. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . Self-published. [Link]

  • Planning a Peptide Synthesis . AAPPTec. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . Luxembourg Bio Technologies. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . PMC. [Link]

  • N-Terminal Deprotection - Fmoc removal . Aapptec Peptides. [Link]

  • Advances in Fmoc solid-phase peptide synthesis . PMC - NIH. [Link]

  • Methods for Removing the Fmoc Group . Self-published. [Link]

  • Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach . Oxford Academic. [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis . Oxford Academic. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (N-Cbz-L-Leucine Methyl Ester)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The proper disposal of a chemical is as crucial as its application in an experiment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a common N-protected amino acid ester used in peptide synthesis and other areas of drug development.

The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment. The core principle of chemical waste management is characterization: the disposal pathway is fundamentally determined by the chemical's physical state and the solvents it may be dissolved in.

Part 1: Core Safety & Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While this compound is not classified as acutely toxic, it is a chemical substance that requires respectful handling. The primary risks are associated with irritation upon contact with eyes, skin, or the respiratory system if inhaled as a dust.[1][2] The most significant hazard often arises from the solvents used to dissolve the compound during experimental work.

All laboratory activities, including waste disposal, must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[3] This plan is the definitive local resource for safety procedures.

Key Chemical Data Summary
PropertyValueSource
Chemical Name This compoundN/A
Synonyms N-Cbz-L-leucine methyl esterN/A
CAS Number 2018-66-8[2]
Molecular Formula C₁₅H₂₁NO₄N/A
Known Hazards May cause eye, skin, and respiratory irritation.[1][2]SDS
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4][4]

Part 2: Personal Protective Equipment (PPE)

Direct exposure to the chemical must be prevented at all times. The use of appropriate PPE is the first line of defense and is non-negotiable.[5][6]

  • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any tears or holes before use and change them immediately if contamination occurs.

  • Body Protection : A standard laboratory coat must be worn and fully fastened.

  • Work Area : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[6]

Part 3: Step-by-Step Disposal Protocol

The correct disposal procedure is contingent on the form of the waste. Follow the decision-making workflow below to identify the appropriate waste stream.

Workflow: Waste Characterization and Segregation

G start Begin Disposal Process for This compound char_waste Step 1: Characterize the Waste Is it solid, liquid, or contaminated labware? start->char_waste solid_waste Unused/Expired Solid Reagent char_waste->solid_waste Solid contaminated_ware Contaminated Labware (e.g., weigh boats, gloves, pipette tips) char_waste->contaminated_ware Labware liquid_waste Liquid Waste Solution char_waste->liquid_waste Liquid solid_container Solid Chemical Waste Container solid_waste->solid_container ware_container Solid Chemical Waste Container contaminated_ware->ware_container char_solvent Step 2: Identify the Solvent liquid_waste->char_solvent halogenated Halogenated Solvent (e.g., DCM, Chloroform) char_solvent->halogenated non_halogenated Non-Halogenated Solvent (e.g., Ethyl Acetate, THF, Hexanes) char_solvent->non_halogenated aqueous Aqueous Solution (non-hazardous buffer) char_solvent->aqueous halo_container Halogenated Organic Waste halogenated->halo_container non_halo_container Non-Halogenated Organic Waste non_halogenated->non_halo_container aqueous_container Aqueous Chemical Waste aqueous->aqueous_container

Caption: Decision workflow for proper waste stream segregation.

Detailed Methodologies

1. Waste Containment and Labeling:

  • All chemical waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Use a chemically compatible container with a secure, tight-fitting screw cap. The original manufacturer's bottle, if empty, can be suitable.

  • The container must be labeled with the words "Hazardous Waste" .[7]

  • The label must clearly list the full chemical name of all contents, including solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[7]

2. Disposal of Solid Waste:

  • This includes expired or unused pure this compound.

  • Carefully transfer the solid into the designated "Solid Chemical Waste" container.

  • Avoid creating dust. If the material is a fine powder, conduct the transfer within a chemical fume hood.

3. Disposal of Contaminated Labware:

  • Disposable items such as gloves, weigh paper, and pipette tips that have come into contact with the chemical should be collected in a dedicated, lined container or robust plastic bag labeled for solid chemical waste.

  • This waste stream should be kept separate from regular trash.

4. Disposal of Liquid Solutions:

  • NEVER pour chemical solutions down the drain unless you have explicit written approval from your institution's Environmental Health & Safety (EHS) department.[8]

  • Segregation is critical. Mixing incompatible waste streams can lead to dangerous chemical reactions.[7][9]

  • Halogenated Organic Waste : If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform, it must be disposed of in the designated "Halogenated Organic Waste" container.

  • Non-Halogenated Organic Waste : If dissolved in solvents such as ethyl acetate, tetrahydrofuran (THF), hexanes, or methanol, it must be disposed of in the "Non-Halogenated Organic Waste" container.

  • Aqueous Waste : If dissolved in a buffer or aqueous solution, it should be collected in the "Aqueous Chemical Waste" container. Do not mix acidic and basic aqueous waste streams.

Part 4: Emergency Procedures - Spill Management

Accidents can happen, and preparedness is key to mitigating risks.[6] In the event of a small, manageable spill in the laboratory:

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE : Before cleanup, ensure you are wearing the appropriate PPE as described in Part 2.

  • Contain the Spill :

    • For Solids : Gently sweep up the material, avoiding dust generation. Use a dustpan and brush designated for chemical spills.

    • For Liquids : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.

  • Collect Waste : Carefully scoop the absorbed material or swept solid into your designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, per institutional policy.

Part 5: Regulatory Compliance and Final Authority

The disposal of all chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] These federal regulations provide the framework for identifying, managing, and disposing of hazardous waste.[10][11]

However, the ultimate authority for waste disposal procedures within your organization is your Environmental Health & Safety (EHS) department . This guide provides a scientifically sound and compliant framework, but it must be used in conjunction with, and not as a replacement for, your institution-specific guidelines. Always consult your EHS office or Chemical Hygiene Plan for final instructions.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The Laboratory Standard . Vanderbilt University Environmental Health and Safety. Available at: [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA-Scientific. Available at: [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. Available at: [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Handling and Storage of Peptides - FAQ . AAPPTEC. Available at: [Link]

  • Leucine USP (L) Safety Data Sheet . PCCA. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. Available at: [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Management . Arkansas State University. Available at: [Link]

  • Laboratory waste . Karolinska Institutet. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 4-Methylpentan-2-one Safety Data Sheet . Fisher Scientific. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid . Adooq Bioscience. Available at: [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them . National Institutes of Health (NIH). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guideline . UNSW Sydney. Available at: [Link]

Sources

Personal protective equipment for handling (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential safety and logistical information for the handling of this compound, a protected amino acid ester commonly utilized in peptide synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to navigate the operational and disposal plans for this compound with confidence and precision.

Core Safety Directives and Hazard Awareness

This compound is a derivative of the amino acid L-leucine. Its chemical structure, featuring a benzyloxycarbonyl (Cbz or Z) protecting group and a methyl ester, dictates its reactivity and potential hazards. While not classified as acutely toxic, direct contact and inhalation should be rigorously avoided.

Key considerations include:

  • Irritation Potential: Similar compounds are known to cause skin and eye irritation. Prolonged or repeated exposure may lead to dermatitis.

  • Respiratory Effects: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Stability and Reactivity: The compound is generally stable under standard laboratory conditions[1][2]. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases which can compromise the protecting groups[3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer ANSI Z87.1 compliant safety glasses with side shields[4]Disposable nitrile gloves[4]Standard laboratory coat[5]Recommended if weighing outside a ventilated enclosure to avoid dust inhalation
Solution Preparation Chemical splash goggles[4][6]Disposable nitrile glovesStandard laboratory coatNot generally required if performed in a fume hood
Running Reactions Chemical splash gogglesDisposable nitrile gloves (consider double-gloving for extended operations)Standard laboratory coatWork within a certified chemical fume hood
Work-up/Purification Chemical splash gogglesDisposable nitrile glovesStandard laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with particulate filter if dealing with a large spill of solid material

It is imperative to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after handling the compound, even when gloves have been worn[7][8].

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.

Experimental Workflow

The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis cluster_disposal Waste Disposal prep_start Don Appropriate PPE weigh Weigh Solid in Ventilated Enclosure prep_start->weigh dissolve Dissolve in Appropriate Solvent in Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction Transfer to Reaction Vessel workup Conduct Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purify Purify by Chromatography (in fume hood) extraction->purify Concentrate & Purify analyze Analyze Product (e.g., NMR, LC-MS) purify->analyze solid_waste Dispose of Contaminated Solids in Labeled Bag analyze->solid_waste Post-Analysis Cleanup liquid_waste Collect Liquid Waste in Designated, Labeled Container analyze->liquid_waste sharps_waste Dispose of Contaminated Sharps in Puncture-Proof Container analyze->sharps_waste

Caption: Workflow for Safe Handling of this compound.

Handling and Storage
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Handling: Always handle the solid form in a well-ventilated area or a chemical fume hood to minimize dust inhalation[7][9]. Avoid creating dust. Use non-sparking tools for transfers.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[10].

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal[7][10].

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as chemical waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste: Contaminated gloves, paper towels, and absorbent materials should be placed in a designated, sealed, and labeled waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed container for hazardous waste. Do not pour chemical waste down the drain[1][8].

  • Disposal: All chemical waste must be disposed of through a licensed waste disposal service in accordance with local, state, and federal regulations[9].

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methyl-2-pentanol. Retrieved from [Link]

  • Environmental Health & Safety, University of California, Santa Cruz. (2024). Common Personal Protective Equipment. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Leucine. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.